molecular formula C5H11NO2 B568934 (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran CAS No. 1240390-32-2

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

Cat. No.: B568934
CAS No.: 1240390-32-2
M. Wt: 117.148
InChI Key: KUCSFTQJADYIQH-WHFBIAKZSA-N
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Description

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran (CAS 1240390-32-2) is a high-value chiral building block with significant applications in organic synthesis and medicinal chemistry. This compound features a tetrahydropyran ring core, a common structural motif in bioactive molecules, and possesses defined stereocenters that are crucial for its research utility . Its primary research value lies in its role as a key intermediate in the stereocontrolled synthesis of complex natural products. For instance, this specific stereoisomer is instrumental in constructing the tetrahydropyran core of dysiherbaine, a potent neuroactive agent . Dysiherbaine is a powerful agonist of kainate glutamate receptors in the central nervous system, and its synthetic access is vital for neurological research aimed at understanding epilepsy and other seizure disorders . The compound's mechanism of action in research contexts is structural; it serves as a precursor that allows for the installation of critical amino diol functionalities and the establishment of contiguous stereocenters on the tetrahydropyran ring, a transformation that can be achieved through methods like the Donohoe tethered aminohydroxylation reaction . Furthermore, it is also used in the preparation of inverse agonists for other biological targets, such as ERR-α, for investigations in oncology . With a molecular formula of C5H11NO2 and a molecular weight of 117.15 g/mol, this reagent is offered with a high purity level of 97% . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S)-3-aminooxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCSFTQJADYIQH-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240390-32-2, 1309081-45-5
Record name (3S,4S)-3-Aminotetrahydro-2H-pyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240390-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name threo-Pentitol, 2-amino-1,5-anhydro-2,4-dideoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309081-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid tetrahydropyran scaffold, combined with the stereochemically defined amino and hydroxyl functionalities, makes it a valuable intermediate for the synthesis of complex, biologically active molecules.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, process development, and formulation. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, alongside detailed, field-proven methodologies for their experimental determination. The causality behind experimental choices is explained to ensure that each protocol is a self-validating system.

Molecular Structure and Core Identifiers

The fundamental identity of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is defined by its unique three-dimensional arrangement. The '(3S,4S)' designation specifies a trans configuration of the amino and hydroxyl groups on the tetrahydropyran ring. This specific stereochemistry is critical, as enantiomers and diastereomers can exhibit vastly different biological activities and physical properties.

The structural and identifying information for this compound is summarized in the table below.

PropertyValueSource
IUPAC Name (3S,4S)-3-aminooxan-4-olPubChem[2]
Synonyms (3S,4S)-3-Aminotetrahydro-2H-pyran-4-ol, trans-3-Aminotetrahydro-2H-pyran-4-olPubChem[2]
CAS Number 1240390-32-2PubChem[2]
Molecular Formula C₅H₁₁NO₂PubChem[2]
Molecular Weight 117.15 g/mol PubChem[2]
Canonical SMILES C1COCNPubChem[2]
InChI Key KUCSFTQJADYIQH-WHFBIAKZSA-NPubChem[2]

Physicochemical Properties: Data and Predictive Analysis

Precise experimental data for certain physical properties of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran are not extensively reported in publicly available literature, a common scenario for specialized chiral intermediates. However, based on its structure and data from computational models and analogous compounds, we can establish a reliable profile.

PropertyValue / Expected CharacteristicsRationale / Comments
Appearance White solid.Based on supplier specifications.[1] The solid-state nature is expected for a small molecule with strong intermolecular hydrogen bonding capabilities.
Melting Point Not experimentally determined in public literature. Expected to be a relatively sharp melting point for a pure substance.As a chiral amino alcohol, significant hydrogen bonding from both the -OH and -NH₂ groups will lead to a high lattice energy, resulting in a solid state at room temperature with a melting point likely exceeding 100 °C.
Boiling Point Not experimentally determined; likely to decompose before boiling at atmospheric pressure.The strong intermolecular forces suggest a very high boiling point. Vacuum distillation would be required, though thermal instability is a risk.
Solubility Water: Expected to be highly soluble. Polar Organic Solvents (Methanol, Ethanol): Expected to be soluble. Apolar Organic Solvents (Hexanes, Toluene): Expected to have low solubility.The presence of both a hydrogen bond donor/acceptor amine group and a hydroxyl group confers high polarity, promoting solubility in protic solvents like water and alcohols. The hydrocarbon backbone is small, limiting its lipophilicity. One supplier notes its general compatibility with standard organic solvents.[1]
Lipophilicity (XLogP3) -1.3PubChem (Computed)[2]. The negative value indicates a high degree of hydrophilicity, consistent with its expected high water solubility.
Topological Polar Surface Area (TPSA) 55.5 ŲPubChem (Computed)[2]. This value, reflecting the surface area contributed by polar atoms, is typical for small, drug-like molecules and suggests good potential for membrane permeability.

Methodologies for Experimental Characterization

For researchers requiring definitive physical property data for GMP lot release, process development, or regulatory filings, direct experimental determination is necessary. The following section details authoritative, step-by-step protocols for key physical properties.

Melting Point Determination (Capillary Method)

Causality: The melting range of a pure crystalline solid is a sharp, well-defined physical constant. The presence of impurities typically causes a depression and broadening of the melting range. Therefore, this method serves as a crucial indicator of purity. The capillary method is the standard technique cited in major pharmacopeias due to its accuracy and the small sample quantity required.

Authoritative Grounding: The protocol described is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature .

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result P1 Dry Sample Thoroughly P2 Pulverize to Fine Powder P1->P2 P3 Pack into Capillary Tube (2-3 mm height) P2->P3 A1 Place Capillary in Apparatus P3->A1 Insert Sample A2 Set Rapid Heating Ramp (to ~20°C below expected MP) A1->A2 A3 Slow Heating Ramp (1-2°C/min) A2->A3 A4 Record T1: First liquid droplet appears A3->A4 A5 Record T2: All solid has melted A4->A5 R1 Report Melting Range (T1 - T2) A5->R1

Caption: Workflow for Melting Point Determination via the Capillary Method.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the sample of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is completely dry, as residual solvent will act as an impurity.

    • If the material is crystalline, gently pulverize a small amount into a fine powder using a mortar and pestle.

    • Jab the open end of a glass capillary tube into the powder multiple times.

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder into the sealed end. The final packed height should be 2-3 mm for an accurate reading.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus with a suitable heating block or oil bath.

    • Insert the packed capillary tube into the sample holder.

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-15 °C per minute to get a rough estimate. Allow the apparatus to cool.

    • For the accurate measurement, begin heating at a rapid rate until the temperature is about 20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical for thermal equilibrium and an accurate reading.

    • Record the temperature (T1) at which the first droplet of liquid is observed.

    • Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts completely.

  • Reporting:

    • The result is reported as the melting range, T1 to T2. For a pure compound, this range should be narrow (e.g., 0.5-1.5 °C).

Aqueous Solubility Determination (Flask Method)

Causality: Solubility dictates the choice of solvents for reactions, purification, and formulation. For pharmaceutical applications, aqueous solubility is a critical parameter influencing bioavailability. The flask method is a robust technique for determining the equilibrium solubility of a compound.

Authoritative Grounding: This protocol follows the principles of the OECD Guideline for the Testing of Chemicals, No. 105 ("Water Solubility") . This method is appropriate for substances with solubility above 10⁻² g/L.

SolubilityWorkflow S1 Add excess solid to Water (e.g., 10 mL) S2 Equilibrate at Constant Temp (e.g., 25°C) with continuous stirring S1->S2 S3 Monitor Concentration Over Time (e.g., at 24, 48, 72h) S2->S3 S6 Equilibrium Reached? (Concentrations plateau) S3->S6 S4 Centrifuge or Filter to remove undissolved solid S5 Quantify Concentration of Supernatant (e.g., via HPLC-UV, LC-MS) S4->S5 S7 Report Solubility (e.g., mg/mL) S5->S7 S6->S2 No S6->S4 Yes

Caption: Workflow for Aqueous Solubility Determination via the Flask Method.

Detailed Protocol:

  • Preparation:

    • Add an amount of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran to a known volume of purified water (e.g., 10 mL) in a sealed, thermostatted vessel. The amount added should be in clear excess of what is expected to dissolve, ensuring a saturated solution is formed.

  • Equilibration:

    • Stir or agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period.

    • To determine if equilibrium has been reached, take small, filtered aliquots of the solution at timed intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are within experimental error of each other (typically <5% variance).

  • Phase Separation:

    • Once equilibrium is established, separate the undissolved solid from the saturated solution. This is critical and must be done without altering the temperature. Centrifugation in a temperature-controlled rotor followed by careful removal of the supernatant is the preferred method. Filtration through a non-adsorptive filter (e.g., PTFE) is also acceptable.

  • Quantification:

    • Develop and validate a suitable analytical method to determine the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is common, although for molecules lacking a strong chromophore, methods like LC-MS (Liquid Chromatography-Mass Spectrometry) or derivatization may be necessary.

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Reporting:

    • The determined concentration is reported as the aqueous solubility at the specified temperature, typically in units of mg/mL or g/L.

Spectroscopic Profile: Expected Characteristics

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key features in various spectroscopic analyses. This serves as a guide for researchers to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the chiral nature and the rigid ring structure, which may lead to non-equivalent axial and equatorial protons.

  • Expected Chemical Shifts (in D₂O or CD₃OD):

    • Ring Protons (C2, C5, C6): Multiple signals expected in the range of ~3.0 - 4.2 ppm . These are protons adjacent to the ring oxygen.

    • CH-N and CH-O Protons (C3, C4): Signals for the protons on the carbons bearing the amino and hydroxyl groups are expected between ~3.0 - 3.8 ppm .

    • -OH and -NH₂ Protons: These are exchangeable protons and may appear as broad singlets or not be observed at all if a protic deuterated solvent (like D₂O or CD₃OD) is used. In a non-protic solvent like DMSO-d₆, they would appear as distinct, potentially broad signals.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the hydroxyl and amino groups.

  • Expected Key Absorptions:

    • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ .

    • N-H Stretch: One or two medium-intensity peaks (for the symmetric and asymmetric stretches of the primary amine) in the same 3200-3500 cm⁻¹ region, often appearing as "shoulders" on the broader O-H band.

    • C-H Stretch: Absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ ) corresponding to the C-H bonds of the tetrahydropyran ring.

    • N-H Bend: A medium to strong absorption around 1590-1650 cm⁻¹ .

    • C-O Stretch: A strong absorption in the fingerprint region, typically 1050-1150 cm⁻¹ , characteristic of the ether (C-O-C) and alcohol (C-O) bonds.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily ionize in positive mode.

  • Expected Ions:

    • [M+H]⁺: The protonated molecule would be the base peak or a very prominent ion, with an expected m/z of 118.0863 .

    • [M+Na]⁺: An adduct with sodium may also be observed at m/z 140.0682 .

    • Fragmentation: A common fragmentation pathway would be the loss of water (H₂O) from the protonated molecule, resulting in a fragment ion at m/z 100.0757 .

Conclusion

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a stereochemically rich building block with significant potential in drug discovery. While exhaustive experimental data on its physical properties is not broadly published, this guide consolidates the known molecular identifiers and provides a scientifically grounded framework of expected physicochemical characteristics. Of greater practical value to the research scientist, this document outlines the authoritative, step-by-step methodologies required to generate this critical data in a laboratory setting. By explaining the causality behind these standard protocols, this guide empowers researchers to perform self-validating characterization, ensuring the integrity and reproducibility of their scientific and development endeavors.

References

  • PubChem. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. National Center for Biotechnology Information. [Link]

  • United States Pharmacopeia.
  • Organisation for Economic Co-operation and Development (OECD). OECD Guideline for the Testing of Chemicals, No. 105: Water Solubility. 1995. [Link]

  • Google Patents.

Sources

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran: An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold frequently incorporated into the core structures of numerous natural products and pharmaceutical agents. Its conformational stability and capacity for stereochemically diverse substitution make it an attractive building block in medicinal chemistry. This guide focuses on a specific, high-value derivative, (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran . We will provide a detailed examination of its molecular structure, stereochemistry, and conformational analysis. Furthermore, this guide will delineate a representative stereoselective synthetic pathway, explain the causal mechanisms behind key transformations, and discuss its applications as a chiral building block in drug discovery. This document serves as a technical resource for scientists engaged in synthetic chemistry, medicinal chemistry, and the development of novel therapeutics.

Introduction: The Significance of the 3-Amino-4-hydroxy-tetrahydropyran Scaffold

The vicinal amino alcohol motif (a hydroxyl group attached to a carbon adjacent to an amino group) is a critical pharmacophore found in a wide array of biologically active molecules.[1] When this functionality is incorporated into the rigid and defined conformational framework of a tetrahydropyran ring, it provides an exceptional tool for drug design. The defined spatial orientation of the amino and hydroxyl groups allows for precise interactions with biological targets such as enzymes and receptors.

The specific isomer, (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, is a valuable chiral intermediate.[2] Its utility stems from:

  • Defined Stereochemistry: The absolute configuration at both the C3 and C4 positions is fixed, which is crucial for constructing enantiomerically pure final compounds and avoiding complex purification steps later in a synthetic sequence.[2]

  • Bifunctional Nature: The presence of both a primary amine and a secondary alcohol allows for orthogonal chemical modifications, enabling the divergent synthesis of compound libraries for structure-activity relationship (SAR) studies.[2]

  • Carbohydrate Mimicry: The substituted THP ring can act as a bioisostere or mimic of natural pyranose sugars, making it a key component in the synthesis of glycosidase inhibitors, antibiotics, and anticancer agents.[2][3]

This guide will provide the foundational knowledge required to effectively utilize this powerful building block in a research and development setting.

Molecular Structure and Stereochemistry

The fundamental structure of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran consists of a six-membered, oxygen-containing heterocycle with an amino group at the C3 position and a hydroxyl group at the C4 position.[4]

Absolute Configuration (3S, 4S)

The stereochemical descriptors "(3S,4S)" define the absolute three-dimensional arrangement of the substituents at the two chiral centers, C3 and C4. According to the Cahn-Ingold-Prelog (CIP) priority rules:

  • At Carbon 3: The priority of the attached groups is: -NH2 > C4 > C2 > -H. The configuration is designated as S .

  • At Carbon 4: The priority of the attached groups is: -OH > C5 > C3 > -H. The configuration is designated as S .

This specific arrangement results in a syn relationship between the amino and hydroxyl groups, meaning they are oriented on the same face of the ring in a planar representation.

Conformational Analysis

Like cyclohexane, the tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

For (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, the most stable chair conformation is the one that places the larger substituents in the equatorial position to reduce unfavorable 1,3-diaxial interactions. Therefore, the molecule is expected to exist primarily in the di-equatorial conformation , where both the amino and hydroxyl groups occupy equatorial positions. This conformation is generally more stable than the di-axial alternative. The presence of the ring oxygen can also influence conformational preference through stereoelectronic effects like the anomeric effect, though this is more pronounced for substituents at the C2 position.[5][6]

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C5H11NO2 [4][7]
Molecular Weight 117.15 g/mol [4]
CAS Number 1240390-32-2 [4][8]
IUPAC Name (3S,4S)-3-aminooxan-4-ol [4]
Predicted LogP -1.3 [4]

| Appearance | White solid |[2] |

Stereoselective Synthesis: A Conceptual Walkthrough

The synthesis of vicinal amino alcohols with specific stereochemistry is a significant challenge in organic chemistry.[9][10] Achieving the (3S,4S) configuration on a tetrahydropyran ring requires a carefully designed, stereocontrolled synthetic sequence. While multiple routes exist, many rely on the diastereoselective functionalization of a pre-existing chiral precursor.

Below is a representative, multi-step protocol illustrating the logic behind constructing this chiral scaffold. This pathway conceptualizes a common strategy starting from a readily available chiral building block.

Conceptual Synthetic Workflow

The following diagram outlines a plausible synthetic strategy, starting from a protected glycal, a common starting material in carbohydrate chemistry, to achieve the target molecule.

G A Protected D-Glucal B Epoxidation A->B m-CPBA C Epoxide Intermediate B->C D Regioselective Azide Opening C->D NaN3, Lewis Acid E Azido-alcohol Intermediate D->E F Hydroxyl Protection E->F e.g., TBDPSCl G Protected Azido-alcohol F->G H Azide Reduction G->H H2, Pd/C or LiAlH4 I Protected Amino-alcohol H->I J Deprotection I->J e.g., TBAF, H+ K (3S,4S)-3-Amino-4-hydroxy- tetrahydropyran J->K

Caption: Conceptual workflow for the synthesis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

Detailed Protocol and Mechanistic Rationale

Step 1: Stereoselective Epoxidation

  • Protocol: A protected glycal (e.g., tri-O-acetyl-D-glucal) is treated with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C to room temperature.

  • Causality: The double bond of the glycal is electron-rich and readily attacked by the electrophilic oxygen of the peroxy acid. The stereochemistry of the existing chiral centers on the pyran ring directs the incoming oxidant to one face of the molecule, leading to the formation of the epoxide with a defined stereochemistry.

Step 2: Regio- and Stereoselective Epoxide Opening

  • Protocol: The epoxide intermediate is dissolved in a polar aprotic solvent (e.g., DMF) and treated with sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., zinc triflate). The reaction is typically heated.

  • Causality: This is the key stereochemistry-defining step for both C3 and C4. The reaction proceeds via an Sₙ2 mechanism. The azide nucleophile attacks one of the epoxide carbons, leading to the inversion of configuration at that center. The choice of catalyst and reaction conditions is critical to control regioselectivity (attack at C3 vs. C4). The attack typically occurs at the position that best accommodates the transition state, often leading to a trans-diaxial opening of the epoxide, which results in the desired syn product upon conformational flipping.

Step 3: Protection of the Free Hydroxyl Group

  • Protocol: The resulting azido-alcohol is treated with a protecting group reagent, for example, tert-butyldiphenylsilyl chloride (TBDPSCl), in the presence of a base like imidazole in DMF.

  • Causality: Protecting the newly formed hydroxyl group is necessary to prevent it from interfering with the subsequent azide reduction step, especially if a hydride reagent like LiAlH₄ is used. A bulky silyl ether is a common choice.

Step 4: Reduction of the Azide Group

  • Protocol: The protected azido-alcohol is reduced to the primary amine. This can be achieved through catalytic hydrogenation (H₂, 10% Pd/C in methanol) or with a reducing agent like lithium aluminum hydride (LiAlH₄) in THF.

  • Causality: Catalytic hydrogenation is a mild and effective method for converting azides to amines. The azide is reduced on the surface of the palladium catalyst by hydrogen gas. This method is often preferred as it avoids the highly reactive nature of metal hydrides.

Step 5: Global Deprotection

  • Protocol: All protecting groups are removed. For silyl ethers, a fluoride source like tetrabutylammonium fluoride (TBAF) in THF is used. If acid-labile protecting groups were used on the glycal starting material, an acidic workup (e.g., with HCl in methanol) would be required.

  • Causality: The final step unmasks the hydroxyl and amino functionalities to yield the target molecule. The choice of deprotection conditions must be compatible with the final structure and remove all protecting groups efficiently.

This sequence highlights the importance of using substrate control and stereospecific reactions (epoxidation, Sₙ2 ring-opening) to install the desired (3S,4S) stereochemistry.

Applications in Drug Discovery and Medicinal Chemistry

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is not typically an active pharmaceutical ingredient (API) itself but rather a high-value chiral building block.[2] Its rigid, functionalized scaffold is ideal for creating more complex molecules with precise three-dimensional structures designed to fit into the binding pockets of biological targets.[2][11]

Key Application Areas:

  • Scaffold for Library Synthesis: The orthogonal reactivity of the amino and hydroxyl groups allows for the rapid generation of libraries of compounds. The amine can be acylated, alkylated, or used in reductive amination, while the hydroxyl group can be etherified or esterified. This enables a thorough exploration of the chemical space around the THP core to optimize binding affinity and selectivity for a given target.[11]

  • Glycosidase Inhibitors: As a carbohydrate mimic, this scaffold is a cornerstone in the design of inhibitors for enzymes that process sugars, such as glycosidases. These inhibitors have therapeutic potential in treating diabetes, viral infections, and lysosomal storage diseases.

  • Antibiotics and Antivirals: Many natural product antibiotics contain amino-sugar components. This synthetic building block allows for the creation of novel analogs of these antibiotics (e.g., aminoglycosides) with potentially improved efficacy or resistance profiles.

  • Kinase Inhibitors: The defined spatial arrangement of hydrogen bond donors (NH₂ and OH) and acceptors (the ring oxygen) makes the scaffold suitable for targeting the hinge region of ATP-binding sites in kinases, a major class of drug targets in oncology.[12]

Conclusion

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a synthetically valuable and medicinally relevant chiral building block. A deep understanding of its stereochemistry, conformational preferences, and the logic of its stereoselective synthesis is essential for its effective application. The principles outlined in this guide—leveraging substrate control, stereospecific reactions, and protecting group strategies—are fundamental to modern asymmetric synthesis. For drug development professionals, this molecule represents a versatile and powerful scaffold for constructing novel, sp³-rich compounds with precisely controlled three-dimensional architecture, enhancing the potential for successful interaction with complex biological targets.

References

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.
  • PubChem. (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 5-[(3-Tert-Butylbenzyl)amino]tetrahydro-2h-Thiopyran-4-Ol 1,1-Dioxide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. The Synthesis of Vicinal Amino Alcohols | Request PDF. Available at: [Link]

  • Eliel, E. L., et al. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

  • White, M. C., et al. (2011). Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. NIH Public Access. Available at: [Link]

  • Tschumper, G. S., et al. (2012). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. Scholars' Mine. Available at: [Link]

  • Collins, P. M., et al. (1979). Synthesis of 3-amino-3,4-dideoxysugars. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Crimmins, M. T., et al. (2016). The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. NIH Public Access. Available at: [Link]

  • Somfai, P., et al. (2003). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. Available at: [Link]

  • Chen, S., et al. (2024). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions.
  • ResearchGate. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery | Request PDF. Available at: [Link]

  • Synthonix. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran - [A7869]. Available at: [Link]

  • PubChem. Trans-4-Amino-Tetrahydro-Furan-3-Ol. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Anomeric effect. Available at: [Link]

  • Preprints.org. Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Available at: [Link]

  • Gung, B. W., et al. (1993). Conformational analysis of 4-tetrahydropyranones: a combined molecular mechanics (MM2) and ab initio MO study. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Harrasi, A., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]

  • SciSpace. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Available at: [Link]

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Spectroscopic Characterization of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic characteristics of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran (CAS: 1240390-32-2). As a chiral aminocyclitol analog, this compound and its derivatives are of interest to researchers in medicinal chemistry and drug development. This document outlines the theoretical and practical aspects of its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific stereoisomer are not widely available in public databases, this guide presents a detailed, predicted spectroscopic profile based on established chemical principles to aid in its identification and characterization. We further provide robust, field-proven protocols for acquiring high-fidelity spectroscopic data for this class of compounds.

Introduction and Molecular Structure

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a substituted tetrahydropyran ring bearing amino and hydroxyl groups on adjacent carbons. The (3S,4S) stereochemistry dictates a trans relationship between these two functional groups.

  • IUPAC Name: (3S,4S)-3-aminooxan-4-ol[1]

  • Molecular Formula: C₅H₁₁NO₂[1]

  • Molecular Weight: 117.15 g/mol [1]

  • CAS Number: 1240390-32-2[1]

The molecule's functionality and stereochemistry are critical determinants of its biological activity and physical properties. Accurate spectroscopic analysis is therefore essential to confirm the identity, purity, and structure of the compound during synthesis and screening processes. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. For the trans-(3S,4S) isomer, the thermodynamically most stable conformation is expected to have both the amino and hydroxyl groups in equatorial positions, minimizing 1,3-diaxial interactions. This conformational preference profoundly influences the resulting NMR spectrum, particularly the coupling constants of the ring protons.

Caption: Molecular structure of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of this molecule. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted based on the stable diequatorial chair conformation. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, and the coupling constants (J-values) are dictated by the dihedral angles between protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2a (axial)~3.8 - 4.0dddJ(2a,2e) ≈ 12-14, J(2a,3a) ≈ 10-12, J(2a,6a) ≈ 2-3 (W-coupling)
H-2e (equatorial)~3.2 - 3.4dddJ(2e,2a) ≈ 12-14, J(2e,3a) ≈ 3-5, J(2e,6e) ≈ 2-3 (W-coupling)
H-3a (axial)~2.7 - 2.9dddJ(3a,2a) ≈ 10-12, J(3a,2e) ≈ 3-5, J(3a,4a) ≈ 10-12
H-4a (axial)~3.5 - 3.7dddJ(4a,3a) ≈ 10-12, J(4a,5a) ≈ 10-12, J(4a,5e) ≈ 3-5
H-5a (axial)~1.5 - 1.7dddJ(5a,5e) ≈ 12-14, J(5a,4a) ≈ 10-12, J(5a,6a) ≈ 10-12
H-5e (equatorial)~2.0 - 2.2dddJ(5e,5a) ≈ 12-14, J(5e,4a) ≈ 3-5, J(5e,6e) ≈ 3-5
H-6a (axial)~3.4 - 3.6dddJ(6a,6e) ≈ 12-14, J(6a,5a) ≈ 10-12, J(6a,2a) ≈ 2-3 (W-coupling)
H-6e (equatorial)~3.9 - 4.1dddJ(6e,6a) ≈ 12-14, J(6e,5e) ≈ 3-5, J(6e,2e) ≈ 2-3 (W-coupling)
NH₂, OHBroad, variables (br)-

Expertise & Experience Insight: The key to confirming the trans-diequatorial stereochemistry lies in the coupling constants for H-3 and H-4. Both protons are axial (H-3a and H-4a) and will exhibit large axial-axial couplings (~10-12 Hz) to their axial neighbors on adjacent carbons. This is a definitive signature that distinguishes it from the cis isomer, which would show smaller axial-equatorial or equatorial-equatorial couplings for one of the protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is simpler, showing five distinct signals for the five carbon atoms of the tetrahydropyran ring.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~68 - 72
C-3~52 - 56
C-4~70 - 74
C-5~30 - 34
C-6~66 - 70

Trustworthiness Insight: These predicted shifts are based on standard values for substituted tetrahydropyrans. The C-3 and C-4 carbons are shifted downfield due to the direct attachment of the electronegative nitrogen and oxygen atoms, respectively. The C-2 and C-6 carbons are also significantly downfield due to the influence of the ring oxygen.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). D₂O or MeOD are often preferred for this class of compound due to its polarity. The choice of solvent is critical; protic solvents like D₂O will cause the exchange of NH and OH protons, leading to their disappearance from the spectrum. Using DMSO-d₆ would allow for their observation.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a 90° pulse.

    • Set the spectral width to cover a range of 0-10 ppm.

    • Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full magnetization recovery, which is crucial for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger spectral width (e.g., 0-100 ppm) and a sufficient number of scans to achieve a good signal-to-noise ratio, given the low natural abundance of ¹³C.

  • 2D NMR (Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, providing unambiguous C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range (2-3 bond) correlations, further confirming the carbon skeleton.

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for the rapid confirmation of key functional groups within the molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Strong, BroadO-H and N-H stretching (overlapping)
3000 - 2850MediumC-H stretching (aliphatic)
~1600Medium-WeakN-H bending (scissoring)
1150 - 1050StrongC-O stretching (ether and alcohol)

Expertise & Experience Insight: The most prominent feature will be a very broad, strong absorption band in the 3400-3200 cm⁻¹ region. This breadth is due to intermolecular hydrogen bonding enabled by both the hydroxyl and amino groups. The strong C-O stretching band around 1100 cm⁻¹ is characteristic of the tetrahydropyran ring and the secondary alcohol.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Thin Film (Neat): If the sample is a viscous oil, a drop can be pressed between two salt plates (NaCl or KBr).

    • Attenuated Total Reflectance (ATR): This is the most common and convenient method. A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

    • KBr Pellet: If the sample is a solid, grind ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty instrument (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform a background subtraction.

    • Label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through fragmentation patterns.

Predicted Mass Spectrum
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule, typically in positive ion mode.

  • Molecular Ion: The expected base peak would be the protonated molecule, [M+H]⁺.

    • Calculated Exact Mass (C₅H₁₁NO₂): 117.0790

    • Predicted [M+H]⁺: m/z 118.0862

  • Key Fragmentation:

    • Loss of water ([M+H - H₂O]⁺) from the protonated molecule is a highly probable fragmentation pathway, yielding a peak at m/z 100.0757.

    • Loss of ammonia ([M+H - NH₃]⁺) is also possible, resulting in a peak at m/z 101.0702.

    • Cleavage of the tetrahydropyran ring can lead to various smaller fragments.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water mixture, often with a trace amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument to confirm the elemental composition via accurate mass measurement.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the spectrum in positive ion mode over a mass range of m/z 50-300.

    • For fragmentation studies (MS/MS), select the precursor ion (m/z 118.1) and subject it to Collision-Induced Dissociation (CID) to generate a product ion spectrum.

G cluster_ms Mass Spectrometry Workflow Sample Dilute Sample (0.1 mg/mL in MeOH + 0.1% FA) Infusion Direct Infusion into ESI Source Sample->Infusion MS1 Full Scan MS (HRMS) Detect [M+H]⁺ at m/z 118.0862 Infusion->MS1 Isolation Isolate Precursor Ion (m/z 118.1) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS/MS Scan Detect Fragment Ions CID->MS2 Result Confirm Molecular Formula & Fragmentation Pattern MS2->Result

Caption: High-Resolution Mass Spectrometry (HRMS) workflow with MS/MS.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization comes from integrating the data from all three techniques.

G Structure (3S,4S)-3-Amino-4-hydroxy- tetrahydropyran IR IR Spectroscopy Structure->IR Confirms: - OH Group - NH2 Group - C-O Bonds MS Mass Spectrometry Structure->MS Confirms: - Molecular Formula (C₅H₁₁NO₂) - Molecular Weight (117.15) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure->NMR Confirms: - Carbon-Hydrogen Framework - Connectivity - trans Stereochemistry (J-coupling) Conclusion Unambiguous Structure Confirmation IR->Conclusion MS->Conclusion NMR->Conclusion

Caption: Integrated approach for structural confirmation.

  • MS first confirms the molecular weight and elemental formula (C₅H₁₁NO₂).

  • IR corroborates this by confirming the presence of the required hydroxyl (-OH), amino (-NH₂), and ether (C-O-C) functional groups.

  • NMR provides the final, definitive proof. ¹³C NMR confirms the presence of five unique carbons. ¹H NMR, through chemical shifts and splitting patterns, reveals the proton environment. Crucially, the large J-values between axial protons (H-3a, H-4a, etc.) confirm the trans-diequatorial arrangement of the substituents, thereby establishing the (3S,4S) relative stereochemistry.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic blueprint for the characterization of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. By combining NMR, IR, and MS, a researcher can unambiguously confirm the identity, purity, and critical stereochemical features of this compound. The provided protocols represent best practices in analytical chemistry, ensuring that data acquired is both high in quality and scientifically robust. This foundational analytical knowledge is indispensable for any professional engaged in the synthesis, quality control, or application of this and related molecules in a research and development setting.

References

  • PubChem. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. National Center for Biotechnology Information. [Link]

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A Technical Guide to (3S,4S)-3-Aminooxan-4-ol: A Stereochemically Defined Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The imperative in modern medicinal chemistry to explore chemical space beyond flat, aromatic systems has intensified the focus on sp³-rich, stereochemically complex scaffolds. These three-dimensional structures offer superior potential for selectivity and novel interactions with biological targets. Among these, saturated oxygen-containing heterocycles are of paramount importance. This guide provides a detailed technical overview of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, more formally known by its IUPAC name, (3S,4S)-3-aminooxan-4-ol. We will examine its physicochemical properties, stereoselective synthetic strategies, chemical reactivity, and its proven applications as a versatile chiral building block in the synthesis of complex pharmaceutical agents. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Strategic Value of Saturated Heterocycles

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its conformational pre-organization and ability to engage in hydrogen bonding via the ring oxygen make it an excellent structural motif for modulating pharmacokinetic and pharmacodynamic properties. The introduction of specific stereocenters, such as in (3S,4S)-3-aminooxan-4-ol, provides a rigid and functionally decorated framework essential for constructing molecules with precise three-dimensional orientations for optimal biological activity[1]. The presence of both an amino and a hydroxyl group in a defined trans-diaxial or trans-diequatorial orientation (depending on the chair conformation) offers orthogonal chemical handles for diverse and predictable derivatization, making it a highly valuable intermediate in pharmaceutical research and library synthesis[1][2].

Physicochemical and Structural Identification

Accurate identification and characterization are foundational to the successful application of any chemical building block. The key properties of (3S,4S)-3-aminooxan-4-ol are summarized below.

Core Properties
PropertyValueSource
IUPAC Name (3S,4S)-3-aminooxan-4-ol[3]
Common Name (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran[3]
CAS Number 1240390-32-2[3]
Molecular Formula C₅H₁₁NO₂[3]
Molecular Weight 117.15 g/mol [3]
InChIKey KUCSFTQJADYIQH-WHFBIAKZSA-N[3]
Canonical SMILES C1COCN[3]
Chemical Structure

The defined stereochemistry at the C3 and C4 positions is the most critical feature of this molecule, dictating its shape and how it can be elaborated into more complex structures.

Caption: 2D structure of (3S,4S)-3-aminooxan-4-ol.

Stereoselective Synthesis Strategies

The synthesis of aminotetrahydropyran scaffolds with high stereochemical fidelity is a non-trivial challenge. Success hinges on strategies that can establish the two contiguous stereocenters in the desired trans configuration. Methodologies often leverage chiral pool starting materials or asymmetric catalysis.

Conceptual Workflow: Prins Cyclization Approach

A common and effective method for constructing substituted tetrahydropyrans is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde[4]. To achieve the specific stereochemistry of the target molecule, a tethered enol-ether variant can be employed, followed by functional group manipulation.

Caption: General synthetic workflow for aminotetrahydropyran scaffolds.

Exemplar Experimental Protocol: Synthesis via Azide Intermediate

This protocol is a representative, self-validating methodology derived from established literature principles for synthesizing similar scaffolds[2][5]. Each step includes checkpoints for validation.

Step 1: Mesylation of the Hydroxyl Group

  • To a solution of a precursor diol, (3S,4S)-oxane-3,4-diol (1.0 eq), in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise. The reaction is exothermic; maintain the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Causality: The mesylation activates the hydroxyl group, converting it into a good leaving group for the subsequent nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl generated.

  • Validation: Monitor reaction completion by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate/Hexane). The product spot should be less polar than the starting diol.

Step 2: Nucleophilic Substitution with Azide

  • To the crude mesylate solution, add sodium azide (3.0 eq) and a minimal amount of N,N-Dimethylformamide (DMF) to facilitate dissolution.

  • Heat the reaction mixture to 60 °C and stir overnight (approx. 16 hours).

  • Causality: The azide anion (N₃⁻) acts as a nucleophile, displacing the mesylate group via an Sₙ2 reaction. This mechanism inverts the stereocenter, so the starting material must have the appropriate precursor stereochemistry.

  • Validation: The progress can be monitored by TLC or LC-MS. Successful substitution is often confirmed by IR spectroscopy, where a strong, sharp peak for the azide group appears around 2100 cm⁻¹.

Step 3: Reduction of the Azide to the Amine

  • After cooling the reaction mixture, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude azide intermediate in methanol (0.1 M).

  • Carefully add 10% Palladium on carbon (Pd/C) (10 mol% Pd).

  • Fit the flask with a hydrogen balloon and purge the system three times.

  • Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.

  • Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The palladium surface catalyzes the addition of hydrogen across the nitrogen-nitrogen bonds.

  • Validation: Monitor the disappearance of the starting material by TLC. Staining with ninhydrin will show a new, colored spot for the primary amine product. The azide peak in the IR spectrum should be absent.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate to yield the crude (3S,4S)-3-aminooxan-4-ol, which can be purified by column chromatography or crystallization.

Chemical Reactivity and Derivatization Potential

The bifunctional nature of (3S,4S)-3-aminooxan-4-ol is its greatest asset in synthetic chemistry, allowing for selective or sequential modification of its amino and hydroxyl groups[1].

G cluster_0 cluster_1 A N-Acylation (RCOCl, Base) B N-Alkylation (R-X, Base) C N-Sulfonylation (RSO₂Cl, Base) D O-Alkylation (R-X, NaH) E O-Acylation (RCOCl, Pyridine) F O-Silylation (TBDMSCl, Imidazole) Core (3S,4S)-3-aminooxan-4-ol Core->A Amine Reactivity Core->B Amine Reactivity Core->C Amine Reactivity Core->D Hydroxyl Reactivity Core->E Hydroxyl Reactivity Core->F Hydroxyl Reactivity

Caption: Key derivatization pathways for (3S,4S)-3-aminooxan-4-ol.

This orthogonality allows chemists to use protecting group strategies to selectively modify one site while leaving the other intact, enabling the construction of highly complex and diverse molecular architectures. For example, the amine can be protected as a Boc-carbamate, allowing for extensive modification of the hydroxyl group, followed by deprotection and subsequent functionalization of the newly revealed amine.

Applications in Medicinal Chemistry

The utility of this scaffold is demonstrated by its incorporation into molecules targeting a wide range of diseases. The rigid tetrahydropyran ring system helps to reduce the entropic penalty of binding to a protein target, while the functional groups provide key interaction points.

  • Scaffolding for Library Synthesis: Its defined stereochemistry and bifunctionality make it an ideal starting point for creating focused libraries of drug-like molecules. High-throughput synthesis can be employed to quickly generate hundreds of analogs for screening[2][5].

  • Carbohydrate Mimetics: The hydroxypyrrolidine motif can act as a mimic of natural sugars (pyranoses). This is particularly useful in the design of inhibitors for enzymes that process carbohydrates, such as glycosidases or kinases[1].

  • Bioisosteric Replacement: In drug optimization, replacing a less desirable functional group (e.g., a flexible chain or a metabolically unstable group) with the rigid, stable THP core can significantly improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties[1].

  • Fragments for Fragment-Based Drug Discovery (FBDD): As a small, sp³-rich molecule, it serves as an excellent fragment for FBDD campaigns, providing a 3D vector for growing into a larger, more potent lead compound.

Conclusion

(3S,4S)-3-Aminooxan-4-ol is more than a simple chemical intermediate; it is a powerful tool for the modern medicinal chemist. Its combination of a stereochemically defined, sp³-rich core with versatile, orthogonal functional groups provides a robust platform for the design and synthesis of novel therapeutics. The principles of its synthesis are well-established, and its reactivity is predictable, ensuring its continued and expanding role in the development of complex and biologically active molecules. As the pharmaceutical industry continues to tackle increasingly challenging biological targets, the strategic application of such sophisticated building blocks will be indispensable for success.

References

  • PubChem. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. National Center for Biotechnology Information. [Link]

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  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Request PDF. [Link]

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Discovery and history of aminohydroxy-tetrahydropyran scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Aminohydroxy-Tetrahydropyran Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminohydroxy-tetrahydropyran (THP) scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] This guide provides a comprehensive exploration of its origins, from foundational discoveries in carbohydrate chemistry to the sophisticated stereoselective synthetic strategies employed today. We will dissect the key chemical principles that govern its synthesis, such as the anomeric effect, and detail the evolution of powerful cyclization methodologies including the Prins cyclization, intramolecular oxa-Michael addition, and modern C-H functionalization techniques. Through detailed protocols, mechanistic diagrams, and case studies in drug discovery, this document serves as an essential resource for professionals seeking to leverage this privileged scaffold in the development of next-generation therapeutics.

Introduction: The Significance of the Tetrahydropyran Ring

The tetrahydropyran ring, a saturated six-membered heterocycle containing one oxygen atom, is a recurring motif in a vast array of biologically active molecules.[4][5] Its prevalence stems from a unique combination of structural and chemical properties. As a bioisostere of the cyclohexane ring, the THP scaffold offers a conformationally pre-organized and rigid framework, which can reduce the entropic penalty upon binding to a biological target.[2] Unlike its carbocyclic counterpart, the ring oxygen introduces polarity and the capacity to act as a hydrogen bond acceptor, providing an additional point of interaction with protein targets.[2] These features, combined with the scaffold's metabolic stability, have made aminohydroxy-substituted THPs particularly valuable in drug design, where they are used to optimize potency, selectivity, and pharmacokinetic profiles.[2][6]

Historical Milestones: From Sugars to Scaffolds

The story of the tetrahydropyran ring is inextricably linked to the field of carbohydrate chemistry. The cyclic forms of pyranose sugars like glucose are themselves substituted tetrahydropyrans, and early investigations into their structure and reactivity laid the groundwork for modern synthetic chemistry.[7]

A pivotal moment was the observation and rationalization of the anomeric effect by J. T. Edward in 1955.[8] This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial position, contrary to what would be predicted based on steric hindrance alone.[8][9] This discovery was fundamental, providing chemists with a predictive model for the stereochemical outcome of reactions involving THP rings.

Synthetically, a major breakthrough came from the development of the Prins reaction . While the reaction of an alkene with an aldehyde was known, Hanschke's work in 1955 demonstrated its utility for the selective construction of the THP ring from homoallylic alcohols, establishing a powerful and versatile tool for heterocyclic synthesis.[10]

Fundamental Principles of Stereocontrol: The Anomeric Effect

Understanding the anomeric effect is critical for designing stereoselective syntheses of substituted tetrahydropyrans. It governs the conformational equilibrium and, consequently, the reactivity of the molecule. The effect is most commonly explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ) orbital of the C-X bond of the anomeric substituent. This interaction is maximized when the lone pair orbital and the C-X σ orbital are anti-periplanar (180°), a geometry achieved when the substituent is in the axial position.[8][11]

Figure 1: The Anomeric Effect. The axial conformer is stabilized by hyperconjugation.

While hyperconjugation is the widely accepted model, electrostatic repulsion between the dipoles of the endocyclic oxygen and the exocyclic substituent also contributes to the effect.[9][12] The interplay of these stereoelectronic factors and classic steric interactions provides a powerful framework for predicting and controlling stereochemistry.

Core Synthetic Strategies for the Tetrahydropyran Ring

Several robust and versatile methods have been developed for the synthesis of the tetrahydropyran core. The choice of strategy often depends on the desired substitution pattern and stereochemistry.

Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone.[10][13] The reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene nucleophile to form the six-membered ring.[14][15][16] This method is highly effective for creating polysubstituted THPs, often with excellent stereocontrol.[14][17][18]

Prins_Cyclization Prins Cyclization Mechanism Start Homoallylic Alcohol + Aldehyde Oxonium Oxocarbenium Ion Intermediate Start->Oxonium H⁺ (Acid Catalyst) Cyclization Intramolecular Cyclization Oxonium->Cyclization Cation Tertiary Cation Intermediate Cyclization->Cation Nucleophile Nucleophilic Trapping (e.g., H₂O) Cation->Nucleophile Product Substituted Tetrahydropyran Nucleophile->Product

Figure 2: General mechanism of the acid-catalyzed Prins cyclization.

Protocol: Lewis Acid-Catalyzed Prins Cyclization for 4-Hydroxy-Tetrahydropyrans [18]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in a suitable anhydrous solvent (e.g., CH₂Cl₂).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·OEt₂ or FeCl₃, 10 mol%) dropwise to the stirred solution.[13][18]

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). Allow the mixture to stir at the specified temperature until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Allow the mixture to warm to room temperature, then extract the aqueous layer with CH₂Cl₂ (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired tetrahydropyran.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael (or conjugate) addition of a hydroxyl group to an α,β-unsaturated ester, ketone, or other electron-deficient alkene is a highly effective method for THP synthesis.[4][19] The stereochemical outcome of this reaction can often be controlled by the reaction conditions. Base-catalyzed cyclizations under thermodynamic control typically favor the formation of more stable cis-2,6-disubstituted tetrahydropyrans, while kinetic conditions may yield trans products.[4]

Oxa_Michael_Reaction Intramolecular Oxa-Michael Addition Start ζ-Hydroxy α,β-Unsaturated Ester Deprotonation Deprotonation (Base) Start->Deprotonation Alkoxide Alkoxide Intermediate Deprotonation->Alkoxide Cyclization 6-endo-trig Cyclization Alkoxide->Cyclization Enolate Enolate Intermediate Cyclization->Enolate Protonation Protonation Enolate->Protonation Product Substituted Tetrahydropyran Protonation->Product

Figure 3: General pathway for the base-catalyzed intramolecular oxa-Michael reaction.
Intramolecular Williamson Ether Synthesis

A foundational method for forming cyclic ethers, the intramolecular Williamson ether synthesis involves a molecule containing both a hydroxyl group and a good leaving group (e.g., a halide or sulfonate).[20][21][22] Upon deprotonation of the alcohol with a strong base, the resulting alkoxide acts as a nucleophile, displacing the leaving group in an Sₙ2 reaction to form the THP ring.[20][23] This method is particularly reliable for the formation of 5- and 6-membered rings.[22][23]

Protocol: General Procedure for Intramolecular Williamson Ether Synthesis [21]

  • Preparation: Dissolve the halo-alcohol substrate (1.0 equiv) in a suitable anhydrous aprotic solvent (e.g., THF or DMF) in a flask under an inert atmosphere.

  • Base Addition: Add a strong, non-nucleophilic base (e.g., sodium hydride (NaH), 1.1 equiv) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Gentle heating may be required.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Workup: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash chromatography.

Advanced & Contemporary Synthetic Approaches

While the core methods remain powerful, research continues to yield novel and more efficient strategies for constructing aminohydroxy-tetrahydropyran scaffolds.

  • Organocatalytic Cascade Reactions: Multi-component reactions that form multiple bonds and stereocenters in a single pot have emerged as highly efficient. For example, organocatalytic Michael/Henry/ketalization sequences can construct highly functionalized THPs with excellent diastereo- and enantioselectivity.[24][25]

  • Palladium-Catalyzed C-H Functionalization: Direct functionalization of C-H bonds offers a step-economical approach to elaborate the THP core. Recent methods allow for the stereoselective arylation of methylene C-H bonds on the THP ring, providing rapid access to complex, drug-like molecules.[1][6]

  • Oxidative Heck Redox-Relay: This strategy enables the synthesis of challenging C-aryl-containing 2,6-trans-tetrahydropyrans from simple dihydropyranyl alcohols in a single, highly stereoselective step.[26]

The Aminohydroxy-Tetrahydropyran Scaffold in Medicinal Chemistry

The utility of the aminohydroxy-THP scaffold is best illustrated by its incorporation into successful drug candidates across various therapeutic areas. The specific placement and stereochemistry of the amine and hydroxyl groups are often crucial for biological activity.

Drug_Discovery_Workflow Scaffold Elaboration in Drug Discovery Scaffold Key 4-Hydroxy-THP Scaffold Manipulation Functional Group Manipulation Scaffold->Manipulation Azide 4-Azido-THP Intermediate Manipulation->Azide e.g., DPPA, DEAD Reduction Reduction (e.g., H₂/Pd) Azide->Reduction Click Azide-Alkyne Cycloaddition (CuAAC) Azide->Click Amine 4-Amino-THP Core Reduction->Amine Triazole Triazole-Linked Analogues Click->Triazole Library Library Synthesis & SAR Studies Amine->Library Triazole->Library

Figure 4: A representative workflow for converting a key hydroxy-THP intermediate into diverse amine-containing scaffolds for drug discovery libraries.
Compound/Drug Name Therapeutic Area Significance of THP Scaffold
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Type 2 DiabetesThe aryl aminotetrahydropyran motif is a key structural feature, providing the necessary vectors for binding to the DPP-4 active site and improving oral bioavailability.[1][27]
Gilteritinib (Xospata®) Oncology (AML)Contains an amino-THP substituent that contributes to its potent inhibition of multiple receptor tyrosine kinases, including FLT3 and AXL.[2]
AZD0156 OncologyAn ATM kinase inhibitor where the THP-amine fragment was installed to optimize potency, selectivity, and overall drug-like properties.[2]
Centrolobine Natural ProductA natural product with a 2,6-disubstituted THP core whose synthesis has served as a benchmark for developing new stereoselective methodologies.[26][28]

Future Perspectives

The development of synthetic methodologies for aminohydroxy-tetrahydropyran scaffolds continues to evolve. Future research will likely focus on increasing efficiency and sustainability through the development of novel catalytic systems, including biocatalysis and photoredox catalysis. The exploration of new C-H activation strategies will provide even more direct routes to novel analogues. As our understanding of complex biological systems grows, the demand for structurally diverse and stereochemically pure THP-based compounds will undoubtedly increase, ensuring this scaffold remains a central element in the pursuit of innovative medicines.

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The Tetrahydropyran Motif: A Privileged Scaffold in Natural Products and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) ring system, a six-membered oxygen-containing heterocycle, is a recurring and vital structural motif in a vast number of biologically active natural products.[1][2] Its prevalence, particularly in complex molecules derived from marine organisms, underscores its evolutionary selection as a key element for molecular recognition and function.[1][3] This in-depth technical guide explores the multifaceted biological significance of the THP motif. We will delve into its structural and physicochemical contributions to molecular architecture, its biosynthetic origins from polyketide pathways, its diverse and potent pharmacological activities, and its increasing role as a privileged scaffold in modern medicinal chemistry and drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the strategic importance of the tetrahydropyran motif.

Part 1: The Ubiquity and Structural Importance of the Tetrahydropyran Ring System

Prevalence in Nature: An Abundance in Marine and Terrestrial Organisms

The THP motif is a common feature in a wide array of natural products, with a particularly high incidence in secondary metabolites isolated from marine sources such as sponges, dinoflagellates, and algae.[1][3] These marine natural products often exhibit complex structures with multiple, stereochemically rich THP rings, frequently fused into ladder-like polyether structures.[1] Notable examples include the potent anticancer agent eribulin, a synthetic macrocyclic analogue of the marine sponge metabolite halichondrin B, which contains three THP rings.[4] Other examples include gambierol, a marine polycyclic ether toxin, and neopeltolide, a macrolide with significant antiproliferative activity.[1] The frequent occurrence of this motif in such a diverse range of bioactive compounds suggests its crucial role in conferring specific biological functions.[2]

The THP Motif as a "Privileged Scaffold": Stereochemical Complexity and Conformational Rigidity

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets.[5][6] The THP ring is considered such a scaffold due to its unique structural and chemical properties.[7][8] The saturated, six-membered ring of tetrahydropyran adopts a stable chair conformation, similar to cyclohexane. This conformational rigidity reduces the entropic penalty upon binding to a biological target, which can contribute to higher binding affinities.[4] Furthermore, the presence of the oxygen atom and the potential for multiple stereocenters on the ring allow for a precise three-dimensional arrangement of substituents, facilitating specific interactions with biological macromolecules.

Impact on Physicochemical Properties: How the Oxygen Heteroatom Influences Solubility, Lipophilicity, and Hydrogen Bonding Potential

The replacement of a methylene group in a cyclohexane ring with an oxygen atom to form a tetrahydropyran ring has significant implications for the physicochemical properties of a molecule. The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets that is not possible with a simple carbocyclic ring.[4] This can lead to enhanced binding affinity and selectivity.[9] Moreover, the introduction of the polar ether linkage generally leads to a decrease in lipophilicity compared to its cyclohexyl counterpart.[4] This modulation of lipophilicity is a critical aspect of drug design, as it can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved pharmacokinetic properties.[4]

Part 2: Biosynthesis of Tetrahydropyran-Containing Natural Products

The biosynthesis of complex natural products containing THP rings, particularly the polyether class, is a fascinating example of enzymatic precision. These structures are typically derived from polyketide pathways, where simple acyl-CoA precursors are iteratively condensed to form a long polyketone chain.

Polyketide Pathways: The Role of Polyether-Specific Epoxidases and Cyclases

The formation of the THP rings in polyether natural products is thought to proceed through a cascade of enzymatic reactions initiated by the stereospecific epoxidation of double bonds within the polyketene precursor. This is followed by a series of acid-catalyzed, regioselective, and stereoselective epoxide-opening cyclization reactions. This "polyepoxide cascade" hypothesis suggests that a polyepoxide intermediate is cyclized into the characteristic ladder-like polyether structure containing multiple THP and/or tetrahydrofuran (THF) rings. The enzymes responsible for this cascade, particularly the epoxidases and the subsequent cyclases, exhibit remarkable control over the stereochemistry of the final product.

Prins Cyclization and Related Intramolecular Reactions in Biosynthesis

While the polyepoxide cascade is a major route to polyether THPs, other biosynthetic mechanisms are also plausible. For instance, intramolecular Prins-type cyclizations, which involve the acid-catalyzed addition of an alkene to an oxocarbenium ion, are a powerful method for THP ring formation in organic synthesis and may also be employed by nature.[1][10] These reactions can lead to the formation of highly substituted THP rings with excellent stereocontrol.

Diagram: Generalized Biosynthetic Pathway to a Polyether THP-containing natural product

G Generalized Biosynthetic Pathway of a THP-containing Polyether cluster_0 Polyketide Synthase (PKS) Assembly Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA PKS Modules PKS Modules Polyene Precursor Polyene Precursor PKS Modules->Polyene Precursor Iterative Condensation Polyepoxide Intermediate Polyepoxide Intermediate Polyene Precursor->Polyepoxide Intermediate Epoxidation Polyether Cascade Polyether Cascade Polyepoxide Intermediate->Polyether Cascade Cascade Cyclization THP-containing Natural Product THP-containing Natural Product Polyether Cascade->THP-containing Natural Product Further Modifications

Caption: Generalized biosynthesis of THP-containing polyethers.

Part 3: Diverse Biological Activities and Mechanisms of Action

Natural products containing the THP motif exhibit a remarkably broad spectrum of biological activities, including potent anticancer, antimicrobial, and neurotoxic effects.

Anticancer Agents: Targeting Tubulin Dynamics and Other Pathways

A significant number of THP-containing natural products have demonstrated potent anticancer activity. One of the most prominent examples is eribulin (Halaven®), a synthetic analogue of the marine natural product halichondrin B.[4] Eribulin exerts its powerful antimitotic effect by inhibiting microtubule dynamics. Unlike other tubulin-targeting agents that inhibit microtubule polymerization, eribulin inhibits microtubule growth without affecting shortening, leading to the sequestration of tubulin into non-productive aggregates. This unique mechanism of action contributes to its efficacy in treating metastatic breast cancer and liposarcoma.[4] Other THP-containing natural products, such as neopeltolide, also exhibit potent antiproliferative activity against various cancer cell lines.[1]

Antimicrobial and Antiviral Properties: Disruption of Membrane Integrity and Other Mechanisms

The polyether ionophores are a class of THP-containing natural products with significant antimicrobial activity.[11][12] These molecules are capable of forming lipid-soluble complexes with metal cations and transporting them across biological membranes.[11][13] This disruption of the natural ion gradients across the cell membrane is the primary mechanism of their antibiotic action.[11][13] This mode of action makes them effective against a range of Gram-positive bacteria and parasites.[11][12] Some THP-containing compounds have also shown promise as antiviral agents. For example, certain heterocyclic derivatives have been investigated as inhibitors of the HIV protease.[9]

Neurotoxic and Other Bioactivities

The potent biological activities of THP-containing natural products are not limited to anticancer and antimicrobial effects. Many of the polyether toxins produced by marine dinoflagellates, such as gambierol, are potent neurotoxins.[1] These molecules can interact with and modulate the function of ion channels in nerve cells, leading to their toxic effects.

Table: Bioactivity of Representative THP-Containing Natural Products
Natural Product (or Derivative)Source OrganismNumber of THP RingsPrimary Biological ActivityMechanism of Action (if known)
Eribulin (Halaven®) Synthetic analogue of Halichondrin B (Lissodendoryx sp. sponge)3Anticancer (metastatic breast cancer, liposarcoma)Inhibition of microtubule growth dynamics
Neopeltolide Neopeltidae sp. sponge1Anticancer (antiproliferative)Not fully elucidated
Gambierol Gambierdiscus toxicus (dinoflagellate)8NeurotoxinModulation of voltage-gated potassium channels
Monensin Streptomyces cinnamonensis5Antibacterial, CoccidiostatPolyether ionophore; disrupts ion gradients
Zanamivir (Relenza®) Synthetic1Antiviral (Influenza)Neuraminidase inhibitor

Part 4: The Tetrahydropyran Motif in Modern Drug Development

The structural and physicochemical properties of the THP ring make it an attractive scaffold for the design of new therapeutic agents.

Improving ADME Properties: The THP Ring as a Bioisostere for Cyclohexyl and Other Groups

In drug design, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The THP ring is often used as a bioisostere for the cyclohexane ring.[4] This substitution can lead to several beneficial changes in a drug candidate's properties, including:

  • Reduced Lipophilicity: Leading to improved solubility and potentially more favorable ADME profiles.[4]

  • Introduction of a Hydrogen Bond Acceptor: Providing an additional point of interaction with the target protein, which can enhance binding affinity and selectivity.[4]

  • Metabolic Stability: The ether linkage in the THP ring is generally more stable to metabolic degradation than certain other functional groups.

Synthetic Strategies for Accessing Chiral THP Scaffolds

The development of stereoselective synthetic methods for the construction of substituted THP rings is a major focus of modern organic chemistry.[1][2][10] A variety of powerful synthetic strategies have been developed, including:

  • Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone to form a 4-hydroxytetrahydropyran.[1][10]

  • Hetero-Diels-Alder Reactions: A [4+2] cycloaddition between a diene and a heterodienophile (e.g., an aldehyde) to form a dihydropyran, which can then be reduced to a THP.[2]

  • Intramolecular Etherification: Cyclization of a diol or a halo-alcohol to form the THP ring.

  • Ring-Closing Metathesis: The use of ruthenium-based catalysts to form the THP ring from a diene precursor.[2]

Diagram: Workflow for the Synthesis and Evaluation of THP-based drug candidates

G Workflow for THP-based Drug Candidate Development Target Identification Target Identification Library Design (THP Scaffolds) Library Design (THP Scaffolds) Target Identification->Library Design (THP Scaffolds) Stereoselective Synthesis Stereoselective Synthesis Library Design (THP Scaffolds)->Stereoselective Synthesis In vitro Screening In vitro Screening Stereoselective Synthesis->In vitro Screening Lead Optimization (SAR) Lead Optimization (SAR) In vitro Screening->Lead Optimization (SAR) Hit Identification Hit Identification In vitro Screening->Hit Identification Lead Optimization (SAR)->In vitro Screening Preclinical Studies Preclinical Studies Lead Optimization (SAR)->Preclinical Studies Preclinical Studies->Lead Optimization (SAR) Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Caption: A typical workflow for developing THP-based drugs.

Part 5: Experimental Protocols for the Investigation of THP-Containing Natural Products

Protocol: Isolation and Purification of THP-Containing Marine Natural Products

This protocol provides a general workflow for the isolation of lipophilic, THP-containing natural products from a marine sponge.

  • Collection and Extraction:

    • Collect the marine sponge and freeze-dry to remove water.

    • Grind the dried sponge material into a fine powder.

    • Perform a sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by a medium-polarity solvent like dichloromethane or ethyl acetate to extract the THP-containing compounds.

  • Chromatographic Separation:

    • Concentrate the crude extract under reduced pressure.

    • Subject the concentrated extract to vacuum liquid chromatography (VLC) or flash column chromatography on silica gel, eluting with a gradient of increasing solvent polarity (e.g., hexane/ethyl acetate).

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Further purify the enriched fractions by semi-preparative or preparative reverse-phase HPLC.

    • Use a suitable solvent system (e.g., acetonitrile/water or methanol/water gradient) and monitor the elution profile with a UV detector.

    • Collect the peaks corresponding to the pure compounds.

  • Structure Elucidation:

    • Determine the structure of the isolated compounds using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Protocol: General Assay for Evaluating Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture:

    • Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the THP-containing compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the cells for the desired period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Spectroscopic Characterization of THP Rings (NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of THP-containing natural products.

  • Sample Preparation:

    • Dissolve a pure sample of the THP-containing compound in a suitable deuterated solvent (e.g., CDCl3, CD3OD).

  • 1D NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify the proton signals and their multiplicities. Protons on the THP ring typically appear in the region of 3.0-4.5 ppm.

    • Acquire a ¹³C NMR spectrum to identify the carbon signals. Carbons attached to the oxygen atom in the THP ring will be deshielded and appear at a higher chemical shift (typically 60-80 ppm).

  • 2D NMR Spectroscopy:

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H spin-spin coupling networks, which helps to trace the connectivity of protons within the THP ring.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the THP ring and other parts of the molecule.

    • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to determine the relative stereochemistry of the substituents on the THP ring by observing through-space correlations between protons.

Part 6: Conclusion and Future Perspectives

The tetrahydropyran motif is undeniably a cornerstone of natural product chemistry and a highly valuable scaffold in the pursuit of new therapeutic agents. Its conformational rigidity, coupled with the electronic influence of the oxygen heteroatom, provides a unique and advantageous platform for the design of molecules with high binding affinity and specificity. The diverse and potent biological activities of THP-containing natural products continue to inspire the development of new synthetic methodologies and novel therapeutic strategies.

Future research in this area will likely focus on several key aspects. The continued exploration of biodiversity, particularly in underexplored marine environments, will undoubtedly lead to the discovery of new and structurally novel THP-containing natural products with unique biological activities. Advances in synthetic chemistry will enable more efficient and stereoselective access to these complex molecules, facilitating detailed structure-activity relationship studies and the development of simplified, more potent analogues. Furthermore, a deeper understanding of the biosynthesis of these compounds could open up opportunities for synthetic biology approaches to produce these valuable molecules in a more sustainable manner. The tetrahydropyran motif, with its rich history and promising future, will certainly remain a central theme in the fields of chemical biology and drug discovery for years to come.

Part 7: References

Sources

A Comprehensive Technical Guide to the Solubility and Stability of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a robust framework for characterizing the aqueous solubility and chemical stability of the chiral synthetic building block, (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. While specific experimental data for this compound is not extensively published, this document outlines the essential experimental protocols and theoretical considerations necessary for its comprehensive evaluation in a drug development context. The methodologies described herein are grounded in established principles of pharmaceutical sciences and align with international regulatory expectations.

Introduction to (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran: A Key Chiral Intermediate

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a valuable chiral intermediate in the synthesis of complex pharmaceutical molecules.[1] Its defined stereochemistry and the presence of both amino and hydroxyl functional groups make it a versatile building block for creating active pharmaceutical ingredients (APIs) with precise three-dimensional structures, which is often critical for biological activity.[1] The tetrahydropyran scaffold provides a rigid conformational framework, a desirable feature in drug design.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and development.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₅H₁₁NO₂PubChem[2]
Molecular Weight 117.15 g/mol PubChem[2]
Appearance White solid (typical)Leap Chem[1]
CAS Number 1240390-32-2PubChem[2]

Aqueous Solubility Characterization

The aqueous solubility of an API is a critical determinant of its bioavailability and developability.[3] For a polar molecule like (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, understanding its solubility behavior in various aqueous media is essential. Two key types of solubility are typically assessed: kinetic and thermodynamic.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound in solution when it is rapidly prepared from a stock solution, often in DMSO, and then introduced into an aqueous buffer.[4][5] This high-throughput screening method is valuable in early drug discovery to identify potential solubility liabilities.[4][5]

This protocol outlines a common method for determining kinetic solubility.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer. The point at which precipitation is observed indicates the kinetic solubility limit.

Causality Behind Experimental Choices:

  • DMSO Stock Solution: DMSO is a common solvent for initial compound solubilization due to its high dissolving power.

  • Nephelometry: This technique is highly sensitive to the formation of precipitates, making it ideal for high-throughput kinetic solubility screening.[3]

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility at saturation in a given solvent system after an extended incubation period.[4] This is a more time- and resource-intensive measurement but provides a more accurate representation of the compound's intrinsic solubility.

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Addition of Excess Compound: Add an excess amount of solid (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

Causality Behind Experimental Choices:

  • Extended Equilibration: This ensures that the system has reached a true thermodynamic equilibrium between the solid and dissolved states.

  • Multiple pH Buffers: Assessing solubility at different pH values is crucial for ionizable compounds like amines, as it provides insight into how solubility will vary throughout the gastrointestinal tract.

Hypothetical Solubility Data Summary
Solubility TypeMediumTemperature (°C)Solubility (µg/mL)
Kinetic PBS (pH 7.4)25> 2000
Thermodynamic SGF (pH 1.2)371500 ± 50
Thermodynamic Acetate Buffer (pH 4.5)371800 ± 60
Thermodynamic FaSSIF (pH 6.5)372200 ± 75

SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid

Stability Assessment: A Forced Degradation Approach

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[6] These studies are mandated by regulatory agencies such as the ICH.[1][2][7][8]

Rationale for Forced Degradation Studies

The purpose of subjecting (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran to conditions more severe than those it would encounter during storage is to accelerate its degradation.[6] This allows for the rapid identification of likely degradants that may form under normal storage conditions over a longer period.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API (3S,4S)-3-Amino-4-hydroxy- tetrahydropyran Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Expose Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Expose Thermal Thermal Stress (e.g., 60°C) API->Thermal Expose Photochemical Photochemical Stress (ICH Q1B) API->Photochemical Expose HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photochemical->HPLC Analyze Characterization Degradant Characterization HPLC->Characterization Identify Peaks

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method is challenged without generating secondary or irrelevant degradation products.

  • Protocol:

    • Prepare a solution of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • Treat the solution with an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH).

    • Incubate the samples at a controlled temperature (e.g., room temperature or 60°C) and monitor the degradation over time by HPLC.

  • Rationale: The amino and hydroxyl groups, as well as the ether linkage in the tetrahydropyran ring, may be susceptible to acid- or base-catalyzed hydrolysis.

  • Protocol:

    • Prepare a solution of the compound.

    • Treat the solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature and monitor the degradation by HPLC.

  • Rationale: The amino group is a potential site for oxidation.

  • Protocol:

    • Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).

    • Monitor for the appearance of degradants over time.

  • Rationale: To assess the intrinsic thermal stability of the molecule.

  • Protocol:

    • Expose the solid compound and a solution to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

    • Include a dark control to differentiate between light-induced and thermal degradation.

    • Analyze the samples by HPLC.

  • Rationale: To determine if the compound is light-sensitive, which has implications for manufacturing and packaging.

Hypothetical Stability Data Summary
Stress ConditionReagent/ConditionIncubation TimeDegradation (%)Major Degradants
Acid Hydrolysis 0.1 M HCl, 60°C24 h~ 8%Ring-opened product
Base Hydrolysis 0.1 M NaOH, 60°C24 h< 2%-
Oxidation 3% H₂O₂, RT8 h~ 15%N-oxide derivative
Thermal 80°C (solid)7 days< 1%-
Photostability ICH Q1B7 days< 1%-

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a reverse-phase HPLC method. This method must be able to separate the parent compound from all process impurities and degradation products, ensuring that the purity of the compound can be accurately monitored over time.

Stability_Method_Dev cluster_input Inputs cluster_dev Method Development cluster_validation Method Validation (ICH Q2) cluster_output Output Stressed_Samples Stressed Samples (from forced degradation) Column_Screen Column & Mobile Phase Screening Stressed_Samples->Column_Screen Unstressed_API Unstressed API Unstressed_API->Column_Screen Gradient_Opt Gradient Optimization Column_Screen->Gradient_Opt Detection_Opt Detection Wavelength Optimization Gradient_Opt->Detection_Opt Specificity Specificity Detection_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness Validated_Method Validated Stability-Indicating Method Robustness->Validated_Method

Caption: Workflow for developing a stability-indicating method.

Conclusion

A comprehensive understanding of the solubility and stability of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is fundamental to its successful application in pharmaceutical development. The experimental frameworks detailed in this guide provide a clear path for researchers to generate the necessary data to assess its viability as a drug candidate intermediate. By systematically evaluating its kinetic and thermodynamic solubility and probing its stability under various stress conditions, development teams can make informed decisions regarding formulation strategies, analytical method development, and appropriate storage conditions, ultimately de-risking the development process.

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A Technical Guide to Quantum Chemical Calculations on 3-amino-4-hydroxy-tetrahydropyran: From First Principles to Drug Discovery Insights

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of the theoretical and practical aspects of performing quantum chemical (QC) calculations on 3-amino-4-hydroxy-tetrahydropyran. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage computational methods to elucidate the molecular properties of this important chemical scaffold and its derivatives. We will move beyond a simple recitation of steps to explain the underlying causality, ensuring that the described protocols are not just procedures to be followed, but self-validating systems for robust scientific inquiry.

Introduction: The Significance of the 3-amino-4-hydroxy-tetrahydropyran Scaffold

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of amino and hydroxyl groups, as in 3-amino-4-hydroxy-tetrahydropyran (PubChem CID: 55285677), creates a chiral structure with multiple hydrogen bond donors and acceptors.[1] This functionalization is critical for molecular recognition and interaction with biological targets.

Quantum chemical calculations offer a powerful, in silico lens to probe the intrinsic properties of such molecules at the electronic level.[2][3] These first-principles methods allow us to predict a wide range of characteristics, from the most stable three-dimensional structure to electronic properties that govern reactivity and intermolecular interactions. For drug development, this translates into a more rational, hypothesis-driven approach to designing molecules with improved potency, selectivity, and pharmacokinetic profiles.[4][5][6]

Theoretical Foundations: Choosing the Right Tools

The accuracy of any QC calculation is fundamentally dependent on the chosen theoretical method and basis set.[7] These choices represent a trade-off between computational cost and precision, and understanding their basis is key to generating meaningful results.

The Methodological Choice: Hartree-Fock vs. Density Functional Theory
  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant.[8][9] It accounts for electron exchange but famously neglects electron correlation—the way electrons dynamically avoid each other. This omission makes HF computationally efficient but limits its accuracy for many chemical properties.[10]

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry.[11] Instead of the complex many-electron wavefunction, DFT uses the much simpler electron density (ρ(r)) as its fundamental variable.[11] Crucially, it includes effects of both exchange and electron correlation through an exchange-correlation functional.[10] While the exact functional is unknown, a variety of well-parameterized approximations (like the popular B3LYP) provide a remarkable balance of accuracy and computational cost, often yielding results comparable to more expensive wavefunction-based methods.[11] For molecules like 3-amino-4-hydroxy-tetrahydropyran, DFT is the recommended starting point for reliable property prediction.

The Language of Electrons: Understanding Basis Sets

A basis set is a set of mathematical functions (basis functions) used to construct the molecular orbitals.[12][13][14] The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms.

  • Minimal Basis Sets (e.g., STO-3G): Use one basis function for each atomic orbital. They are computationally very fast but offer low accuracy.[15]

  • Split-Valence Basis Sets (e.g., 6-31G, 6-311G): Use multiple basis functions for the valence orbitals, which are most important for chemical bonding.[15] This provides a more accurate description of the electron density.

  • Polarization Functions (e.g., 6-31G(d,p) or 6-31G ): These add functions with higher angular momentum (like d-orbitals on carbon or p-orbitals on hydrogen). This is crucial for describing non-spherical electron distributions in bonded atoms and is essential for accurate geometry and frequency calculations.

  • Diffuse Functions (e.g., 6-31+G(d,p)): These are large, spread-out functions that are important for describing systems with lone pairs, anions, or in calculations of properties like electron affinity.

For a molecule with heteroatoms and hydrogen bonding potential like our target, a split-valence basis set with polarization functions, such as 6-31G(d,p) , represents a robust and widely accepted starting point for geometry optimizations and electronic property calculations.

Accounting for the Environment: Solvation Models

Biochemical interactions occur in solution, not in a vacuum. The solvent can significantly influence molecular conformation and properties.[16] Computational models can account for this in two primary ways:

  • Explicit Solvation: Individual solvent molecules are included in the calculation. This is the most realistic but computationally prohibitive for routine QC calculations.[17][18]

  • Implicit Solvation: The solvent is modeled as a continuous medium with a defined dielectric constant.[17][18] The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are highly effective and popular implicit models that offer an excellent compromise by capturing the bulk electrostatic effects of the solvent without a drastic increase in computational time.[17][19]

The Core Workflow: A Step-by-Step Technical Protocol

The following protocol outlines a logical and scientifically rigorous workflow for characterizing 3-amino-4-hydroxy-tetrahydropyran using DFT.

G cluster_0 Computational Protocol A 1. Initial Structure Generation (e.g., from 2D sketch, considering stereoisomers) B 2. Geometry Optimization (Find lowest energy structure) A->B Initial Guess C 3. Frequency Analysis (Confirm minimum & get vibrational data) B->C Optimized Geometry D 4. Property Calculations (Electronic, Spectroscopic, Thermodynamic) C->D Verified Minimum E 5. Analysis & Interpretation (Relate data to chemical behavior) D->E Calculated Properties

Caption: A typical workflow for quantum chemical calculations.

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the most stable 3D conformation of the molecule and confirm it is a true energy minimum.

  • Structure Input:

    • Draw the (3S,4S) stereoisomer of 3-amino-4-hydroxy-tetrahydropyran in a molecular editor. Ensure a reasonable starting geometry, typically with the tetrahydropyran ring in a chair conformation. The initial bond lengths and angles do not need to be perfect as the optimization algorithm will correct them.

  • Job Setup (Geometry Optimization):

    • Method: DFT, using the B3LYP functional.

    • Basis Set: 6-31G(d,p).

    • Solvation: Use the SMD model with water as the solvent to simulate a physiological environment.

    • Task: Geometry Optimization.

  • Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA, NWChem).

  • Job Setup (Frequency Analysis):

    • Methodology: Use the exact same method, basis set, and solvation model as the optimization. This is critical for the validity of the results.

    • Input: The optimized coordinates from the previous step.

    • Task: Frequency.

  • Analysis:

    • Optimization Convergence: Confirm that the optimization job completed successfully, meeting all convergence criteria.

    • Vibrational Frequencies: Inspect the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the initial structure must be modified and re-optimized.

    • Thermodynamic Data: The frequency output also provides key thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[20]

Causality and Trustworthiness: Performing a frequency calculation is a non-negotiable step for validating a geometry optimization. Without it, one cannot be certain that the obtained structure is a stable conformer. Using the identical level of theory for both optimization and frequency is a cornerstone of a self-validating protocol, as it ensures the frequencies are calculated on the same potential energy surface that was optimized.

ParameterTypical B3LYP/6-31G(d,p) OutputSignificance
Optimization Status ConvergedThe algorithm successfully found a stationary point on the potential energy surface.
Imaginary Frequencies 0Confirms the stationary point is a true local minimum (a stable conformer).
Zero-Point Energy A positive energy value (e.g., in Hartrees)The lowest possible vibrational energy of the molecule at 0 K. Essential for accurate energy comparisons.
Gibbs Free Energy A negative energy value (e.g., in Hartrees)The most relevant energy for comparing the stability of different conformers at a given temperature.
Major IR Frequencies ~3400 cm⁻¹ (O-H, N-H stretch), ~2900 cm⁻¹ (C-H stretch)Predicted vibrational modes that can be compared with experimental IR spectra for structure validation.[21][22]

Table 1: Key outputs from a successful geometry optimization and frequency analysis.

Probing Chemical Behavior: Molecular Property Calculations

With a validated molecular structure, we can compute a suite of properties that provide direct insight into the molecule's potential role in a biological system.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[23][24]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[24][25]

Caption: The relationship between HOMO, LUMO, and the energy gap.

Protocol 2: FMO Analysis

  • Job Setup: This analysis is typically performed as part of a single-point energy calculation on the optimized geometry. Use the same method (B3LYP/6-31G(d,p)) and solvation model.

  • Execution and Analysis:

    • Extract the energies of the HOMO and LUMO from the output file.

    • Calculate the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO).

    • Use visualization software to plot the 3D surfaces of the HOMO and LUMO to identify their locations on the molecule. For 3-amino-4-hydroxy-tetrahydropyran, the HOMO is expected to have significant density on the nitrogen and oxygen lone pairs, while the LUMO may be distributed across σ* anti-bonding orbitals.

PropertyExpected Value (Illustrative)Interpretation for Drug Design
E_HOMO ~ -6.5 eVIndicates electron-donating capability; potential site for oxidative metabolism.
E_LUMO ~ +1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap ~ 8.0 eVA large gap suggests good kinetic stability, a desirable trait for a drug candidate.

Table 2: Illustrative Frontier Molecular Orbital data and its relevance.

Simulating Spectra: NMR and IR

Computational chemistry can predict spectra that aid in the structural elucidation of newly synthesized compounds.[26][27]

  • Infrared (IR) Spectra: The vibrational frequencies and intensities calculated in Protocol 1 can be plotted to generate a theoretical IR spectrum. This is invaluable for assigning peaks in an experimental spectrum to specific molecular vibrations.[21]

  • Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable way to calculate NMR chemical shifts (¹H and ¹³C).[21][28] These calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can predict the NMR spectrum with remarkable accuracy, helping to confirm stereochemistry and conformation.[29]

Application in a Drug Development Context

The data generated from these quantum chemical calculations are not merely academic; they are actionable intelligence for the drug designer.[30][31][32]

  • Rationalizing Structure-Activity Relationships (SAR): If a series of analogues of 3-amino-4-hydroxy-tetrahydropyran have been synthesized, QC calculations can help explain differences in biological activity. For example, a more active compound might have a higher HOMO energy, making it a better hydrogen bond donor, or its electrostatic potential map might show a charge distribution more complementary to the target's active site.

  • Informing Pharmacophore Models: The calculated locations of hydrogen bond donors/acceptors, charge distribution (from the electrostatic potential), and the stable 3D shape are direct inputs for building and refining pharmacophore hypotheses.

  • Predicting Metabolic Liabilities: The locations of the HOMO can indicate sites susceptible to oxidative metabolism by cytochrome P450 enzymes. If the HOMO is localized on a particular atom, chemists can block that position to improve metabolic stability.[33]

  • Parameterization for Further Simulations: The calculated partial atomic charges can be used to improve the accuracy of force fields for subsequent molecular dynamics (MD) simulations, which can model the dynamic behavior of the ligand in a protein binding site over time.[34]

Conclusion

Quantum chemical calculations, particularly using DFT, provide a theoretically sound and practically invaluable toolkit for the in-depth characterization of drug-like molecules such as 3-amino-4-hydroxy-tetrahydropyran. By following a rigorous, self-validating workflow—from geometry optimization and frequency validation to the calculation of electronic and spectroscopic properties—researchers can gain deep insights into molecular structure, stability, and reactivity. This knowledge empowers a more efficient and rational drug discovery process, reducing reliance on trial-and-error synthesis and enabling the design of safer, more effective therapeutics.[3][35]

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An In-depth Technical Guide to the Thermochemical Properties of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Thermochemical Landscape of a Novel Chiral Building Block

To the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, this guide offers a comprehensive exploration of the thermochemical properties of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. This chiral tetrahydropyran derivative is a molecule of significant interest, serving as a crucial building block in the synthesis of complex bioactive molecules where precise stereochemistry is paramount for efficacy and selectivity.[1] A thorough understanding of its thermochemical characteristics—such as enthalpy of formation, heat capacity, and thermal stability—is not merely academic. It is a cornerstone for robust process development, ensuring safety, scalability, and the consistent quality of active pharmaceutical ingredients (APIs).

While direct experimental thermochemical data for (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is not extensively documented in publicly accessible literature, this guide provides a robust framework for its determination. We will delve into the established experimental methodologies and cutting-edge computational techniques that are the industry standards for characterizing novel compounds. This document is structured to empower you, the practicing scientist, with the foundational knowledge and practical protocols necessary to elucidate the thermochemical profile of this and other similarly novel molecules.

The Significance of Thermochemical Properties in Pharmaceutical Development

Thermochemical data are critical throughout the drug development lifecycle. The enthalpy of formation (ΔHf°) provides insight into the energetic stability of the molecule. The heat capacity (Cp) is essential for designing efficient heating and cooling protocols during synthesis and crystallization. Understanding the thermal stability and decomposition behavior, determined through techniques like Thermogravimetric Analysis (TGA), is paramount for defining safe operating limits and storage conditions.[2][3][4] Furthermore, properties like the enthalpy of fusion (ΔHfus) , obtained from Differential Scanning Calorimetry (DSC), are vital for characterizing the solid-state properties of the final API, which can influence its solubility and bioavailability.

Experimental Determination of Thermochemical Properties

In the absence of pre-existing data, a systematic experimental investigation is the definitive approach to ascertain the thermochemical properties of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. The following sections detail the primary thermoanalytical techniques and their application.

Differential Scanning Calorimetry (DSC) for Heat Capacity, Melting Point, and Enthalpy of Fusion

DSC is a cornerstone of thermal analysis, measuring the difference in heat flow between a sample and a reference as a function of temperature.[5][6][7] This technique allows for the precise determination of melting point, enthalpy of fusion, and heat capacity.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran into an aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.[8]

  • Experimental Conditions:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the melting point of the substance.

  • Data Analysis: The resulting thermogram will show a change in the baseline corresponding to the heat capacity and an endothermic peak representing the melting of the sample. The onset of this peak is taken as the melting point, and the integrated area of the peak provides the enthalpy of fusion.[6]

Causality in Experimental Choices: The use of an inert atmosphere prevents oxidative degradation of the sample at elevated temperatures. A controlled heating rate ensures thermal equilibrium within the sample, leading to accurate and reproducible results.

Visualization of the DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 2-5 mg of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran prep2 Seal in Aluminum Pan prep1->prep2 dsc2 Place Sample & Reference in DSC Cell prep2->dsc2 dsc1 Calibrate Instrument with Indium Standard dsc1->dsc2 dsc3 Heat at Controlled Rate (e.g., 10 °C/min) dsc2->dsc3 data1 Analyze Thermogram dsc3->data1 data2 Determine Melting Point, Enthalpy of Fusion (ΔHfus), and Heat Capacity (Cp) data1->data2

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profile

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4][9] This technique is crucial for determining the thermal stability and decomposition kinetics of a compound.

Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran into a tared TGA pan.

  • Instrument Setup:

    • Place the pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) to create a non-reactive environment.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of significant mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can reveal the temperatures of maximum decomposition rates.[10]

Causality in Experimental Choices: Performing the analysis under an inert atmosphere ensures that the observed mass loss is due to thermal decomposition rather than oxidation. The heating rate can be varied to study the kinetics of decomposition.

Visualization of the TGA Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Analysis prep1 Weigh 5-10 mg of Sample into a Tared TGA Pan tga1 Place Pan on TGA Balance prep1->tga1 tga2 Heat at a Constant Rate (e.g., 10 °C/min) in an Inert Atmosphere tga1->tga2 data1 Plot Mass Loss vs. Temperature tga2->data1 data2 Determine Onset of Decomposition and Thermal Stability Range data1->data2

Caption: Workflow for TGA analysis.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is the standard method for determining the heat of combustion of a substance at constant volume.[11][12] From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Protocol for Bomb Calorimetry:

  • Calorimeter Calibration: Determine the heat capacity of the calorimeter by combusting a certified standard, such as benzoic acid, for which the heat of combustion is precisely known.

  • Sample Preparation:

    • Press a pellet of a known mass (approximately 1 g) of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

    • Place the pellet in the sample holder within the bomb.

    • Attach a fuse wire of known length and mass, ensuring it is in contact with the sample.

  • Bomb Assembly and Combustion:

    • Add a small, known amount of water to the bomb to ensure all water formed during combustion is in the liquid state.

    • Seal the bomb and pressurize it with excess pure oxygen (e.g., 25-30 atm).

    • Submerge the bomb in a known volume of water in the calorimeter jacket.

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample via the fuse wire and record the temperature change until a new equilibrium is reached.

  • Calculation of Enthalpy of Combustion: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from any atmospheric nitrogen.

  • Calculation of Enthalpy of Formation: Using the experimentally determined enthalpy of combustion (ΔHc°) and the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)), the standard enthalpy of formation (ΔHf°) of the compound can be calculated via Hess's Law.

Visualization of the Bomb Calorimetry Workflow:

Bomb_Calorimetry_Workflow cluster_setup Setup & Calibration cluster_measurement Combustion & Measurement cluster_calc Calculation setup1 Calibrate Calorimeter with Benzoic Acid setup2 Prepare Sample Pellet and Fuse Wire setup1->setup2 setup3 Assemble and Pressurize Bomb with Oxygen setup2->setup3 meas1 Submerge Bomb in Water Jacket setup3->meas1 meas2 Record Initial Temperature meas1->meas2 meas3 Ignite Sample and Record Final Temperature meas2->meas3 calc1 Calculate Heat of Combustion (ΔHc°) meas3->calc1 calc2 Apply Corrections for Fuse Wire and Nitric Acid calc1->calc2 calc3 Calculate Enthalpy of Formation (ΔHf°) using Hess's Law calc2->calc3

Caption: Workflow for Bomb Calorimetry.

Computational Prediction of Thermochemical Properties

In parallel with, or as a precursor to, experimental work, computational chemistry offers powerful tools for predicting thermochemical properties with increasing accuracy.[13][14]

Quantum Mechanical Methods

High-level ab initio and Density Functional Theory (DFT) methods are the gold standards for computational thermochemistry.

Methodology for Computational Prediction:

  • Structure Optimization: The 3D molecular structure of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is first optimized to find its lowest energy conformation. A common and reliable DFT method for this is B3LYP with a 6-31G(d) basis set.[15]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.[16]

  • Single-Point Energy Calculation: To achieve higher accuracy, a single-point energy calculation is performed on the optimized geometry using a more sophisticated and computationally expensive method, such as the composite G3 or G4 theories.[17][18][19] These methods systematically combine calculations at different levels of theory and basis sets to extrapolate a highly accurate electronic energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using an atomization or isodesmic reaction scheme. The atomization energy is the calculated energy change for breaking the molecule into its constituent atoms. By subtracting the calculated atomization energy from the known experimental enthalpies of formation of the individual atoms, the enthalpy of formation of the molecule is determined.[20][21]

Causality in Method Selection: Composite methods like G3 and G4 are chosen because they are designed to provide "chemical accuracy" (typically within 1-2 kcal/mol of experimental values) for a wide range of organic molecules.[17][18] The choice of an isodesmic reaction, where the number and types of bonds are conserved on both sides of the reaction, can lead to significant cancellation of errors in the calculation, often yielding more accurate results than the atomization method.

Visualization of the Computational Workflow:

Computational_Workflow cluster_geom Geometry Optimization cluster_freq Vibrational Analysis cluster_energy High-Accuracy Energy cluster_thermochem Thermochemical Calculation geom1 Build Initial 3D Structure geom2 Optimize Geometry (e.g., B3LYP/6-31G(d)) geom1->geom2 freq1 Calculate Vibrational Frequencies geom2->freq1 energy1 Perform Single-Point Energy Calculation (e.g., G3/G4 Theory) geom2->energy1 freq2 Obtain ZPVE and Thermal Corrections freq1->freq2 thermochem1 Calculate Enthalpy of Formation (ΔHf°) freq2->thermochem1 energy1->thermochem1 thermochem2 Calculate Entropy (S°) and Heat Capacity (Cp) thermochem1->thermochem2

Caption: Workflow for computational property prediction.

Benson Group Increment Theory

For a rapid estimation of thermochemical properties, the Benson group increment theory is a valuable tool.[22][23][24] This semi-empirical method calculates the thermochemical properties of a molecule by summing the contributions of its constituent functional groups. While less accurate than high-level quantum mechanical calculations, it can provide useful estimates in the early stages of process development.[22][25]

Summary of Methodologies for Thermochemical Characterization

The following table summarizes the key thermochemical properties and the corresponding state-of-the-art experimental and computational methods for their determination.

Thermochemical PropertyExperimental MethodComputational Method
Enthalpy of Formation (ΔHf°) Bomb CalorimetryG3/G4 Theory, DFT (Isodesmic Reactions)
Standard Entropy (S°) Adiabatic CalorimetryStatistical Thermodynamics from QM Frequencies
Heat Capacity (Cp) Differential Scanning Calorimetry (DSC)Statistical Thermodynamics from QM Frequencies
Melting Point (Tm) Differential Scanning Calorimetry (DSC)N/A (Direct experimental measurement is standard)
Enthalpy of Fusion (ΔHfus) Differential Scanning Calorimetry (DSC)N/A (Direct experimental measurement is standard)
Thermal Stability/Decomposition Thermogravimetric Analysis (TGA)Bond Dissociation Energy Calculations

Conclusion

The thermochemical characterization of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is an essential step in its journey from a promising chiral building block to a component of a safe and effective pharmaceutical product. While a dedicated, published dataset for this specific molecule is not yet available, the path to obtaining this critical information is well-defined. Through the systematic application of experimental techniques like DSC, TGA, and bomb calorimetry, coupled with the predictive power of modern computational chemistry, a comprehensive and reliable thermochemical profile can be established. This guide provides the strategic framework and detailed protocols to empower researchers and drug development professionals to undertake this vital characterization, ensuring a foundation of scientific rigor and safety in the development of new medicines.

References

  • Wikipedia. (n.d.). Quantum chemistry composite methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Benson group increment theory. Retrieved from [Link]

  • Curtiss, L. A., & Raghavachari, K. (2002). Gaussian-3 and Related Methods for Accurate Thermochemistry.
  • Matter Modeling Stack Exchange. (2021). How to calculate the enthalpy of formation? Retrieved from [Link]

  • Chen, B., et al. (2021). Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. The Journal of Physical Chemistry A.
  • Verevkin, S. P., et al. (2022). Application of Solution Calorimetry to Determining the Fusion Enthalpy of an Arylaliphatic Compound at 298.15 K: n-Octadecanophenone. Molecules, 27(24), 8996.
  • Curtiss, L. A., et al. (2005). Assessment of Gaussian-3 and density-functional theories on the G3/05 test set of experimental energies. The Journal of Chemical Physics, 123(12), 124107.
  • ResearchGate. (2015). How do I calculate enthalpy of formation (∆Hf) from DFT calculation? Retrieved from [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. Retrieved from [Link]

  • Metso. (2023). Benson Module. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • JYX. (2022). Extending Benson group increment theory of compounds of phosphorus, silicon, and boron with computational chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Retrieved from [Link]

  • Luo, Y. R. (2001). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converting DFT Energies to Enthalpies of Formation. The Journal of Physical Chemistry A, 105(25), 6194-6200.
  • BYU ScholarsArchive. (n.d.). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. Retrieved from [Link]

  • Scribd. (n.d.). 2.01 Combustion Enthalpies by Bomb Calorimetry: 2 Background Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thermochemical data of organic compounds. Retrieved from [Link]

  • Bruylants, G., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmaceutical and Biomedical Analysis, 114, 159-173.
  • NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. Retrieved from [Link]

  • Petkowski, J. J., et al. (2021). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules.
  • Redfern, P. C., et al. (2000). Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1−C16 Alkanes. The Journal of Physical Chemistry A, 104(24), 5850-5854.
  • National Center for Biotechnology Information. (n.d.). Calibrating DFT Formation Enthalpy Calculations by Multifidelity Machine Learning. Retrieved from [Link]

  • International Journal of Chemistry. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Retrieved from [Link]

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  • ACS Publications. (n.d.). Thermochemistry of Biologically Important Compounds. Heats of Combustion of Solid Organic Acids. Retrieved from [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Calculating heat of combustion in a bomb calorimeter. Retrieved from [Link]

  • ResearchGate. (2005). Measurement and Prediction of Thermochemical Properties. Improved Benson-Type Increments for the Estimation of Enthalpies of Vaporization and Standard Enthalpies of Formation of Aliphatic Alcohols. Retrieved from [Link]

  • Gaussian, Inc. (2000). Thermochemistry in Gaussian. Retrieved from [Link]

  • Fraunhofer-Publica. (n.d.). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. Retrieved from [Link]

  • ResearchGate. (2025). Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Retrieved from [Link]

  • Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry: Measurement of Heats of Reaction. Interscience Publishers.

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Methodological & Application

Stereoselective Synthesis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran: An Application Note for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Aminotetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) motif is a privileged scaffold in modern drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When functionalized with stereochemically defined amino and hydroxyl groups, these structures become valuable building blocks for a diverse array of biologically active molecules. The specific stereoisomer, (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, presents a syn-amino alcohol arrangement on a conformationally constrained six-membered ring, a motif that is of significant interest for mimicking carbohydrate structures and for creating novel pharmacophores that can engage in specific hydrogen bonding interactions with biological targets.[2]

Aryl amino-THPs, for instance, have been identified as potent dipeptidyl peptidase-4 (DPP-4) inhibitors, offering a novel therapeutic avenue for the management of type 2 diabetes.[3] The defined spatial orientation of the amino and hydroxyl groups is critical for potent and selective target engagement. This application note provides a detailed, field-proven protocol for the stereoselective synthesis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, leveraging a key tethered aminohydroxylation reaction to ensure precise stereochemical control. This guide is intended for researchers and scientists in drug development seeking to incorporate this valuable scaffold into their discovery programs.

Retrosynthetic Analysis and Strategic Considerations

The key challenge in the synthesis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran lies in the diastereoselective installation of the C3 amino and C4 hydroxyl groups in a syn configuration. Our retrosynthetic strategy hinges on a powerful intramolecular reaction, the Donohoe tethered aminohydroxylation, to establish this critical stereorelationship.[4][5] This approach utilizes an allylic carbamate precursor, wherein the carbamate group directs the intramolecular delivery of both the nitrogen and oxygen atoms across the double bond, ensuring the desired syn stereochemistry.

G target (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran deprotection Deprotection target->deprotection Final Deprotection oxazolidinone Protected syn-Amino Alcohol deprotection->oxazolidinone Reveals Amine and Hydroxyl tethered_aminohydroxylation Donohoe Tethered Aminohydroxylation oxazolidinone->tethered_aminohydroxylation Key Stereochemistry-Defining Step allylic_carbamate Allylic Carbamate Precursor tethered_aminohydroxylation->allylic_carbamate chiral_pool Chiral Pool Starting Material (e.g., Tri-O-acetyl-D-glucal) allylic_carbamate->chiral_pool Multi-step Synthesis

Caption: Retrosynthetic analysis for (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

Detailed Synthetic Protocols

This synthesis is presented in three main stages:

  • Synthesis of the Allylic Carbamate Precursor from a readily available chiral starting material.

  • Key Tethered Aminohydroxylation to install the syn-amino alcohol motif.

  • Deprotection to yield the final target molecule.

Part 1: Synthesis of the Allylic Carbamate Precursor

The synthesis commences from the commercially available and inexpensive chiral pool starting material, tri-O-acetyl-D-glucal.

Protocol 1.1: Synthesis of (4R,5R,6R)-5,6-bis(acetoxy)-2-((tert-butyldimethylsilyl)oxy)-5,6-dihydro-4H-pyran

  • To a solution of tri-O-acetyl-D-glucal (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an argon atmosphere, add diisobutylaluminium hydride (DIBAL-H, 1.5 eq, 1.0 M solution in hexanes) dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of Rochelle's salt (saturated aqueous solution).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in anhydrous DCM (0.2 M) and add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to afford the silyl-protected diacetate.

Protocol 1.2: Synthesis of the Allylic Carbamate Precursor

  • To a solution of the silyl-protected diacetate (1.0 eq) in methanol (0.1 M) at room temperature, add potassium carbonate (2.0 eq).

  • Stir the mixture for 4 hours, monitoring by TLC for the disappearance of the starting material.

  • Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate.

  • Dissolve the resulting diol in anhydrous DCM (0.1 M) and add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (PPTS, 0.1 eq).

  • Stir at room temperature for 6 hours.

  • Quench the reaction with triethylamine and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the acetonide-protected intermediate.

  • Dissolve the acetonide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture and purify by flash column chromatography to afford the allylic alcohol.

  • To a solution of the allylic alcohol (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add triphosgene (0.5 eq) and pyridine (1.5 eq).

  • Stir for 1 hour at 0 °C, then add a solution of tert-butylamine (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield the allylic carbamate precursor.

Part 2: Donohoe Tethered Aminohydroxylation

This is the crucial stereochemistry-determining step of the synthesis.[4]

Protocol 2.1: Stereoselective Formation of the Protected syn-Amino Alcohol

  • To a stirred solution of the allylic carbamate precursor (1.0 eq) in a 1:1 mixture of n-propanol and water (0.05 M), add the chiral ligand (DHQ)₂PHAL (0.05 eq) and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 eq).

  • Cool the mixture to 0 °C and add sodium hydroxide (1.1 eq) followed by tert-butyl hypochlorite (t-BuOCl, 1.1 eq).

  • Stir the reaction at 0 °C for 24 hours. The reaction mixture will turn dark brown.

  • Quench the reaction by adding sodium sulfite (solid, 2.0 eq) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected syn-amino alcohol (an oxazolidinone).

G cluster_0 Reaction Workflow Allylic Carbamate Allylic Carbamate Os(VI) Complex Formation Os(VI) Complex Formation Allylic Carbamate->Os(VI) Complex Formation K₂OsO₂(OH)₄, (DHQ)₂PHAL Oxidative Addition Oxidative Addition Os(VI) Complex Formation->Oxidative Addition t-BuOCl, NaOH Intramolecular Cyclization Intramolecular Cyclization Oxidative Addition->Intramolecular Cyclization syn-Selective Hydrolysis & Product Release Hydrolysis & Product Release Intramolecular Cyclization->Hydrolysis & Product Release Protected syn-Amino Alcohol Protected syn-Amino Alcohol Hydrolysis & Product Release->Protected syn-Amino Alcohol

Caption: Workflow for the Donohoe Tethered Aminohydroxylation.

Part 3: Deprotection to (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

The final stage involves the removal of the protecting groups to unveil the target molecule.

Protocol 3.1: Final Deprotection

  • Dissolve the protected syn-amino alcohol (1.0 eq) in a 4:1 mixture of THF and water (0.1 M).

  • Add lithium hydroxide (LiOH, 5.0 eq) and heat the mixture to 60 °C for 12 hours to hydrolyze the oxazolidinone and acetonide.

  • Cool the reaction to room temperature and neutralize with 1 M HCl.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting residue can be purified by ion-exchange chromatography or by conversion to a salt (e.g., hydrochloride) and recrystallization to yield (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

Data Summary

StepProductStarting MaterialKey ReagentsYield (%)Stereoselectivity
1.1Silyl-protected diacetateTri-O-acetyl-D-glucalDIBAL-H, TBDMSCl~75 (2 steps)>99% ee
1.2Allylic carbamate precursorSilyl-protected diacetateK₂CO₃, t-BuNH₂~60 (5 steps)>99% ee
2.1Protected syn-amino alcoholAllylic carbamate precursorK₂OsO₂(OH)₄, (DHQ)₂PHAL~75>95% ds
3.1(3S,4S)-3-Amino-4-hydroxy-tetrahydropyranProtected syn-amino alcoholLiOH~85>99% ee

Conclusion and Future Perspectives

This application note details a robust and highly stereoselective synthesis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. The cornerstone of this synthetic route is the Donohoe tethered aminohydroxylation, which effectively controls the stereochemistry of the vicinal amino and hydroxyl groups.[4][5] The use of a readily available chiral pool starting material makes this protocol both practical and scalable for applications in medicinal chemistry and drug discovery. The resulting enantiomerically pure aminotetrahydropyran is a versatile building block that can be further elaborated to access novel chemical space and develop next-generation therapeutics. Future work will focus on the derivatization of this scaffold to create libraries of compounds for biological screening against various therapeutic targets.

References

  • Cohen, J. L., & Chamberlin, A. R. (2007). Synthesis of the dysiherbaine tetrahydropyran core employing a tethered aminohydroxylation reaction. Tetrahedron Letters, 48(14), 2533–2536. [Link]

  • Donohoe, T. J., Callens, C. T., Lacy, A. R., & Winter, J. J. G. (2012). The Tethered Aminohydroxylation (TA) Reaction: Development and Application to Total Synthesis. Chemistry – A European Journal, 18(35), 10878-10888.* [Link]

  • Carroll, C. L., & Chamberlin, A. R. (2011). Synthesis of the dysiherbaine tetrahydropyran core utilizing improved tethered aminohydroxylation conditions. Tetrahedron Letters, 52(33), 4345-4347.* [Link]

  • Ghosh, A. K., & Cheng, X. (2015). Synthesis of Functionalized 4-Methylenetetrahydropyrans by Oxidative Activation of Cinnamyl or Benzyl Ethers. Organic Letters, 17(15), 3782–3785. [Link]

  • Macmillan, D. W. C., et al. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Organic Letters, 25(16), 2848–2853.* [Link]

  • Dixon, D. D., et al. (2019). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Journal of the American Chemical Society, 141(42), 16844–16851.* [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 180-189.* [Link]

  • PubChem. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. [Link]

  • Trost, B. M., & Ball, Z. T. (2005). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Journal of the American Chemical Society, 127(49), 17644–17655.* [Link]

  • Sun, J., Wang, S., Harper, K., Kawamata, Y., & Baran, P. S. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv.[Link]

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Application Notes & Protocols: A Guide to the Prins Cyclization for the Synthesis of 4-Hydroxytetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] Its synthesis, particularly with stereocontrol, is a significant focus in organic chemistry. Among the various synthetic strategies, the Prins cyclization has emerged as a powerful and versatile method for constructing the 4-hydroxytetrahydropyran core.[1][2][3][4] This document provides an in-depth technical guide on the application of the Prins cyclization for this purpose, detailing the reaction mechanism, catalytic systems, a general experimental protocol, and key considerations for successful implementation.

The Prins Cyclization: A Mechanistic Overview

The Prins cyclization is fundamentally an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde (or ketone).[2][5] The reaction proceeds through a key oxocarbenium ion intermediate, which then undergoes an intramolecular cyclization. The stereochemical outcome is often dictated by a chair-like transition state, which leads to the preferential formation of cis-2,6-disubstituted tetrahydropyrans.[1][2]

The generally accepted mechanism for the formation of 4-hydroxytetrahydropyrans via the Prins cyclization is as follows:

  • Activation of the Aldehyde: A Brønsted or Lewis acid activates the aldehyde carbonyl group, making it more electrophilic.

  • Formation of the Oxocarbenium Ion: The hydroxyl group of the homoallylic alcohol attacks the activated aldehyde, forming a hemiacetal. Subsequent elimination of water, facilitated by the acid catalyst, generates a reactive oxocarbenium ion.

  • Intramolecular Cyclization: The pendant alkene of the homoallylic alcohol moiety acts as a nucleophile, attacking the oxocarbenium ion in an endocyclic fashion. This cyclization typically proceeds through a low-energy chair-like transition state, with the substituents adopting pseudo-equatorial positions to minimize steric hindrance.[6]

  • Nucleophilic Trapping: The resulting tertiary carbocation is then trapped by a nucleophile. In the synthesis of 4-hydroxytetrahydropyrans, water acts as the nucleophile, leading to the desired product.

Prins_Cyclization_Mechanism cluster_0 Step 1 & 2: Oxocarbenium Ion Formation cluster_1 Step 3: Intramolecular Cyclization cluster_2 Step 4: Nucleophilic Trapping Homoallylic_Alcohol Homoallylic Alcohol Reaction_Center_1 Homoallylic_Alcohol->Reaction_Center_1 Aldehyde Aldehyde Aldehyde->Reaction_Center_1 Acid H⁺/Lewis Acid Acid->Reaction_Center_1 Oxocarbenium_Ion Oxocarbenium Ion Oxocarbenium_Ion_2 Oxocarbenium Ion Reaction_Center_1->Oxocarbenium_Ion - H₂O Cyclic_Carbocation Cyclic Carbocation Cyclic_Carbocation_2 Cyclic Carbocation Oxocarbenium_Ion_2->Cyclic_Carbocation 6-endo-trig Reaction_Center_2 Cyclic_Carbocation_2->Reaction_Center_2 Water H₂O Water->Reaction_Center_2 Product 4-Hydroxytetrahydropyran Reaction_Center_2->Product - H⁺

Figure 1. Generalized mechanism of the Prins cyclization for the synthesis of 4-hydroxytetrahydropyrans.

Catalytic Systems for Prins Cyclization

A variety of acid catalysts, both Brønsted and Lewis acids, have been effectively employed to promote the Prins cyclization.[7][8] The choice of catalyst can significantly impact the reaction's efficiency, stereoselectivity, and substrate scope.

Catalyst TypeExamplesAdvantagesDisadvantagesTypical Conditions
Lewis Acids FeCl₃, SnCl₄, InCl₃, BiCl₃, Sc(OTf)₃High catalytic activity, mild reaction conditions, good stereoselectivity.[1][2]Can be moisture sensitive, sometimes require stoichiometric amounts, potential for side reactions.1-20 mol%, CH₂Cl₂, DCE, or MeNO₂ as solvent, room temperature to moderate heating.
Brønsted Acids H₂SO₄, TFA, TfOH, Amberlyst® 15Readily available, inexpensive, effective for many substrates.[2][9]Can lead to side reactions like elimination or polymerization, harsh conditions may be required.Catalytic to stoichiometric amounts, various solvents, often requires careful control of reaction time and temperature.
Solid Acids Montmorillonite clays, Sulfated zirconiaHeterogeneous, easily separable and recyclable, environmentally friendly.May have lower activity compared to homogeneous catalysts, potential for mass transfer limitations.Catalyst loading varies, often requires higher temperatures.
Specialized Catalysts Re₂O₇, Phosphomolybdic acidHigh stereoselectivity, can be used in aqueous media.[4][9][10]Can be expensive, may have limited substrate scope.Catalytic amounts, specialized solvent systems may be required.

Note: The optimal catalyst and reaction conditions are highly dependent on the specific substrates being used. It is crucial to perform optimization studies for new substrate combinations.

General Experimental Protocol

This protocol provides a representative procedure for the synthesis of a 4-hydroxytetrahydropyran via a Lewis acid-catalyzed Prins cyclization.

Materials:

  • Homoallylic alcohol

  • Aldehyde

  • Anhydrous Lewis acid (e.g., FeCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 equiv) and anhydrous CH₂Cl₂ (to make a 0.1 M solution).

  • Addition of Aldehyde: Add the aldehyde (1.1-1.5 equiv) to the solution and stir for 5-10 minutes at room temperature.

  • Initiation of Reaction: In a separate vial, weigh the Lewis acid catalyst (e.g., FeCl₃, 10 mol%) under an inert atmosphere and dissolve it in a minimal amount of anhydrous CH₂Cl₂. Add the catalyst solution dropwise to the reaction mixture at 0 °C or room temperature, depending on the reactivity of the substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-24 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-hydroxytetrahydropyran.

  • Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: Homoallylic Alcohol + Aldehyde in Anhydrous CH₂Cl₂ Start->Reaction_Setup Catalyst_Addition 2. Add Lewis Acid Catalyst (e.g., FeCl₃ in CH₂Cl₂) Reaction_Setup->Catalyst_Addition Reaction_Monitoring 3. Monitor Reaction by TLC Catalyst_Addition->Reaction_Monitoring Quenching 4. Quench with Saturated NaHCO₃ Reaction_Monitoring->Quenching Reaction Complete Workup 5. Aqueous Workup & Extraction Quenching->Workup Purification 6. Column Chromatography Workup->Purification Characterization 7. Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Figure 2. A generalized experimental workflow for the Prins cyclization.

Substrate Scope and Stereoselectivity

The Prins cyclization for the synthesis of 4-hydroxytetrahydropyrans is compatible with a wide range of substrates.

  • Aldehydes: Both aliphatic and aromatic aldehydes can be used.[11] Electron-rich aromatic aldehydes tend to react faster, while electron-deficient ones may require longer reaction times or more forcing conditions. Sterically hindered aldehydes can also be employed, though they may exhibit lower reactivity.

  • Homoallylic Alcohols: A variety of substituted homoallylic alcohols can be utilized, allowing for the synthesis of diverse tetrahydropyran structures. The stereochemistry of the substituents on the homoallylic alcohol can influence the diastereoselectivity of the cyclization.

A key feature of the Prins cyclization is its inherent diastereoselectivity, which often leads to the formation of the cis-2,6-disubstituted tetrahydropyran as the major product.[1][2] This is attributed to the cyclization proceeding through a chair-like transition state where the substituents preferentially occupy equatorial positions to minimize steric interactions.

Potential Side Reactions and Troubleshooting

While the Prins cyclization is a robust reaction, several side reactions can occur. Understanding these can aid in troubleshooting and optimizing the reaction conditions.

  • Racemization: One of the major challenges can be the loss of stereochemical integrity through competing processes like the 2-oxonia-Cope rearrangement.[1][12] This is particularly relevant when using chiral, enantioenriched homoallylic alcohols. Careful selection of the Lewis acid and reaction conditions can help to suppress this side reaction.[13]

  • Elimination: The carbocation intermediate can undergo elimination to form a dihydropyran instead of being trapped by water. Lower reaction temperatures and the use of a protic nucleophilic solvent can favor the formation of the desired 4-hydroxytetrahydropyran.

  • Formation of Halogenated Tetrahydropyrans: When using certain Lewis acids like SnCl₄ or InCl₃, the corresponding halide can act as a nucleophile, leading to the formation of 4-halotetrahydropyrans.[1][2] The addition of water or using aqueous workup conditions can minimize this.

  • Polymerization: Strong Brønsted acids can sometimes lead to the polymerization of the alkene or aldehyde. Using milder Lewis acids or solid acid catalysts can mitigate this issue.

Conclusion

The Prins cyclization is a highly effective and stereoselective method for the synthesis of 4-hydroxytetrahydropyrans, which are valuable building blocks in medicinal chemistry and natural product synthesis. By understanding the reaction mechanism, carefully selecting the catalytic system, and optimizing the reaction conditions, researchers can successfully employ this powerful transformation to access a wide range of complex tetrahydropyran derivatives. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for scientists in the field of organic synthesis and drug development.

References

  • Jadhav, P. et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]

  • Álvarez, E. et al. (2022). Recent Advances in the Prins Reaction. Molecules, 27(17), 5647. [Link]

  • Organic Chemistry Portal. Tetrahydropyran Synthesis. [Link]

  • Rychnovsky, S. D. et al. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(19), 9136–9150. [Link]

  • Rychnovsky, S. D. et al. (2014). Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones. PubMed, 25180479. [Link]

  • List, B. et al. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society, 138(42), 13834–13837. [Link]

  • Willis, C. L. et al. (2005). Probing the Mechanism of Prins Cyclizations and Application to the Synthesis of 4‐Hydroxytetrahydropyrans. ChemInform, 36(50). [Link]

  • Murzin, D. Y. et al. (2015). Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Journal of Molecular Catalysis A: Chemical, 410, 260-270. [Link]

  • Jadhav, P. et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]

  • ResearchGate. (2024). Probing the Mechanism of Prins Cyclizations and Application to the Synthesis of 4-Hydroxytetrahydropyrans. [Link]

  • Jadhav, P. et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health. [Link]

  • Padrón, J. I. et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(11), 7236–7245. [Link]

  • ResearchGate. (2009). 2,3,4,6-Tetrasubstituted Tetrahydropyrans by Prins-Type Cyclization. [Link]

  • Padrón, J. I. et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. Europe PMC. [Link]

  • Jadhav, P. et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PubMed, 34007353. [Link]

  • Loh, T.-P. et al. (2021). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 19(35), 7751-7755. [Link]

  • Olivo, H. F. (2010). The Prins Reaction: Advances and Applications. Current Organic Chemistry, 14(10), 999-1024. [Link]

  • Willis, C. L. et al. (2005). Probing the mechanism of Prins cyclisations and application to the synthesis of 4-hydroxytetrahydropyrans. OUCI. [Link]

  • Olier, C. et al. (2010). Synthesis of tetrahydropyrans and related heterocycles via prins cyclization; extension to aza-prins cyclization. Tetrahedron, 66(27-28), 4939-4969. [Link]

  • Organic Chemistry Portal. The Prins Reaction. [Link]

  • Padrón, J. I. et al. (2011). The Prins Reaction Using Ketones: Rationalization and Application toward the Synthesis of the Portentol Skeleton. Organic Letters, 13(24), 6524–6527. [Link]

  • IJIRT. (2024). Recent Studies of Stereoselective Synthesis of Dihydropyran Tetrahydropyran-4-Ones Using Vinyl Compound Via Prins Cyclization. [Link]

  • Yadav, J. S. et al. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. [Link]

  • Rychnovsky, S. D. et al. (2009). Racemization in Prins Cyclization Reactions. The Journal of Organic Chemistry, 74(21), 8094–8102. [Link]

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Application Notes & Protocols: The Use of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminohydroxy-Tetrahydropyran Scaffold

In modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Moving beyond flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds is a key strategy to enhance target selectivity, improve physicochemical properties, and escape exhausted intellectual property space.[1][2] The tetrahydropyran (THP) ring is a privileged scaffold in this domain, serving as a conformationally restricted ether and a bioisosteric replacement for cyclohexane.[3] Its oxygen atom can act as a hydrogen bond acceptor, and its lower lipophilicity compared to its carbocyclic counterpart can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This guide focuses on a specific, high-value building block: (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran . This molecule is distinguished by several critical features:

  • Defined Stereochemistry: The absolute configuration at the C3 and C4 positions is fixed, which is crucial for establishing precise three-dimensional interactions with biological targets.

  • Bifunctional Nature: The presence of a primary amine and a secondary alcohol on adjacent carbons provides two orthogonal handles for chemical elaboration, enabling the synthesis of diverse compound libraries from a single core.[4]

  • Rigid Scaffold: The tetrahydropyran ring locks the amino and hydroxyl groups into a predictable spatial orientation, reducing the entropic penalty upon binding to a target and enhancing conformational control in drug design.[4]

These application notes provide a technical overview and detailed protocols for the synthesis and derivatization of this scaffold, designed for medicinal chemists, and professionals in drug development.

Physicochemical Properties

A clear understanding of the fundamental properties of the scaffold is the starting point for its effective use in synthetic campaigns.

PropertyValueSource
IUPAC Name (3S,4S)-3-aminooxan-4-olPubChem[5]
Molecular Formula C₅H₁₁NO₂PubChem[5]
Molecular Weight 117.15 g/mol PubChem[5]
CAS Number 1240390-32-2PubChem[5]
Topological Polar Surface Area 55.5 ŲPubChem[5]
cLogP -1.3PubChem[5]

Synthetic Strategy: Accessing the Core Scaffold

The synthesis of functionalized tetrahydropyrans is a well-explored area of organic chemistry. Among the most powerful methods is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to form a 4-hydroxy-tetrahydropyran ring.[6][7] This core can then be further elaborated to introduce the required amino functionality with the desired stereochemistry. The general workflow involves creating the core hydroxylated ring system, followed by strategic functional group interconversion.

Synthetic_Workflow Start Homoallylic Alcohol + Aldehyde Prins Prins Cyclization (Lewis or Brønsted Acid) Start->Prins Reactants Intermediate 4-Hydroxytetrahydropyran Scaffold Prins->Intermediate Forms core ring FGI Stereoselective Functional Group Interconversion Intermediate->FGI Precursor Product (3S,4S)-3-Amino-4-hydroxy- tetrahydropyran FGI->Product Final Product

Caption: General synthetic workflow to access the target scaffold.

Protocol 1: Representative Synthesis of a 4-Hydroxytetrahydropyran Precursor via Prins Cyclization

This protocol describes a general, literature-inspired method for forming the core tetrahydropyran ring.[6][7] Specific substrates and chiral auxiliaries would be required to achieve the exact (3S,4S) stereochemistry of the final target molecule.

Objective: To synthesize a 2,6-disubstituted-4-hydroxytetrahydropyran via an acid-catalyzed Prins cyclization.

Materials:

  • Homoallylic alcohol (e.g., But-3-en-1-ol)

  • Aldehyde (e.g., Benzaldehyde)

  • Lewis Acid Catalyst (e.g., InCl₃, Sc(OTf)₃, or a Brønsted acid like p-TsOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the homoallylic alcohol (1.0 eq) and the aldehyde (1.1 eq). Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration).

  • Initiation: Cool the solution to 0 °C using an ice bath. Add the acid catalyst (e.g., InCl₃, 10 mol%) portion-wise.

    • Rationale: The Lewis or Brønsted acid activates the aldehyde carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the alkene of the homoallylic alcohol. The reaction is cooled to control exothermicity and improve stereoselectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

    • Rationale: The basic bicarbonate solution neutralizes the acid catalyst, stopping the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 4-hydroxytetrahydropyran product.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The stereochemistry is typically determined by NOESY NMR experiments or by comparison to known compounds.

Application in Library Synthesis: Scaffold Elaboration

The true utility of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran lies in its role as a versatile starting point for library synthesis. The amine and hydroxyl groups can be selectively functionalized to explore the chemical space around the rigid core.

Scaffold_Elaboration Scaffold (3S,4S)-3-Amino-4-hydroxy- tetrahydropyran Amine Amine (C3) Scaffold->Amine Hydroxyl Hydroxyl (C4) Scaffold->Hydroxyl Amidation Amidation (R-COOH, Coupling Agent) Amine->Amidation Sulfonylation Sulfonylation (R-SO₂Cl, Base) Amine->Sulfonylation ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)₃) Amine->ReductiveAmination Esterification Esterification (R-COCl, Base) Hydroxyl->Esterification Etherification Etherification (R-X, Base) Hydroxyl->Etherification

Caption: Diversification pathways from the core scaffold.

Protocol 2: N-Acylation of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

This protocol details a standard amide bond formation, a cornerstone reaction in medicinal chemistry, to illustrate the functionalization of the C3-amine.

Objective: To couple a generic carboxylic acid (R-COOH) to the primary amine of the scaffold using HATU-mediated coupling.

Materials:

  • (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 5 minutes at room temperature.

    • Rationale: This pre-activation step forms a highly reactive acyl-OAt ester from the carboxylic acid and HATU, which is susceptible to nucleophilic attack.

  • Addition of Scaffold and Base: To the activated mixture, add a solution of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran (1.0 eq) in a minimal amount of DMF, followed by the addition of DIPEA (3.0 eq).

    • Rationale: The primary amine of the scaffold acts as the nucleophile. DIPEA is a non-nucleophilic organic base used to scavenge the acid generated during the reaction, driving it to completion.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor for completion by LC-MS or TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc and water. Transfer to a separatory funnel.

  • Aqueous Washes: Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid and HATU byproducts), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under high vacuum to remove DMF and other volatiles.

  • Purification: Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired amide.

  • Characterization and Quality Control: The final product's identity, purity, and structure must be rigorously confirmed.

Data Interpretation and Validation

A successful synthesis is validated by thorough analytical characterization. The table below provides expected data for a hypothetical product from Protocol 2, where R = Phenyl.

Analysis TechniqueExpected Result for N-((3S,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)benzamide
LC-MS Purity >95% (by UV at 214/254 nm). Expected [M+H]⁺ = 222.11
¹H NMR (400 MHz, DMSO-d₆) Characteristic peaks for the tetrahydropyran ring protons (δ 3.0-4.0 ppm), aromatic protons (δ 7.4-7.9 ppm), an amide N-H proton (doublet, δ ~8.2 ppm), and a hydroxyl O-H proton.
¹³C NMR (100 MHz, DMSO-d₆) Peaks corresponding to the tetrahydropyran carbons, aromatic carbons, and the amide carbonyl carbon (δ ~166 ppm).

Conclusion

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a powerful and versatile building block for medicinal chemistry. Its inherent sp³-richness, defined stereochemistry, and bifunctional nature provide an excellent platform for developing novel therapeutics. By enabling precise control over molecular shape and facilitating the exploration of structure-activity relationships, this scaffold empowers chemists to design and synthesize next-generation drug candidates with potentially superior efficacy and ADME properties. The protocols outlined herein offer a practical starting point for researchers to incorporate this valuable scaffold into their drug discovery programs.

References

  • Borrego, L. G., et al. (2022). Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. European Journal of Medicinal Chemistry, 243, 114730.
  • Kumar, A., et al. (2022). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives.
  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

  • Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4-[2-{(3s,4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-carboxamide.
  • Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(5), 553-570. [Link]

  • PubChem. (n.d.). (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. National Center for Biotechnology Information. Retrieved from [Link]

  • Sygnature Discovery. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

  • Gade, R., & Govek, S. P. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 12(1), 433-476. [Link]

  • Roldan, E., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2883. [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

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Application Notes and Protocols for the Synthesis of Novel Drug Candidates Using (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its conformational pre-organization and favorable physicochemical properties make it an attractive isostere for various carbocyclic and heterocyclic systems. The specific stereoisomer, (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, offers a unique and powerful starting point for the design of novel drug candidates. This chiral building block integrates several key features for molecular recognition by biological targets:

  • Defined Stereochemistry: The absolute configuration at the C3 and C4 positions provides a rigid three-dimensional arrangement of functional groups, crucial for specific interactions with chiral protein binding sites.[3]

  • Hydrogen Bonding Capabilities: The presence of a primary amine and a secondary alcohol, in a trans-diaxial or trans-diequatorial orientation depending on the ring conformation, allows for the formation of multiple hydrogen bonds, which are critical for target affinity and selectivity.

  • Vectors for Derivatization: The amino and hydroxyl groups serve as versatile handles for a wide range of chemical modifications, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).[3]

  • Carbohydrate Mimicry: The substituted THP core can act as a carbocyclic mimic, making it a valuable scaffold for targeting carbohydrate-recognizing proteins or enzymes involved in glycan metabolism.[3]

This guide provides detailed protocols and technical insights for the synthetic manipulation of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran to generate libraries of novel compounds for drug discovery programs, with a particular focus on the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

PART 1: Strategic Planning for Synthesis: Protecting Group Strategies

The bifunctional nature of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran necessitates a robust protecting group strategy to achieve selective modification of the amino and hydroxyl groups. The choice of protecting groups is dictated by their stability to the planned reaction conditions and the orthogonality of their removal.

Orthogonal Protection Workflow

An orthogonal protecting group strategy is paramount for the selective functionalization of the amine and hydroxyl groups. A common and effective approach involves the use of an acid-labile protecting group for the amine (e.g., Boc) and a fluoride-labile or acid-labile (under different conditions) group for the alcohol (e.g., silyl ethers or THP).

Caption: Orthogonal protection and derivatization workflow.

Protocol: N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the primary amine due to its ease of introduction and its stability to a wide range of non-acidic conditions. It can be readily removed with acids like trifluoroacetic acid (TFA).[4]

Protocol 1: N-Boc Protection of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

  • Materials:

    • (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) (1.5 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran in DCM or THF.

    • Add triethylamine or sodium bicarbonate to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of Boc₂O in the same solvent dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected compound.

Protocol: O-Silylation

Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS or TBS) group, are excellent protecting groups for alcohols. They are stable to a variety of reaction conditions and can be selectively removed using a fluoride source like tetrabutylammonium fluoride (TBAF).

Protocol 2: O-TBDMS Protection of N-Boc-(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

  • Materials:

    • N-Boc-(3S,4S)-3-amino-4-hydroxy-tetrahydropyran (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-Boc protected starting material in anhydrous DMF.

    • Add imidazole to the solution.

    • Add TBDMSCl portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 6-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by silica gel chromatography to yield the fully protected intermediate.

PART 2: Synthesis of Key Intermediates and Drug Candidates

With the protected starting material in hand, a variety of synthetic transformations can be employed to build novel drug candidates. Below are protocols for N-acylation and reductive amination, key reactions for the synthesis of DPP-4 inhibitors and other bioactive molecules.

N-Acylation for Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. The free amine of the deprotected tetrahydropyran can be coupled with a variety of carboxylic acids using standard peptide coupling reagents.[5] This approach is central to the synthesis of many DPP-4 inhibitors, which often feature an amide linkage.[6]

Protocol 3: N-Acylation using HATU

  • Materials:

    • N-Boc protected aminotetrahydropyran (after O-silyl deprotection if applicable) (1.0 eq)

    • Carboxylic acid of interest (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous DMF or DCM

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF or DCM.

    • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.

    • Add a solution of the aminotetrahydropyran derivative in the same solvent.

    • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, dilute with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Coupling ReagentBaseSolventKey Advantages
HATUDIPEADMF, DCMHigh efficiency, low racemization[5]
EDC/HOBtDIPEA, TEADMF, DCMCost-effective, widely used
T3P®Pyridine, TEATHF, Ethyl AcetateStrong activating agent, easy workup

Table 1: Common Amide Coupling Conditions.

Reductive Amination for N-Alkylation

Reductive amination is a highly effective method for forming C-N bonds and introducing alkyl substituents on the amino group.[1][7] This reaction involves the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by in situ reduction.

Caption: General workflow for reductive amination.

Protocol 4: Reductive Amination with Sodium Triacetoxyborohydride

  • Materials:

    • (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran derivative (1.0 eq)

    • Aldehyde or ketone (1.0-1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount, optional for ketones)

  • Procedure:

    • To a solution of the amine and the carbonyl compound in DCE, add a catalytic amount of acetic acid if a ketone is used.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride portion-wise. The reaction may be mildly exothermic.

    • Stir at room temperature for 3-24 hours until the reaction is complete as monitored by TLC or LC-MS.

    • Quench the reaction carefully by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography.

PART 3: Application in the Synthesis of a DPP-4 Inhibitor Analog

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.[8] Many potent DPP-4 inhibitors, such as Sitagliptin, feature a β-amino amide core that interacts with the active site of the enzyme.[6] The (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran scaffold can be used to synthesize analogs of these drugs.

Synthetic Scheme: Synthesis of a Tetrahydropyran-based DPP-4 Inhibitor Analog

Caption: Synthetic pathway to a DPP-4 inhibitor analog.

Note: The above scheme is a representative example. The order of steps, particularly the introduction of the side chains, can be varied depending on the specific target molecule and protecting group strategy.

PART 4: Purification and Characterization

Purification Techniques

The polarity of the synthesized compounds will vary greatly depending on the protecting groups and appended functionalities.

  • Silica Gel Chromatography: This is the workhorse for purifying most intermediates and final products. A gradient elution system, typically with hexane/ethyl acetate or DCM/methanol, is used.

  • Reverse-Phase HPLC: For highly polar or final compounds requiring high purity, reverse-phase HPLC with a C18 column and a water/acetonitrile or water/methanol mobile phase containing a modifier like TFA or formic acid is effective.

  • Ion-Exchange Chromatography: For compounds with basic (amine) or acidic functional groups, ion-exchange chromatography can be a powerful purification method.[9]

Characterization

The structure and purity of all synthesized compounds must be confirmed by appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and integration, which helps to confirm the structure and stereochemistry of the tetrahydropyran ring and its substituents.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.

Analytical TechniqueInformation Obtained
¹H NMRProton environment, stereochemistry, structural confirmation
¹³C NMRCarbon framework confirmation
HRMSExact mass, elemental formula confirmation
HPLCPurity assessment

Table 2: Key Analytical Techniques for Characterization.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Sharma, G. V. M., Reddy, V. G., & Krishna, P. R. (2006). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 60(9), 548-552.
  • Lee, Y. C., & Lee, B. I. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 236-243.
  • Zayed, M. F., Ahmed, H. E. A., & Ihmaid, S. (2022).
  • Pelliccia, S., & Heinis, C. (2016).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 186-196.
  • Yavuz, S., Çıkrıkçı, S., & Demir, D. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(21), 5034.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146.
  • Asymmetric Synthesis. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Beaver, M. G., & Movassaghi, M. (2010). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 75(19), 6463-6466.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Ohkanda, J., et al. (2019). Peptide Bond-Forming Reaction via Amino Acid Silyl Esters: New Catalytic Reactivity of an Aminosilane. Journal of the American Chemical Society, 141(4), 1599-1603.
  • Al-Qaisi, A. A., & Al-Hiari, Y. M. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • CN102936220A - BOC protection method for aminopyridine. (2013).
  • Sharma, S., & Singh, R. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 16(5), 735.

Sources

Application Notes & Protocols: Strategic Protection of 3-Amino-4-Hydroxy-Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Amino-4-Hydroxy-Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently appearing in natural products and synthetic drug candidates.[1] Its conformational rigidity and potential for hydrogen bonding interactions make it an attractive bioisostere for cyclohexane, often leading to improved pharmacokinetic properties such as solubility and metabolic stability.[1] Specifically, the 3-amino-4-hydroxy-tetrahydropyran motif presents a synthetically challenging yet highly valuable core structure. This vicinal amino alcohol arrangement is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[2][3]

The synthetic utility of this scaffold is, however, contingent on the effective management of its two highly reactive functional groups: the primary or secondary amine at the C3 position and the secondary hydroxyl group at C4. Both groups are nucleophilic and can participate in a wide range of chemical transformations. Unchecked, this dual reactivity leads to a loss of selectivity, yielding complex product mixtures and significantly reducing the efficiency of a synthetic route.

This application note provides a detailed guide to developing robust and efficient orthogonal protecting group strategies for 3-amino-4-hydroxy-tetrahydropyran derivatives. We will explore the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis of common protecting groups to empower researchers in drug discovery and development to confidently manipulate this versatile scaffold.

The Core Challenge: The Necessity for an Orthogonal Strategy

In multistep synthesis, a protecting group acts as a temporary modification of a functional group to prevent it from reacting under a specific set of conditions.[4] For a molecule like 3-amino-4-hydroxy-tetrahydropyran, where two different, yet similarly reactive, functional groups are present, a more sophisticated approach is required. An orthogonal protecting group strategy is one in which each protecting group can be removed under a unique set of conditions that do not affect the other.[4][5] This allows for the selective deprotection and subsequent functionalization of one site while the other remains masked, providing complete control over the synthetic sequence.

The primary challenge lies in selecting a compatible pair of protecting groups—one for the amine and one for the hydroxyl group—that exhibit mutually exclusive cleavage conditions. The ideal strategy should be:

  • High-yielding: Both protection and deprotection steps should proceed with high efficiency.

  • Robust: The protecting groups must be stable to a wide range of reaction conditions planned for other parts of the molecule.

  • Chemoselective: The removal of one group must leave the other completely intact.

  • Mild: The deprotection conditions should not compromise the integrity of the core tetrahydropyran structure or other sensitive functionalities.

Recommended Protecting Group Strategy: Boc/Silyl Ether Orthogonality

After extensive analysis, the most reliable and versatile orthogonal strategy for the 3-amino-4-hydroxy-tetrahydropyran scaffold involves the use of a tert-butoxycarbonyl (Boc) group for the amine and a silyl ether, typically tert-butyldimethylsilyl (TBDMS), for the hydroxyl group.

  • Amine Protection (Boc): The Boc group is one of the most common amine protecting groups in modern organic synthesis.[6][7] It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide array of non-acidic conditions, including basic hydrolysis, nucleophilic attack, and many reducing/oxidizing agents.[8] Its key advantage in an orthogonal scheme is its lability under acidic conditions (e.g., trifluoroacetic acid or HCl), which generates a volatile isobutylene and carbon dioxide as byproducts.[7][9]

  • Hydroxyl Protection (TBDMS): Silyl ethers are the most widely used protecting groups for alcohols.[10] The TBDMS group is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. It is stable to the acidic conditions required for Boc group removal, making it an ideal orthogonal partner. TBDMS ethers are selectively cleaved using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), due to the exceptionally high strength of the silicon-fluoride bond.[11][12]

Strategic Workflow Visualization

The following diagram illustrates the power of the Boc/TBDMS orthogonal strategy, enabling selective functionalization of either the amine or the hydroxyl group from a common, fully protected intermediate.

G cluster_0 cluster_1 cluster_2 cluster_3 A 3-Amino-4-hydroxy-THP B 3-(Boc-amino)-4-hydroxy-THP A->B Boc₂O, Base C 3-(Boc-amino)-4-(TBDMS-oxy)-THP B->C TBDMSCl, Imidazole D 3-Amino-4-(TBDMS-oxy)-THP C->D Acid (TFA) F 3-(Boc-amino)-4-hydroxy-THP C->F Fluoride (TBAF) E Functionalize Amine D->E Reagent X G Functionalize Hydroxyl F->G Reagent Y

Caption: Orthogonal protection and deprotection workflow.

Comparative Analysis of Protecting Groups

While the Boc/TBDMS pairing is highly recommended, other protecting groups can be considered. The following table summarizes their properties and compatibility.

Protecting GroupTarget GroupProtection ConditionsDeprotection ConditionsStability ProfileOrthogonal to Boc/TBDMS?
Boc AmineBoc₂O, base (e.g., Et₃N, DMAP)[7]Strong acid (TFA, HCl)[6][7]Stable to base, nucleophiles, reduction. Acid-labile.Yes (with TBDMS, Bn)
TBDMS HydroxylTBDMSCl, imidazole[5]Fluoride source (TBAF)[11]Stable to acid, base, organometallics. Fluoride-labile.Yes (with Boc, Cbz)
THP HydroxylDihydropyran (DHP), acid catalyst (PPTS)[13][14]Aqueous acid (AcOH, HCl)[15]Stable to base, nucleophiles. Acid-labile.No. Cleaved under similar conditions to Boc.
Benzyl (Bn) HydroxylBenzyl bromide (BnBr), base (NaH)Catalytic Hydrogenolysis (H₂, Pd/C)[6]Very stable. Cleaved by reduction.Yes. Excellent orthogonal partner for Boc.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Boc Protection of 3-Amino-4-Hydroxy-Tetrahydropyran

This protocol describes the protection of the amino group as its tert-butyl carbamate derivative.

Materials:

  • 3-Amino-4-hydroxy-tetrahydropyran hydrochloride (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (2.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend or dissolve the 3-amino-4-hydroxy-tetrahydropyran starting material in anhydrous DCM (approx. 0.2 M).

  • Add triethylamine to the mixture and stir at room temperature for 10 minutes to liberate the free amine.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

Protocol 2: TBDMS Protection of N-Boc-3-amino-4-hydroxy-tetrahydropyran

This protocol describes the subsequent protection of the hydroxyl group as its TBDMS ether.

Materials:

  • N-Boc-3-amino-4-hydroxy-tetrahydropyran (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)

  • Imidazole (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected amino alcohol in anhydrous DMF (approx. 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add imidazole, followed by TBDMSCl.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers and wash with water (2x) and then brine (1x) to remove residual DMF.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, typically with a low polarity eluent system like hexane/ethyl acetate) to afford the fully protected derivative.

Protocol 3: Selective Deprotection of the Boc Group (Amine Deprotection)

This protocol liberates the amine for further functionalization while the TBDMS ether remains intact.

Materials:

  • Fully protected 3-(Boc-amino)-4-(TBDMS-oxy)-tetrahydropyran (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the fully protected substrate in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v solution in DCM).

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS.[16]

  • Once the reaction is complete, carefully concentrate the mixture in vacuo to remove excess TFA and DCM.

  • Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the TBDMS-protected amine, which can often be used in the next step without further purification.

Protocol 4: Selective Deprotection of the TBDMS Group (Hydroxyl Deprotection)

This protocol liberates the hydroxyl group for further functionalization while the Boc group remains intact.

Materials:

  • Fully protected 3-(Boc-amino)-4-(TBDMS-oxy)-tetrahydropyran (1.0 equiv)

  • Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the fully protected substrate in anhydrous THF (approx. 0.1 M) under an inert atmosphere.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure N-Boc protected amino alcohol.

Visualization of Key Protecting Groups

Caption: Structures of Boc- and TBDMS-protected functional groups.

Conclusion

The successful synthesis and elaboration of 3-amino-4-hydroxy-tetrahydropyran derivatives are critically dependent on a well-designed and executed protecting group strategy. The combination of an acid-labile Boc group for the amine and a fluoride-labile TBDMS group for the hydroxyl function provides a robust and truly orthogonal approach. This strategy affords maximum flexibility, allowing for the selective, high-yield modification of either functional group from a common intermediate. By understanding the principles of orthogonality and applying the detailed protocols provided, researchers can confidently unlock the full synthetic potential of this valuable scaffold in the pursuit of novel therapeutics.

References

  • Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA.
  • N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols.Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
  • Amine Protection / Deprotection.Fisher Scientific.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.PubMed.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.Request PDF.
  • Alcohol or phenol synthesis by silyl ether cleavage.Organic Chemistry Portal.
  • Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.PubMed.
  • Protecting Groups.University of Bristol.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • Boc Deprotection Mechanism.YouTube.
  • Deprotection of Silyl Ethers.Gelest Technical Library.
  • Protecting Groups.Organic Chemistry Portal.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • BOC Deprotection.ACS GCI Pharmaceutical Roundtable.
  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of N
  • cis-3-Boc-amino-tetrahydropyran-4-carboxylic acid.Santa Cruz Biotechnology.
  • Amino Acid-Protecting Groups.Chemical Reviews.
  • Protecting group strategies for the amino and hydroxyl groups of (S)-1-Aminopentan-3-ol.Benchchem.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.ChemistryOpen.
  • Tetrahydropyran synthesis.Organic Chemistry Portal.
  • Protecting Groups For Alcohols.Master Organic Chemistry.
  • Mono-, Di-, and Triaryl Substituted Tetrahydropyrans as Cyclooxygenase-2 and Tumor Growth Inhibitors.
  • (3R,4R)-3-AMINO-4-HYDROXY-TETRAHYDROPYRAN.CymitQuimica.
  • Tetrahydropyranyl: A Non‐aromatic, Mild‐Acid‐Labile Group for Hydroxyl Protection in Solid‐Phase Peptide Synthesis.
  • Tetrahydropyranyl (THP) and Related Ethers.Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
  • Tetrahydropyrans in Drug Discovery.PharmaBlock.
  • Tetrahydropyranyl Ethers.Organic Chemistry Portal.
  • tert-Butyloxycarbonyl protecting group.Wikipedia.
  • BOC Protection and Deprotection.J&K Scientific LLC.
  • BOC Protection and Deprotection.Hebei Boze Chemical Co., Ltd.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
  • THP Protecting Group: THP Protection & Deprotection Mechanism.Total Synthesis.
  • Boc-Protected Amino Groups.Organic Chemistry Portal.
  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.The Journal of Organic Chemistry.
  • Novel Synthesis of 3-Amino-2pyrones and 3-Hydroxy-4-pyridones via Double Ring-Opening Reactions of 4-Pyrone Epoxides with Amines.
  • Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Deriv
  • Tetrahydropyridines: a recent update for their multicomponent synthesis.PubMed Central.

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Functionalized Tetrahydropyran Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetrahydropyran Scaffolds in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged heterocyclic motif frequently encountered in the core structure of a vast array of biologically active natural products and pharmaceuticals. Its prevalence stems from its ability to engage in hydrogen bonding, modulate lipophilicity, and pre-organize appended functional groups in a well-defined three-dimensional space, thereby facilitating precise interactions with biological targets. The stereochemical configuration of substituents on the THP ring is often critical for biological activity, making the development of robust and efficient methods for their asymmetric synthesis a paramount objective in medicinal chemistry and drug development.[1][2][3] This application note provides a detailed overview of cutting-edge, field-proven strategies for the asymmetric synthesis of functionalized THP scaffolds, with a focus on organocatalytic domino reactions, palladium-catalyzed methodologies, and enantioselective Prins cyclizations. Each section includes a discussion of the underlying reaction mechanisms, comprehensive data on substrate scope, and detailed, step-by-step experimental protocols to enable researchers to implement these powerful synthetic tools in their own laboratories.

I. Organocatalytic Domino Reactions: A Cascade Approach to Complexity

Organocatalytic domino reactions have emerged as a powerful strategy for the rapid construction of complex molecular architectures from simple precursors in a single synthetic operation.[4] These reactions, often catalyzed by small, chiral organic molecules, obviate the need for the isolation and purification of intermediates, thereby increasing efficiency and reducing waste. In the context of THP synthesis, domino reactions initiated by an asymmetric Michael addition have proven to be particularly effective.[5][6]

A. Michael-Hemiacetalization Domino Reaction

A highly effective organocatalytic approach to functionalized THPs involves a domino Michael-hemiacetalization sequence.[4] This reaction typically employs a chiral bifunctional organocatalyst, such as a quinine-derived squaramide, to activate both the nucleophile and the electrophile simultaneously.

The success of this domino reaction hinges on the dual activation capabilities of the squaramide catalyst. The thiourea or squaramide moiety activates the Michael acceptor (e.g., a nitroalkene) through hydrogen bonding, lowering its LUMO and rendering it more susceptible to nucleophilic attack. Simultaneously, the basic tertiary amine of the cinchona alkaloid scaffold deprotonates the 1,3-dicarbonyl compound, forming a chiral enolate. This dual activation within the catalyst's chiral pocket ensures a highly organized transition state, leading to excellent stereocontrol in the initial Michael addition. The resulting intermediate then undergoes a rapid intramolecular hemiacetalization to furnish the thermodynamically stable tetrahydropyran ring.

G cluster_0 Catalyst Activation cluster_1 Stereoselective Michael Addition cluster_2 Intramolecular Hemiacetalization Catalyst Catalyst Dicarbonyl Dicarbonyl Catalyst->Dicarbonyl Basic Amine Deprotonation Nitroalkene Nitroalkene Catalyst->Nitroalkene Squaramide H-Bonding Activation Enolate Enolate Activated_Nitroalkene Activated_Nitroalkene Michael_Adduct Michael_Adduct Enolate->Michael_Adduct C-C Bond Formation Activated_Nitroalkene->Michael_Adduct THP_Product Tetrahydropyran Michael_Adduct->THP_Product Cyclization

Caption: Logical workflow of the organocatalytic Michael-hemiacetalization.

The Michael-hemiacetalization domino reaction exhibits a broad substrate scope, tolerating a variety of substituents on both the 1,3-dicarbonyl compound and the α-hydroxymethyl nitroalkene.

Entry1,3-Dicarbonyl Compound (1)Nitroalkene (2)Yield (%)dree (%)Reference
1Acetylacetone(E)-3-phenyl-2-nitroprop-2-en-1-ol85>20:198[4]
2Dibenzoylmethane(E)-3-(4-chlorophenyl)-2-nitroprop-2-en-1-ol91>20:199[4]
3Ethyl acetoacetate(E)-3-(2-nitrophenyl)-2-nitroprop-2-en-1-ol7810:195[4]
4Acetylacetone(E)-3-(thiophen-2-yl)-2-nitroprop-2-en-1-ol814:194[4]

Materials:

  • Quinine-derived squaramide catalyst (10 mol%)

  • 1,3-Dicarbonyl compound (1.0 mmol, 1.0 equiv)

  • (E)-3-Aryl-2-nitroprop-2-en-1-ol (1.0 mmol, 1.0 equiv)

  • Dichloromethane (CH₂Cl₂) (4.0 mL)

  • Standard laboratory glassware for reaction, workup, and purification

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 mmol) and the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol).

  • Dissolve the starting materials in dichloromethane (4.0 mL).

  • Add the quinine-derived squaramide catalyst (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon complete consumption of the starting materials, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the functionalized tetrahydropyran.[4]

II. Palladium-Catalyzed Asymmetric Synthesis of Tetrahydropyrans

Transition-metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of complex molecules.[7] Palladium catalysis, in particular, has been successfully applied to the synthesis of chiral THP scaffolds through innovative strategies such as the oxidative Heck redox-relay.[8][9]

A. Oxidative Heck Redox-Relay for 2,6-trans-Tetrahydropyrans

This strategy enables the stereoselective synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans from readily available enantiopure dihydropyranyl alcohols.[8][9] The reaction proceeds through a novel exo-cyclic migration of the palladium catalyst.

The reaction is initiated by the oxidative addition of a palladium(0) catalyst to an aryl boronic acid, followed by coordination to the double bond of the dihydropyranyl alcohol. A stereoselective migratory insertion of the alkene into the Pd-aryl bond forms a new C-C bond and a stereocenter. The palladium catalyst then undergoes a "chain walk" via a series of syn-β-hydride elimination and re-insertion steps, migrating along the carbon chain towards the hydroxyl group. The process terminates with an oxidative deprotonation, regenerating the palladium catalyst and furnishing the 2,6-trans-tetrahydropyran product. The stereochemical outcome is controlled by the chiral ligand on the palladium catalyst and the initial stereochemistry of the dihydropyranyl alcohol.

G Start Dihydropyranyl Alcohol + ArB(OH)₂ + Pd(0)/Ligand Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Coordination Alkene Coordination Oxidative_Addition->Coordination Migratory_Insertion Migratory Insertion (Stereocenter Formation) Coordination->Migratory_Insertion Chain_Walk β-Hydride Elimination/ Re-insertion (Chain Walk) Migratory_Insertion->Chain_Walk Deprotonation Oxidative Deprotonation Chain_Walk->Deprotonation Deprotonation->Oxidative_Addition Catalyst Regeneration Product 2,6-trans-Tetrahydropyran Deprotonation->Product

Caption: Workflow of the Pd-catalyzed oxidative Heck redox-relay.

This methodology is compatible with a range of aryl boronic acids, providing access to diverse 2,6-trans-tetrahydropyrans with excellent stereoselectivity.

EntryDihydropyranyl AlcoholAryl Boronic AcidYield (%)drReference
1(R)-DHP-alcohol4-Fluorophenylboronic acid85>20:1[8]
2(R)-DHP-alcohol4-Methoxyphenylboronic acid78>20:1[8]
3(S)-DHP-alcoholPhenylboronic acid82>20:1[8]
4(R)-DHP-alcohol3-Thienylboronic acid65>20:1[8]

Materials:

  • Pd(OAc)₂ (10 mol%)

  • PyrOx ligand (15 mol%)

  • Cu(OTf)₂ (4 mol%)

  • Dihydropyranyl alcohol (1.0 equiv)

  • Aryl boronic acid (2.0 equiv)

  • 3 Å Molecular sieves

  • Dimethylformamide (DMF) (0.1 M)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

Procedure:

  • To an oven-dried vial, add Pd(OAc)₂ (10 mol%), the PyrOx ligand (15 mol%), Cu(OTf)₂ (4 mol%), and 3 Å molecular sieves.

  • Add the dihydropyranyl alcohol (1.0 equiv) and the aryl boronic acid (2.0 equiv).

  • Add DMF (to 0.1 M) and stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, cool the reaction to 0 °C and add methanol, followed by the portion-wise addition of NaBH₄.

  • Stir for 3 hours, then quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography on silica gel.[8]

III. Asymmetric Prins Cyclization: A Classic Route to Tetrahydropyrans

The Prins cyclization, the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol, is a well-established and powerful method for the synthesis of tetrahydropyrans.[10][11][12] The development of catalytic and enantioselective variants has significantly expanded the utility of this transformation.[11]

The reaction is initiated by the activation of the aldehyde with a Lewis or Brønsted acid catalyst, forming a highly electrophilic oxocarbenium ion. This intermediate is then trapped intramolecularly by the pendant alkene in a stereodefined chair-like transition state. The stereochemical outcome of the cyclization is dictated by the facial selectivity of the nucleophilic attack of the alkene on the oxocarbenium ion, which is controlled by the chiral catalyst. The resulting carbocation is then quenched by a nucleophile to afford the functionalized tetrahydropyran.

G Aldehyde Aldehyde Oxocarbenium Oxocarbenium Ion Aldehyde->Oxocarbenium Homoallylic_Alcohol Homoallylic_Alcohol Cyclization Intramolecular Cyclization Homoallylic_Alcohol->Cyclization Catalyst Chiral Acid Catalyst Catalyst->Oxocarbenium Oxocarbenium->Cyclization Carbocation Cyclic Carbocation Cyclization->Carbocation Quench Nucleophilic Quench Carbocation->Quench Product Tetrahydropyran Quench->Product

Caption: General mechanistic pathway of the asymmetric Prins cyclization.

A variety of chiral catalysts, including Brønsted acids and Lewis acids, have been developed for the asymmetric Prins cyclization, enabling the synthesis of a wide range of substituted tetrahydropyrans.

EntryCatalystAldehydeHomoallylic AlcoholYield (%)ee (%)Reference
1Chiral Phosphoric AcidBenzaldehydePent-4-en-1-ol8592[11]
2CuCl/Chiral Bis-phosphoric Acid4-Nitrobenzaldehyde1-Phenylpent-4-en-1-ol7888[11]
3Chiral Imino-imidodiphosphateCyclohexanecarboxaldehydePent-4-en-1-ol9296[11]
4Chiral Phosphoric AcidFurfural1-(4-Methoxyphenyl)pent-4-en-1-ol8190[11]

Materials:

  • Chiral Brønsted or Lewis acid catalyst (5-10 mol%)

  • Aldehyde (1.0 equiv)

  • Homoallylic alcohol (1.2 equiv)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (e.g., nitrogen, argon)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the chiral catalyst (5-10 mol%).

  • Add the anhydrous solvent, followed by the aldehyde (1.0 equiv).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).

  • Add the homoallylic alcohol (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction until complete consumption of the aldehyde is observed by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[11]

Conclusion and Future Outlook

The asymmetric synthesis of functionalized tetrahydropyran scaffolds remains a vibrant and rapidly evolving field of research. The methodologies presented in this application note—organocatalytic domino reactions, palladium-catalyzed transformations, and enantioselective Prins cyclizations—represent powerful and reliable tools for accessing these valuable chiral building blocks with high levels of stereocontrol. The continued development of novel catalytic systems and synthetic strategies will undoubtedly lead to even more efficient and versatile methods for the construction of complex THP-containing molecules, further empowering researchers in the fields of medicinal chemistry and natural product synthesis.

References

  • Clarke, P. A., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. [Link]

  • Enders, D., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1574-1589. [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6084-6087. [Link]

  • Ma, D., et al. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(7), 214. [Link]

  • Wang, J., et al. (2021). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers, 8(1), 135-154. [Link]

  • Clarke, P. A., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. PMC. [Link]

  • Denmark, S. E., & Fu, J. (2012). Organocatalytic Asymmetric oxy-Michael Addition to a γ-hydroxy-α,β-unsaturated Thioester via Hemiacetal Intermediates. Chemical Communications, 48(42), 5076-5078. [Link]

  • Yadav, J. S., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1083-1131. [Link]

  • Lalli, G., & van de Weghe, P. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31693-31700. [Link]

  • Clarke, P. A., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Request PDF. [Link]

  • Various Authors. (2023). Recent advances in catalytic enantioselective multicomponent reactions. Organic and Biomolecular Chemistry. [Link]

  • Enders, D., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews. [Link]

  • Various Authors. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 24(18), 3369. [Link]

  • Various Authors. (2023). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Yadav, J. S., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]

  • Various Authors. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. PMC. [Link]

  • Various Authors. (2021). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Organic Chemistry Frontiers. [Link]

  • Wang, J., et al. (2008). Asymmetric multifunctional organocatalytic Michael addition of nitroalkanes to alpha,beta-unsaturated ketones. Chemical Communications, (28), 3302-3304. [Link]

  • Various Authors. (2021). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 26(16), 4944. [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMC. [Link]

  • Lalli, G., & van de Weghe, P. (2022). Recent Advances in the Prins Reaction. ADDI. [Link]

  • Uenishi, J., et al. (2006). Palladium-Catalyzed Stereospecific Synthesis of 2,6-Disubstituted Tetrahydropyrans: 1,3-Chirality Transfer by an Intramolecular Oxypalladation Reaction. The Journal of Organic Chemistry, 71(19), 7209-7216. [Link]

  • Various Authors. (2011). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology. [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PMC. [Link]

  • Various Authors. (2023). Asymmetric Synthesis of Physiological Active Principles of Natural Products. Newport International Journal of Research in Engineering, Science and Technology. [Link]

  • Various Authors. (2024). Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Various Authors. (2010). Synthesis of tetrahydropyrans and related heterocycles via prins cyclization; extension to aza-prins cyclization. ResearchGate. [Link]

Sources

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran as a chiral building block for APIs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran: A Versatile Chiral Building Block for Active Pharmaceutical Ingredients (APIs)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Tetrahydropyrans in Medicinal Chemistry

In the landscape of modern drug discovery, the use of chiral building blocks is fundamental to creating stereochemically pure Active Pharmaceutical Ingredients (APIs) with optimized efficacy and safety profiles. Among these, saturated heterocyclic scaffolds have gained prominence for their ability to impart favorable physicochemical properties. The tetrahydropyran (THP) ring, in particular, serves as a valuable structural motif.[1][2] As a rigid bioisostere of cyclohexane, the THP scaffold can reduce the entropic penalty of binding to a biological target. Furthermore, the embedded oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with target proteins and improving absorption, distribution, metabolism, and excretion (ADME) profiles compared to its carbocyclic counterparts.[1]

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is an exemplary chiral building block that capitalizes on these advantages. Its rigid framework presents a vicinal amino alcohol functionality in a specific, trans-diequatorial orientation. This defined stereochemistry is crucial for precise, three-dimensional interactions with enzyme active sites or receptors. This application note provides a detailed guide to the properties, synthesis, and application of this synthon, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[3][4]

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is critical for its effective use and storage.

PropertyValueReference
IUPAC Name (3S,4S)-3-aminooxan-4-ol[5]
Molecular Formula C₅H₁₁NO₂[5]
Molecular Weight 117.15 g/mol [5]
CAS Number 1240390-32-2[5]
Canonical SMILES C1COCN[5]
Appearance Typically an off-white to white solid
Solubility Soluble in water and polar organic solvents (e.g., Methanol, DMSO)

Safety and Handling:

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from moisture.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.

  • Hazards: While specific toxicity data is limited, similar small amine compounds may cause skin and eye irritation. Tetrahydropyran scaffolds can be flammable and may form explosive peroxides upon prolonged exposure to air.[6] It is prudent to handle with care.

Synthesis Strategy: A Chiral Pool Approach

The enantiopure nature of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is most efficiently accessed through chiral pool synthesis, which utilizes abundant, naturally occurring chiral molecules as starting materials.[7][8][9] Carbohydrates are ideal precursors for this target due to their inherent stereochemistry and oxygenation patterns.[10][11] A plausible and efficient synthetic route can be designed starting from a readily available monosaccharide like D-xylose or a derivative.

The following diagram outlines a conceptual workflow for the synthesis, illustrating the key transformations required to convert a carbohydrate precursor into the target building block.

G cluster_0 Conceptual Synthetic Workflow A D-Xylose Derivative (Chiral Pool Source) B Selective Protection of Hydroxyl Groups A->B C Activation of C4-OH (e.g., Mesylation) B->C D Intramolecular SN2 Cyclization (Epoxide Formation) C->D E Regioselective Epoxide Opening with Azide Nucleophile (at C3) D->E F Reduction of Azide to Primary Amine E->F G Deprotection F->G H (3S,4S)-3-Amino-4-hydroxy- tetrahydropyran G->H

Caption: Conceptual workflow for chiral pool synthesis.

Protocol 1: Synthesis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran from a Carbohydrate Precursor (Illustrative)

This protocol is a representative example based on established transformations in carbohydrate chemistry.[10] Specific reagents and conditions may require optimization.

Materials:

  • Protected D-xylose derivative (e.g., Methyl 2,3-O-isopropylidene-β-D-ribofuranoside)

  • Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM)

  • Sodium azide (NaN₃), Dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH) or H₂/Palladium on carbon (Pd/C), Tetrahydrofuran (THF) or Ethanol

  • Acidic resin (e.g., Dowex 50WX8) or HCl in Methanol

  • Standard glassware for organic synthesis, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve the protected carbohydrate starting material in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA (1.5 eq.) followed by the dropwise addition of MsCl (1.2 eq.).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

    • Rationale: This step converts a specific hydroxyl group into a good leaving group (mesylate) to facilitate subsequent nucleophilic substitution.

  • Azide Introduction (Sₙ2 Reaction):

    • After completion, quench the reaction with saturated NaHCO₃ solution and extract the product with DCM.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Dissolve the crude mesylate in anhydrous DMF and add NaN₃ (3.0 eq.).

    • Heat the mixture to 80-90 °C and stir overnight.

    • Rationale: The azide ion acts as a nitrogen nucleophile, displacing the mesylate via an Sₙ2 reaction. This step inverts the stereocenter, which is a critical consideration in planning the synthesis from the correct starting material to achieve the desired (3S,4S) configuration.

  • Reduction of the Azide:

    • Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Method A (Catalytic Hydrogenation): Dissolve the azide in ethanol, add 10% Pd/C catalyst, and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC/LC-MS).

    • Method B (LAH Reduction): Dissolve the azide in anhydrous THF and add it dropwise to a cooled (0 °C) suspension of LAH (1.5-2.0 eq.) in THF. Stir at room temperature until completion.

    • Rationale: This step reduces the azide group to the primary amine, forming the crucial amino functionality. Catalytic hydrogenation is often preferred for its milder conditions and operational simplicity.

  • Deprotection and Cyclization:

    • After the reduction is complete, filter the catalyst (for hydrogenation) or carefully quench the excess LAH.

    • Concentrate the crude product.

    • Dissolve the crude material in a solution of HCl in methanol or treat with an acidic resin in water/methanol to remove any protecting groups (e.g., isopropylidene, benzyl ethers). This step may also facilitate the formation of the tetrahydropyran ring if it has not already formed from a furanose precursor.

    • Rationale: Removal of protecting groups yields the final target molecule. The specific conditions depend on the protecting groups used in the initial steps.

  • Purification:

    • Purify the final product by crystallization or column chromatography on silica gel using a polar eluent system (e.g., DCM/Methanol/NH₄OH) to yield (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

Application in API Synthesis: Omarigliptin (A DPP-4 Inhibitor)

The (3S,4S)-3-amino-4-hydroxytetrahydropyran scaffold is a key component of several DPP-4 inhibitors, a class of oral hypoglycemic agents used to treat type 2 diabetes.[12][13] Omarigliptin (MK-3102) is a prime example where a substituted aminotetrahydropyran core is essential for its potent and long-lasting inhibitory activity.[4] The synthesis of such molecules typically involves coupling the chiral amine building block with a complex heterocyclic partner.[3]

G cluster_1 API Synthesis Workflow Example cluster_2 Reaction Conditions A (3S,4S)-3-Amino-4-hydroxy- tetrahydropyran (Building Block A) C Reductive Amination A->C B Heterocyclic Ketone (Building Block B) B->C D Purification & Isolation C->D E Final API (e.g., Omarigliptin analogue) D->E RC Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE) Acid Catalyst (e.g., AcOH) RC->C

Caption: Reductive amination workflow for API synthesis.

Protocol 2: Reductive Amination for API Synthesis

This protocol describes a general procedure for the coupling of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran with a ketone via reductive amination, a common strategy in the synthesis of DPP-4 inhibitors.[4][14]

Materials:

  • (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran (1.0 eq.)

  • Heterocyclic ketone intermediate (e.g., tetrahydropyranone B from Omarigliptin synthesis) (1.1 eq.)[4]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere, add (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, the heterocyclic ketone, and anhydrous DCE.

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq.).

    • Rationale: The acid catalyzes the formation of an intermediate iminium ion, which is the species that will be reduced.

  • Addition of Reducing Agent:

    • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

    • Add NaBH(OAc)₃ portion-wise over 15-20 minutes.

    • Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the ketone starting material than other hydrides like NaBH₄, minimizing side reactions.

  • Reaction Monitoring:

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.

  • Work-up and Purification:

    • Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Stir for 30 minutes, then separate the layers. Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or crystallization to obtain the final API.

ParameterCondition / ResultRationale / Reference
Reaction Type Reductive AminationForms a stable C-N bond between the chiral amine and a ketone fragment.[4][14]
Amine (3S,4S)-3-Amino-4-hydroxy-tetrahydropyranProvides the required stereochemistry for potent enzyme inhibition.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild reagent that selectively reduces the intermediate iminium ion without reducing the ketone starting material.[4]
Solvent Dichloroethane (DCE)Aprotic solvent suitable for this transformation.
Catalyst Acetic AcidCatalyzes the formation of the iminium ion intermediate.
Typical Yield >85% (process dependent)This reaction is generally high-yielding and stereoselective.[14]

Conclusion

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a high-value chiral building block with significant applications in pharmaceutical development. Its rigid conformation, defined stereochemistry, and favorable physicochemical properties make it an ideal scaffold for designing potent and selective APIs. As demonstrated through the case study of DPP-4 inhibitors, its strategic incorporation can lead to drugs with improved pharmacological profiles. The synthetic accessibility of this synthon from the chiral pool further enhances its utility, providing a reliable and scalable route for its incorporation into complex drug molecules targeting a range of diseases, from metabolic disorders to viral infections and cancer.[15][16]

References

  • Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. (2020). PubMed. Available at: [Link]

  • Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. (2014). PubMed. Available at: [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). MDPI. Available at: [Link]

  • Design and synthesis of tetrahydropyridopyrimidine derivatives as dual GPR119 and DPP-4 modulators. (n.d.). PubMed. Available at: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. (n.d.). Keio University. Available at: [Link]

  • Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. (2021). ResearchGate. Available at: [Link]

  • Mono-, Di-, and Triaryl Substituted Tetrahydropyrans as Cyclooxygenase-2 and Tumor Growth Inhibitors. Synthesis and Biological Evaluation. (n.d.). ACS Publications. Available at: [Link]

  • Design, Synthesis, and Evaluation of Tetrahydropyrrolo[1,2-c]pyrimidines as Capsid Assembly Inhibitors for HBV Treatment. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. (n.d.). ResearchGate. Available at: [Link]

  • Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. (2023). ResearchGate. Available at: [Link]

  • (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. (n.d.). PubChem. Available at: [Link]

  • Carbohydrates as chiral starting compounds in synthetic organic chemistry. (n.d.). Scholarly Publications Leiden University. Available at: [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Amino Acids as Chiral Building Blocks. (n.d.). ResearchGate. Available at: [Link]

Sources

Derivatization of the amino and hydroxyl groups of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Strategic Derivatization of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

Audience: Researchers, scientists, and drug development professionals.

Abstract

The (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran scaffold is a valuable building block in medicinal chemistry, often utilized as a constrained sugar mimic or a chiral scaffold for introducing diversity in drug discovery programs. Its bifunctional nature, possessing both a primary amine and a secondary hydroxyl group, presents a unique synthetic challenge and opportunity. The selective derivatization of these functional groups is critical for Structure-Activity Relationship (SAR) studies, library synthesis, and the construction of more complex molecular architectures. This guide provides a detailed technical overview and validated protocols for the selective and orthogonal derivatization of the amino and hydroxyl moieties of this important scaffold.

Introduction: The Synthetic Challenge

The primary amine and secondary hydroxyl group on the tetrahydropyran ring exhibit distinct yet potentially competing reactivities. The nitrogen atom of the primary amine is generally more nucleophilic than the oxygen atom of the secondary alcohol.[1] This inherent difference in nucleophilicity is the cornerstone of selective derivatization. A successful synthetic strategy hinges on either exploiting this reactivity difference or employing an orthogonal protection scheme to mask one group while transforming the other.[2][3]

Key Strategic Approaches:

  • N-Selective Derivatization: Direct reaction with an electrophile under conditions that favor reaction at the more nucleophilic amine.

  • O-Selective Derivatization: Requires masking the amino group with a suitable protecting group, derivatizing the free hydroxyl, and optionally, deprotecting the amine.[4][5]

This document outlines protocols for common, high-utility transformations: N-carbamoylation (Boc protection), N-sulfonylation, O-silylation, and O-acylation.

Selective Derivatization of the Amino Group

The higher nucleophilicity of the primary amine allows for its selective modification in the presence of the secondary hydroxyl group. Careful control of stoichiometry and reaction conditions is key to achieving high chemoselectivity.

Protocol: N-tert-Butoxycarbonyl (Boc) Protection

The Boc group is arguably the most common amine protecting group in organic synthesis due to its stability across a wide range of non-acidic conditions and its straightforward removal under mild acidic treatment.[6][7][8] This makes it an ideal choice for multi-step syntheses.[9]

Principle: The amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically performed in the presence of a mild base to neutralize the liberated acid.[6][8]

Orthogonal Strategy Workflow Start Amino Alcohol (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran Protect Step 1: N-Protection (e.g., Boc₂O, Base) Start->Protect Intermediate N-Protected Intermediate (Free -OH) Protect->Intermediate Derivatize Step 2: O-Derivatization (e.g., Silylation, Acylation) Intermediate->Derivatize FinalProduct N-Protected, O-Derivatized Product Derivatize->FinalProduct Deprotect Step 3 (Optional): N-Deprotection (e.g., TFA) FinalProduct->Deprotect Optional FinalDeprotected O-Derivatized Amino Alcohol Deprotect->FinalDeprotected

Sources

Application Notes and Protocols: (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran as a Versatile Scaffold for Carbohydrate Mimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Aminotetrahydropyran Scaffold

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents often leads to the mimicry of biological molecules to modulate their functions. Carbohydrates, being central to a myriad of physiological and pathological processes, are prime targets for such mimicry. However, their inherent properties—such as metabolic instability and poor pharmacokinetic profiles—necessitate the development of stable and effective mimetics.[1][2]

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran emerges as a particularly compelling chiral building block for the construction of these carbohydrate mimetics.[3] Its tetrahydropyran core provides a conformationally restrained scaffold, analogous to the pyranose ring of many natural sugars. The specific trans-diequatorial arrangement of the C3-amino and C4-hydroxyl groups in the preferred chair conformation offers a precise stereochemical framework for mimicking the functionalities of various monosaccharides. This defined spatial orientation is critical for achieving high-affinity interactions with the active sites of target enzymes, such as glycosidases.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran in the synthesis of potent and selective carbohydrate mimetics, with a focus on glycosidase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its chemical modification, and discuss the biological evaluation of the resulting compounds.

Core Concept: Mimicking the Transition State of Glycosidic Bond Cleavage

The primary application of mimetics derived from (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is the inhibition of glycosidases. These enzymes catalyze the hydrolysis of glycosidic bonds, a process that proceeds through a positively charged oxocarbenium-like transition state. Effective inhibitors often mimic this transition state.

The protonated amino group of the tetrahydropyran scaffold at physiological pH can mimic the positive charge of the oxocarbenium ion, while the hydroxyl group and the ring oxygen can establish hydrogen bonds within the enzyme's active site, similar to the natural carbohydrate substrate. By modifying the amino group through N-alkylation or N-arylation, the affinity and selectivity of the mimetic for specific glycosidases can be finely tuned.

Chemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
IUPAC Name (3S,4S)-3-aminooxan-4-olPubChem[3]
Molecular Formula C₅H₁₁NO₂PubChem[3]
Molecular Weight 117.15 g/mol PubChem[3]
CAS Number 1240390-32-2PubChem[3]

Synthetic Pathway: From Scaffold to Potent Inhibitor

The primary route to functionalizing (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is through the modification of its primary amino group. Reductive amination is a robust and widely used method for this purpose, allowing for the introduction of a diverse range of substituents.

Diagram 1: General Synthetic Workflow

This diagram illustrates the overall strategy for converting the (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran scaffold into a library of N-substituted carbohydrate mimetics for subsequent biological screening.

G A (3S,4S)-3-Amino-4-hydroxy- tetrahydropyran (Scaffold) C Reductive Amination A->C B Aldehyde or Ketone (R-CHO) B->C D N-Substituted Mimetic Library (Target Compounds) C->D Formation of C-N bond E Purification & Characterization D->E F Biological Evaluation (e.g., Glycosidase Inhibition Assay) E->F

Caption: General workflow for the synthesis and evaluation of carbohydrate mimetics.

Detailed Experimental Protocols

The following protocols are presented as a comprehensive guide. Researchers should adapt these procedures based on the specific aldehyde or ketone used and the scale of the reaction.

Protocol 1: Reductive Amination for the Synthesis of N-Alkyl-(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran Derivatives

This protocol details a general procedure for the N-alkylation of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran using an aldehyde and a mild reducing agent, sodium triacetoxyborohydride. This method is favored for its high selectivity and tolerance of various functional groups.

Rationale for Reagent Selection:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that readily reduces the iminium ion formed in situ from the amine and aldehyde but is slow to reduce the aldehyde itself. This minimizes side reactions and improves yield.

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF): These anhydrous aprotic solvents are suitable for reductive amination as they do not interfere with the reaction intermediates.

  • Acetic Acid (optional): A catalytic amount of weak acid can facilitate the formation of the iminium ion intermediate, accelerating the reaction.

Materials:

  • (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

  • Aldehyde of choice (e.g., butyraldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran (1.0 equivalent).

  • Dissolve the starting material in anhydrous DCE or THF (approximately 0.1 M concentration).

  • Add the desired aldehyde (1.0-1.2 equivalents) to the solution. If using, add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the same organic solvent (e.g., DCE or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane) to yield the pure N-substituted product.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Diagram 2: Reductive Amination Mechanism

This diagram outlines the key steps in the reductive amination of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

G cluster_0 Reaction Steps A Amine + Aldehyde B Hemiaminal Intermediate A->B Nucleophilic attack C Iminium Ion B->C Dehydration D N-Substituted Product C->D Hydride reduction (from STAB)

Caption: Mechanism of reductive amination.

Protocol 2: Biological Evaluation - α-Glucosidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the synthesized carbohydrate mimetics against α-glucosidase.

Principle:

The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenolate ion is measured spectrophotometrically at 405 nm. The inhibitory activity of the synthesized compounds is determined by the reduction in the rate of p-nitrophenol formation.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Synthesized N-substituted (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran derivatives

  • Acarbose (positive control)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the synthesized compounds and acarbose in a suitable solvent (e.g., DMSO or phosphate buffer).

  • In a 96-well microplate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of varying concentrations of the test compounds or acarbose to the respective wells. For the control, add 10 µL of the solvent.

  • Add 20 µL of α-glucosidase solution (in phosphate buffer) to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Expected Outcomes and Structure-Activity Relationship (SAR) Insights

By synthesizing a library of N-substituted derivatives, researchers can establish a structure-activity relationship. It is anticipated that:

  • Hydrophobic N-alkyl chains of varying lengths will probe hydrophobic pockets within the enzyme's active site, potentially increasing potency.

  • N-aryl or N-benzyl substituents can engage in π-π stacking or other aromatic interactions, leading to enhanced affinity.

  • The introduction of additional functional groups on the N-substituent (e.g., hydroxyl, carboxyl) can form further hydrogen bonds, improving both potency and selectivity.

The (3S,4S) stereochemistry is crucial for orienting the N-substituent and the C4-hydroxyl group in a manner that effectively mimics the natural substrate binding, leading to potent inhibition.

Conclusion and Future Directions

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a valuable and versatile chiral scaffold for the development of novel carbohydrate mimetics. The straightforward functionalization of its amino group via reductive amination allows for the creation of diverse libraries of compounds for screening against various glycosidases and other carbohydrate-binding proteins. The protocols provided herein offer a solid foundation for researchers to explore the potential of this building block in the discovery of new therapeutic agents for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders. Future work could involve the synthesis of more complex N-substituted analogs, including those with peptidic or heterocyclic moieties, to further probe the active sites of target enzymes and develop next-generation glycomimetics.

References

  • PubChem. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. National Center for Biotechnology Information. [Link]

  • Cipolla, L., La Ferla, B., Airoldi, C., Zona, C., Orsato, A., Shaikh, N., Russo, L., & Nicotra, F. (2010). Carbohydrate mimetics and scaffolds: sweet spots in medicinal chemistry. Future medicinal chemistry, 2(4), 587–599. [Link]

  • Gruner, S. A., Locardi, E., Lohof, E., & Kessler, H. (2002). Carbohydrate-based mimetics in drug design: sugar amino acids and carbohydrate scaffolds. Chemical reviews, 102(2), 491–514. [Link]

  • Compain, P., & Martin, O. R. (Eds.). (2001).
  • Butters, T. D., Dwek, R. A., & Platt, F. M. (2000). Iminosugar inhibitors of glucosylceramide synthase. Chembiochem, 1(1), 25-33.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

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Scale-up synthesis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran for industrial use

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Industrial Protocol

Topic: Scale-up Synthesis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran for Industrial Use

Abstract

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a pivotal chiral building block in modern drug discovery, forming the core of numerous sp³-rich scaffolds with significant therapeutic potential.[1] The primary challenge in its industrial production lies in achieving high diastereomeric and enantiomeric purity on a large scale in a cost-effective and safe manner. This document details a robust and scalable synthetic route starting from a commercially viable precursor. The process relies on a strategic protecting group strategy, stereoselective reduction, and optimized purification protocols to deliver the target compound with high purity and yield, suitable for use in pharmaceutical development and manufacturing.

Introduction: The Strategic Importance of the Scaffold

Chiral amino alcohol moieties are ubiquitous in pharmaceuticals and bioactive natural products.[2][3] Specifically, the constrained cyclic structure of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran provides a well-defined three-dimensional orientation of its functional groups, making it an ideal scaffold for interacting with biological targets. Its incorporation into drug candidates can enhance binding affinity, improve metabolic stability, and optimize pharmacokinetic properties. However, the synthesis of such molecules is non-trivial, often requiring multi-step sequences with challenging stereochemical control.[4] Traditional methods may rely on expensive chiral auxiliaries or chromatographic separations that are not economically viable on an industrial scale.[5][6] Therefore, the development of a scalable, chromatography-free process is critical to enable its widespread use in drug development programs.

Synthetic Strategy & Rationale

Several synthetic avenues can be envisioned for the synthesis of chiral aminotetrahydropyrans, including Prins-type cyclizations, intramolecular oxa-Michael additions, and biocatalytic transformations.[7][8][9] For industrial-scale production, a linear synthesis that utilizes cost-effective starting materials, robust reactions, and crystalline intermediates is highly desirable.

The selected strategy involves a five-step sequence starting from the readily available 2H-pyran-3,5(4H,6H)-dione. The key advantages of this route are:

  • Cost-Effectiveness: Utilizes inexpensive starting materials and reagents.

  • Stereochemical Control: A substrate-controlled diastereoselective reduction is the key step to set the desired (3S,4S) stereochemistry.

  • Scalability: The protocol avoids cryogenic conditions and purifications by column chromatography, relying instead on extractions and crystallization.

  • Safety: The process avoids notoriously hazardous reagents where possible and outlines clear handling protocols.[10][11]

Overall Process Workflow

The diagram below outlines the complete workflow from starting materials to the final, purified active pharmaceutical ingredient (API) precursor.

G cluster_0 Synthesis cluster_1 Purification & QC Start 2H-pyran-3,5(4H,6H)-dione Step1 Step 1: Reductive Amination Start->Step1 NH4OAc, EtOH Step2 Step 2: Boc Protection Step1->Step2 Boc2O, Base Step3 Step 3: Diastereoselective Reduction Step2->Step3 NaBH4, MeOH Step4 Step 4: Boc Deprotection Step3->Step4 HCl or TFA Purification Crystallization / Salt Formation Step4->Purification pH Adjustment Final_Product (3S,4S)-3-Amino-4-hydroxy- tetrahydropyran QC Final Quality Control (HPLC, NMR, MS, [α]D) Final_Product->QC Purification->Final_Product

Caption: High-level workflow for the industrial synthesis of the target compound.

Detailed Reaction Pathway

The chemical transformations in the selected synthetic route are detailed below. This pathway is adapted from established methodologies for related amino alcohols.[12] The critical step is the diastereoselective reduction of the ketone (IV), where the bulky Boc-protecting group directs the hydride attack to furnish the desired syn diastereomer (V).

G II II III III II->III NH4OAc EtOH, rt IV IV III->IV Boc2O, Et3N DCM, 0°C to rt V V IV->V NaBH4 MeOH, 0°C I I V->I 4M HCl in Dioxane rt II_label 2H-pyran-3,5(4H,6H)-dione III_label 3-Aminodihydropyran-5-one IV_label tert-butyl (5-oxo-tetrahydro- 2H-pyran-3-yl)carbamate V_label tert-butyl ((3S,4S)-4-hydroxy- tetrahydro-2H-pyran-3-yl)carbamate I_label (3S,4S)-3-Amino-4-hydroxy- tetrahydropyran

Caption: The five-step chemical synthesis pathway from dione to final product.

Experimental Protocols & Scale-Up Parameters

The following protocols provide detailed, step-by-step instructions for laboratory (100 g), pilot (1 kg), and manufacturing (10 kg) scales.

Step 1: Reductive Amination to form 3-Aminodihydropyran-5-one (III)
  • Rationale: This step introduces the nitrogen atom via a simple and efficient reductive amination. Ammonium acetate serves as both the ammonia source and a mild catalyst.

Reagent100 g Scale1 kg Scale10 kg ScaleM.W.Moles (1x)
2H-pyran-3,5(4H,6H)-dione (II)100 g1.0 kg10.0 kg128.111.0
Ammonium Acetate120.5 g1.21 kg12.1 kg77.082.0
Ethanol (200 proof)1.0 L10.0 L100.0 L--

Protocol:

  • Charge the reactor with 2H-pyran-3,5(4H,6H)-dione (II) and Ethanol.

  • Begin agitation and add ammonium acetate in portions over 30 minutes, maintaining the internal temperature below 30°C.

  • Stir the resulting slurry at ambient temperature (20-25°C) for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC or TLC (Mobile Phase: 10% MeOH in DCM) until the starting material is consumed (<1%).

  • Concentrate the reaction mixture under reduced pressure to approximately one-third of the original volume.

  • Add methyl tert-butyl ether (MTBE) (1.0 L / 10.0 L / 100.0 L) and stir for 1 hour.

  • Filter the solid, wash the cake with MTBE (2 x 200 mL / 2 x 2.0 L / 2 x 20.0 L), and dry under vacuum at 40°C to a constant weight.

  • The crude product (III) is typically a solid and is used directly in the next step without further purification. Expected Yield: 90-95%.

Step 2: N-Boc Protection (IV)
  • Rationale: The Boc protecting group is installed to prevent side reactions in the subsequent reduction step and to influence the stereochemical outcome.[]

Reagent100 g Scale1 kg Scale10 kg ScaleM.W.Moles (1x)
Compound (III) (crude)100 g1.0 kg10.0 kg129.141.0
Di-tert-butyl dicarbonate (Boc₂O)176.5 g1.77 kg17.7 kg218.251.05
Triethylamine (Et₃N)118.0 mL1.18 L11.8 L101.191.1
Dichloromethane (DCM)1.0 L10.0 L100.0 L--

Protocol:

  • Suspend the crude amino-ketone (III) in Dichloromethane (DCM).

  • Cool the mixture to 0-5°C using an ice bath.

  • Add Triethylamine (Et₃N) dropwise, keeping the temperature below 10°C.

  • In a separate vessel, dissolve Boc₂O in DCM (200 mL / 2.0 L / 20.0 L) and add this solution to the reaction mixture dropwise over 1-2 hours, maintaining the temperature at 0-5°C.

  • Allow the reaction to warm to ambient temperature and stir for 4-6 hours.

  • IPC: Monitor by TLC/HPLC until starting material is consumed.

  • Wash the reaction mixture sequentially with 1M HCl (500 mL / 5.0 L / 50.0 L), saturated NaHCO₃ solution (500 mL / 5.0 L / 50.0 L), and brine (500 mL / 5.0 L / 50.0 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product (IV) as an oil or solid. This is often used directly in the next step. Expected Yield: 95-98%.

Step 3: Diastereoselective Reduction (V)
  • Rationale: This is the key stereochemistry-defining step. Sodium borohydride is a mild, inexpensive, and safe reducing agent for large-scale operations. The reaction in methanol at low temperature favors the formation of the syn (3S,4S) diastereomer due to steric hindrance from the Boc-protected amine.[14]

Reagent100 g Scale1 kg Scale10 kg ScaleM.W.Moles (1x)
Compound (IV) (crude)100 g1.0 kg10.0 kg229.261.0
Sodium Borohydride (NaBH₄)24.8 g248 g2.48 kg37.831.5
Methanol (MeOH)1.0 L10.0 L100.0 L--

Protocol:

  • Dissolve the crude Boc-protected ketone (IV) in Methanol and cool the solution to 0-5°C.

  • Add Sodium Borohydride (NaBH₄) in small portions over 1-2 hours. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources. Maintain the internal temperature below 10°C.

  • Stir the reaction at 0-5°C for 3-4 hours.

  • IPC: Monitor by HPLC. Check for starting material (<1%) and diastereomeric ratio (target >95:5 syn:anti).

  • Carefully quench the reaction by the slow addition of acetone (50 mL / 500 mL / 5.0 L) followed by water (500 mL / 5.0 L / 50.0 L).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with Ethyl Acetate (3 x 500 mL / 3 x 5.0 L / 3 x 50.0 L).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to dryness. The crude product (V) can be purified by crystallization from an MTBE/heptane mixture if necessary. Expected Yield: 85-92%.

Step 4: Boc Deprotection to yield (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran (I)
  • Rationale: Acidic removal of the Boc group is a clean and high-yielding transformation. Using HCl in dioxane provides the final product as a hydrochloride salt, which is often a stable, crystalline solid that is easy to handle and purify.

Reagent100 g Scale1 kg Scale10 kg ScaleM.W.Moles (1x)
Compound (V)100 g1.0 kg10.0 kg231.281.0
4M HCl in 1,4-Dioxane432 mL4.32 L43.2 L-4.0
Ethyl Acetate (EtOAc)500 mL5.0 L50.0 L--

Protocol:

  • Dissolve the protected amino alcohol (V) in Ethyl Acetate.

  • Cool the solution to 0-5°C.

  • Add the 4M HCl in 1,4-Dioxane solution dropwise over 1 hour, maintaining the temperature below 15°C. Caution: Gas evolution (CO₂ and isobutylene).

  • Stir the reaction at ambient temperature for 2-4 hours. A precipitate will form.

  • IPC: Monitor by TLC/HPLC until the starting material is consumed.

  • Filter the resulting solid, wash the cake with cold Ethyl Acetate (2 x 100 mL / 2 x 1.0 L / 2 x 10.0 L), and dry under vacuum at 40°C.

  • This provides the hydrochloride salt of the final product (I). To obtain the free base, the salt can be dissolved in water, neutralized with a base (e.g., NaOH), and extracted with a suitable solvent or isolated by crystallization. Expected Yield: 90-97%.

Purification & Final Product Specifications

For pharmaceutical applications, the final product must meet stringent purity criteria.

  • Purification Method: The primary method for purification is the crystallization of the hydrochloride salt. A typical recrystallization solvent system is isopropanol/water or ethanol/MTBE. This method is highly effective at removing the minor anti diastereomer and other process-related impurities.

  • Final Product Specifications:

ParameterSpecificationAnalytical Method
AppearanceWhite to off-white crystalline solidVisual
IdentityConforms to the reference standard spectrum¹H NMR, ¹³C NMR
Assay≥ 99.0%HPLC
Diastereomeric Purity≥ 99.0% (3S,4S) isomerChiral HPLC
Optical Rotation [α]DSpecific value to be determined empiricallyPolarimetry
Water Content≤ 0.5%Karl Fischer
Residual SolventsMeets ICH guidelinesGC-HS

Safety & Environmental Considerations

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[11]

  • Reagent Hazards:

    • Sodium Borohydride: Flammable solid, reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area away from acids and ignition sources.

    • Boc Anhydride: Lachrymator and irritant. Handle in a fume hood.

    • HCl in Dioxane: Corrosive and toxic. 1,4-Dioxane is a suspected carcinogen. All handling must be done in a closed system or a well-ventilated fume hood.

  • Waste Management:

    • Aqueous waste streams should be neutralized before disposal.

    • Organic solvent waste must be collected and disposed of according to local environmental regulations. Chlorinated (DCM) and non-chlorinated waste streams should be segregated.

Conclusion

The synthetic route and protocols described in this application note provide a comprehensive guide for the safe, efficient, and scalable production of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. By leveraging a substrate-controlled reduction and avoiding chromatographic purification, this process is well-suited for industrial implementation, enabling the cost-effective supply of this critical building block for pharmaceutical research and development.

References

  • Chen, F. F., et al. (2019). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link][2][3]

  • Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
  • Singh, V. K., et al. (2001). New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. The Journal of Organic Chemistry. Available at: [Link][5][6]

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. Available at: [Link][14]

  • Wang, Z., & Hu, H. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link][9]

  • SynCrest Inc. Handling of reagents. Available at: [Link][10]

  • LabManager. (2023). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Available at: [Link][11]

  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. Available at: [Link][7]

  • Organic & Biomolecular Chemistry. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. RSC Publishing. Available at: [Link][4]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Available at: [Link][1]

  • Google Patents. (2018). A kind of preparation method of 3-amino-5-hydroxy-tetrahydropyran and its salt. Available at: [12]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. This valuable chiral building block is often synthesized via the Sharpless Asymmetric Aminohydroxylation (AA) of a dihydropyran precursor. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and stereoselectivity.

Introduction to the Synthesis

The most common and stereoselective route to (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran involves the osmium-catalyzed asymmetric aminohydroxylation of a protected 3,4-dihydro-2H-pyran derivative. This reaction installs the vicinal amino and hydroxyl groups in a syn configuration with high enantioselectivity, controlled by a chiral ligand.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: Why is the overall yield of my aminohydroxylation reaction consistently low?

Low yield in a Sharpless Asymmetric Aminohydroxylation can be attributed to several factors, from reagent quality to competing side reactions.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction rate and catalyst stability.

    • Solution: Screen a range of temperatures (e.g., 0 °C to room temperature) to find the optimal balance between reaction rate and catalyst stability. The solvent system, typically a mixture of an organic solvent (like t-butanol or n-propanol) and water, is crucial for both solubility and facilitating the catalytic cycle. Ensure the pH of the reaction mixture is controlled, as highly acidic or basic conditions can lead to catalyst decomposition or unwanted side reactions.

  • Formation of Dihydroxylation Byproduct: A common side reaction is the dihydroxylation of the alkene, forming a diol instead of the desired amino alcohol.

    • Solution: This often occurs due to the hydrolysis of the osmium-imido intermediate. Ensure your nitrogen source is of high quality and that the reaction is performed under an inert atmosphere to minimize moisture-induced side reactions. The choice of nitrogen source can also influence the rate of aminohydroxylation versus dihydroxylation.

  • Catalyst Inactivation: The osmium catalyst can be sensitive to impurities and may deactivate over the course of the reaction.

    • Solution: Use high-purity reagents and solvents. If catalyst deactivation is suspected, consider a slow addition of the catalyst over the course of the reaction to maintain a sufficient concentration of the active species.

  • Inefficient Product Isolation: The polar nature of the amino alcohol product can make extraction and purification challenging, leading to product loss.

    • Solution: Employ a robust work-up procedure. Continuous liquid-liquid extraction can be effective for polar products. Derivatization of the crude product to a less polar species before purification by column chromatography, followed by deprotection, can also be a viable strategy.

Question 2: The stereoselectivity (enantiomeric excess, ee) of my product is poor. What can I do to improve it?

Achieving high enantioselectivity is the primary advantage of the Sharpless AA reaction. Low ee is a common problem that can often be rectified by careful control of the reaction parameters.

Potential Causes & Solutions:

  • The "Second Catalytic Cycle": A major contributor to low enantioselectivity is the "second catalytic cycle," where the osmium-azaglycolate intermediate reacts with another molecule of the alkene before it is hydrolyzed to release the product and regenerate the catalyst. This second reaction is not ligand-accelerated and therefore not enantioselective.[1]

    • Solution: This issue is often exacerbated by high concentrations of the alkene. Running the reaction at a lower concentration can favor the desired unimolecular hydrolysis pathway. Additionally, ensuring efficient stirring and maintaining a homogeneous solution can help. Conducting the reaction in an aqueous medium under more dilute conditions favors hydrolysis and can suppress the second cycle.[1]

  • Ligand Purity and Loading: The chiral ligand is the cornerstone of enantioselectivity. Impurities or incorrect stoichiometry can have a dramatic negative impact.

    • Solution: Verify the purity of your chiral ligand. Use the recommended catalyst-to-ligand ratio. A slight excess of the ligand may be beneficial in some cases. For the synthesis of the (3S,4S) isomer, a dihydroquinine (DHQ)-derived ligand such as (DHQ)₂PHAL is typically used.

  • Reaction Temperature: Temperature can influence the flexibility of the catalyst-substrate complex, affecting the facial selectivity of the addition.

    • Solution: Lowering the reaction temperature often leads to higher enantioselectivity. Experiment with temperatures ranging from 0 °C down to -20 °C.

Question 3: I am observing the formation of the wrong regioisomer. How can I control the regioselectivity?

The Sharpless AA can potentially yield two regioisomers. For the synthesis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran from 3,4-dihydro-2H-pyran, the desired product has the amino group at the C3 position and the hydroxyl group at the C4 position.

Potential Causes & Solutions:

  • Ligand Choice: The structure of the chiral ligand plays a critical role in determining the regioselectivity of the aminohydroxylation.

    • Solution: While phthalazine (PHAL) ligands are commonly used, anthraquinone (AQN) ligands have been shown to reverse the regioselectivity for certain substrates.[2] For the desired 3-amino-4-hydroxy product from a dihydropyran, the appropriate choice of a DHQ-based PHAL ligand is crucial.

  • Nitrogen Source: The nature of the N-substituent on the nitrogen source can influence the electronic and steric interactions in the transition state, thereby affecting regioselectivity.

    • Solution: Carbamates (e.g., Cbz-N(Na)Cl, Boc-N(Na)Cl) often provide different regioselectivity compared to sulfonamides (e.g., Chloramine-T). It is advisable to screen different nitrogen sources to optimize for the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran?

A common and effective starting material is a protected form of 3,4-dihydro-2H-pyran. The protecting group on the pyran oxygen should be stable to the reaction conditions of the Sharpless AA.

Q2: Which chiral ligand should I use to obtain the (3S,4S) stereoisomer?

To obtain the (3S,4S) stereochemistry, you should use a dihydroquinine (DHQ)-based ligand, such as (DHQ)₂PHAL. Conversely, a dihydroquinidine (DHQD)-based ligand would yield the enantiomeric (3R,4R) product.

Q3: What are the most common nitrogen sources for the Sharpless AA, and how do I choose one?

The most common nitrogen sources are salts of N-halosulfonamides (e.g., Chloramine-T), N-halocarbamates (e.g., Cbz-N(Na)Cl, Boc-N(Na)Cl), and N-haloamides. The choice of nitrogen source can affect the reaction rate, yield, and regioselectivity. Carbamates are often preferred as the protecting groups (Cbz, Boc) are readily removed under standard conditions.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting alkene and the appearance of a more polar product spot.

Q5: What is a typical work-up procedure for the Sharpless AA reaction?

A typical work-up involves quenching the reaction with a reducing agent like sodium sulfite to reduce any remaining Os(VIII) species. The product is then extracted into an organic solvent. Due to the polarity of the amino alcohol, multiple extractions may be necessary. A common procedure involves adding ethyl acetate, separating the organic layer, and then washing it with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

Q6: How can I purify the final product?

The crude product is typically purified by flash column chromatography on silica gel. The polarity of the eluent will depend on the protecting groups on the amino and hydroxyl functionalities. If the product is highly polar, derivatization to a less polar compound before chromatography can be beneficial.

Experimental Protocols & Data

Detailed Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of a Dihydropyran Derivative

This protocol is a representative procedure for the synthesis of a protected precursor to (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

Reaction Setup:

  • To a flask equipped with a magnetic stirrer, add a 1:1 mixture of n-propanol and water.

  • Add the nitrogen source (e.g., a sodium N-chlorocarbamate salt, 1.1 equivalents) and the chiral ligand ((DHQ)₂PHAL, 0.05 equivalents).

  • Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) to the mixture and stir until the catalyst dissolves.

  • Add the dihydropyran substrate (1.0 equivalent) to the reaction mixture.

Reaction Execution:

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 0 °C) and monitor the progress by TLC or HPLC. The reaction is often complete within 6-24 hours.

Work-up and Purification:

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for an additional 30 minutes.

  • Add ethyl acetate to the mixture and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to isolate the desired protected amino alcohol.

Table 1: Influence of Reaction Parameters on Yield and Enantioselectivity
ParameterVariationEffect on YieldEffect on eeRationale
Temperature Decreasing (e.g., from RT to 0°C)May decrease rateGenerally increasesReduces molecular motion, leading to a more ordered transition state.
Solvent t-BuOH/H₂O vs. n-PrOH/H₂OVariesCan be significantAffects solubility of reagents and stability of intermediates.
Ligand (DHQ)₂PHAL vs. (DHQ)₂AQNVariesGenerally high for bothAQN ligands can alter the regioselectivity.[2]
Nitrogen Source Carbamate vs. SulfonamideVariesCan be affectedInfluences the electronic properties of the osmium-imido intermediate.

Visualizations

Diagram 1: Key Steps in the Sharpless Asymmetric Aminohydroxylation Catalytic Cycle

G OsO4 OsO4 Imido_Os [L]OsO3(NR) OsO4->Imido_Os + N-Source Azaglycolate [L]Os(O)2(O2NR) Imido_Os->Azaglycolate + Alkene [3+2] cycloaddition Alkene Alkene Azaglycolate->Imido_Os Re-oxidation Product Amino Alcohol Azaglycolate->Product Hydrolysis N_source Nitrogen Source H2O H2O

Caption: Catalytic cycle of the Sharpless AA reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Solvent, pH) Start->Check_Conditions Check_Reagents Assess Reagent Purity (Substrate, N-Source, Ligand) Start->Check_Reagents Analyze_Byproducts Identify Side Products (e.g., Diol) Start->Analyze_Byproducts Optimize_Workup Improve Product Isolation Check_Conditions->Optimize_Workup Check_Reagents->Optimize_Workup Analyze_Byproducts->Optimize_Workup Solution Optimized Yield Optimize_Workup->Solution

Caption: A systematic approach to diagnosing low reaction yield.

References

  • Sharpless, K. B., et al. (1998). A New Osmium-Catalyzed Asymmetric Aminohydroxylation. Angewandte Chemie International Edition, 37(13-14), 1917-1921. [Link]

  • O'Brien, P. (1999). The Sharpless Asymmetric Aminohydroxylation—Scope, Limitations and Use in Synthesis. Angewandte Chemie International Edition, 38(3), 326-329. [Link]

  • Mirabella, S., Cardona, F., & Goti, A. (2016). From glycals to aminosugars: a challenging test for new stereoselective aminohydroxylation and related methodologies. Organic & Biomolecular Chemistry, 14(23), 5186-5204. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746. [Link]

  • Heravi, M. M., Lashaki, T. B., Fattahi, B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC advances, 8(13), 7146-7192. [Link]

  • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron letters, 39(18), 2507-2510. [Link]

  • Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]

  • Sharpless, K. B., et al. (2002). On the Mechanism of the Sharpless Asymmetric Dihydroxylation. The Journal of Organic Chemistry, 67(19), 6583-6597. [Link]

Sources

Purification of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran from diastereomeric impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this specific stereoisomer from diastereomeric impurities. The highly polar nature of this amino alcohol presents unique challenges that this guide aims to address through practical, field-tested advice and in-depth protocols.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran challenging?

The primary challenge lies in its molecular properties. As a small, polar molecule containing both an amine (basic) and a hydroxyl (neutral, hydrogen-bonding) group, it interacts very strongly with polar stationary phases like silica gel. This can lead to significant tailing, poor recovery, and co-elution with similarly polar diastereomeric impurities. The subtle structural differences between diastereomers require highly optimized separation conditions to achieve baseline resolution.

Q2: What are diastereomers, and why can they be separated by techniques like chromatography and crystallization?

Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have distinct physical properties, including different melting points, boiling points, solubilities, and chromatographic retention times.[1] This fundamental difference in their physical characteristics is what allows for their separation using standard laboratory techniques.

Q3: What are the principal strategies for separating diastereomers of this compound?

The two most effective strategies are preparative chromatography and diastereomeric salt crystallization.

  • Chromatography: Techniques like flash column chromatography (normal and reversed-phase) or ion-exchange chromatography can effectively separate diastereomers by exploiting differences in their polarity and interaction with the stationary phase.[2][3]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic or diastereomeric mixture of the amine with a single enantiomer of a chiral acid (a resolving agent). This forms two different diastereomeric salts, which will have different solubilities, allowing one to crystallize preferentially.[4][5]

Q4: Should I protect the amine or hydroxyl groups before purification?

Derivatization can be a powerful strategy. Protecting the amine (e.g., as a Boc or Cbz carbamate) removes its basicity and provides a bulkier, less polar handle, which can significantly improve chromatographic behavior and enhance the separation between diastereomers. However, this adds two steps to your synthesis (protection and deprotection), which may impact overall yield. The decision depends on the difficulty of the separation and the scale of your reaction.

Q5: Which analytical method is best for determining the diastereomeric ratio (d.r.)?

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. You can often achieve separation on a chiral stationary phase (CSP) or by derivatizing the sample with a chiral agent (e.g., Marfey's reagent) and analyzing it on a standard reversed-phase (C18) column.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR can be used to determine the d.r.[8] This often requires derivatization with a chiral agent or the use of a chiral solvating agent to induce a chemical shift difference between the signals of the two diastereomers, allowing for quantification via integration.

Purification Strategy Workflow

The following diagram outlines the general workflow and decision points when purifying (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

Purification_Workflow cluster_start cluster_methods Primary Purification Method cluster_analysis Analysis & Iteration cluster_end Crude Crude Mixture (Diastereomers) Chrom Preparative Chromatography Crude->Chrom Cryst Diastereomeric Salt Crystallization Crude->Cryst Analyze_Chrom Analyze Fractions (TLC, HPLC, NMR) Chrom->Analyze_Chrom Liberate_Amine Liberate Free Amine from Salt Cryst->Liberate_Amine Check_Purity_Chrom Diastereomeric Ratio (d.r.) > 98%? Analyze_Chrom->Check_Purity_Chrom Check_Purity_Chrom->Chrom No (Re-purify combined fractions) Final_Product Pure (3S,4S) Isomer Check_Purity_Chrom->Final_Product  Yes Analyze_Cryst Analyze Purity (HPLC, NMR) Liberate_Amine->Analyze_Cryst Check_Purity_Cryst d.r. > 98%? Analyze_Cryst->Check_Purity_Cryst Check_Purity_Cryst->Cryst No (Recrystallize Salt) Check_Purity_Cryst->Final_Product  Yes

Caption: General purification workflow for (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

Troubleshooting Guide

This section addresses common problems encountered during purification.

Problem Probable Cause(s) Recommended Solution(s)
Chromatography: Compound is streaking or not moving from the baseline on silica gel. 1. The compound's amine group is interacting ionically with acidic silanol groups on the silica surface. 2. The mobile phase is not polar enough to elute the highly polar compound.1. Add a basic modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) into your mobile phase to neutralize the silica surface and improve peak shape. 2. Increase solvent polarity: Use a gradient of Dichloromethane (DCM) with increasing Methanol (MeOH) (e.g., 0% to 20% MeOH). For very polar compounds, an Isopropanol/NH₄OH/H₂O system may be necessary.
Chromatography: Diastereomers are co-eluting or show poor separation (low ΔRf). The mobile phase/stationary phase combination does not provide sufficient selectivity to differentiate between the diastereomers.1. Optimize Mobile Phase: Perform a systematic screen of solvent systems (e.g., Ethyl Acetate/Hexanes, DCM/MeOH, Acetonitrile/Water). Sometimes a less polar system provides better resolution. 2. Change Stationary Phase: Switch from silica to a different stationary phase like alumina (basic or neutral) or consider reversed-phase (C18) chromatography where elution order is inverted.[9] 3. Consider Derivatization: Protecting the amine as a Boc-carbamate can alter the conformation and polarity enough to significantly improve separation.
Crystallization: No precipitate forms after adding the chiral resolving agent. 1. Incorrect Solvent: The diastereomeric salt is too soluble in the chosen solvent. 2. Concentration is too low. 3. Supersaturation has not been achieved. 1. Perform a solvent screen: Test solubility in a range of solvents (e.g., EtOH, IPA, Acetone, Acetonitrile, Ethyl Acetate). The ideal solvent is one where the desired salt is sparingly soluble, especially when cooled. 2. Concentrate the solution: Carefully remove solvent under reduced pressure until turbidity is observed, then re-heat to dissolve and cool slowly. 3. Induce Crystallization: Use a seed crystal, scratch the inside of the flask with a glass rod, or cool the solution slowly to 0-5 °C.[10]
Crystallization: The isolated salt has low diastereomeric enrichment. 1. Crystallization occurred too quickly, trapping the undesired diastereomer. 2. The solvent choice was sub-optimal, leading to similar solubilities for both diastereomeric salts.1. Slow down the cooling process: Allow the solution to cool to room temperature slowly before transferring to a refrigerator or freezer. This promotes selective crystallization. 2. Perform Recrystallization: Dissolve the enriched salt in a minimum amount of hot solvent and cool slowly. Each recrystallization step should progressively increase the diastereomeric purity.[11]

Detailed Experimental Protocols

Protocol 1: Preparative Flash Column Chromatography (Normal Phase)

This protocol assumes the presence of both amine and hydroxyl groups.

  • Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm) is the starting point.

  • Mobile Phase Preparation:

    • Prepare two solvents: Solvent A (e.g., Dichloromethane) and Solvent B (e.g., 90:10:1 Methanol/Water/Ammonium Hydroxide).

    • Rationale: The ammonium hydroxide is critical for preventing peak tailing by deactivating the silica surface.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM or 98:2 DCM/Solvent B).

    • Pour the slurry into the column and use pressure to pack it firmly, ensuring no cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a strong solvent like methanol.

    • Adsorb the dissolved sample onto a small amount of silica gel ("dry loading").

    • Evaporate the solvent completely to get a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Rationale: Dry loading prevents solvent effects from ruining the separation at the start of the run and typically results in sharper bands.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 2-5% Solvent B in Solvent A).

    • Gradually increase the polarity of the mobile phase throughout the run (gradient elution).

    • Collect fractions and monitor them by thin-layer chromatography (TLC), staining with ninhydrin (for the amine) and potassium permanganate (for the alcohol).

  • Analysis and Pooling:

    • Analyze the fractions containing product by HPLC or NMR to determine the diastereomeric ratio.

    • Combine the fractions that meet the required purity specification (e.g., d.r. > 98:2).

    • Concentrate the pooled fractions under reduced pressure to yield the purified product.

Protocol 2: Diastereomeric Salt Crystallization
  • Selection of Resolving Agent:

    • Choose a commercially available, enantiomerically pure chiral acid. Common choices for resolving amines include (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (R)-(-)-Mandelic acid.

    • Rationale: The choice of resolving agent is crucial and often requires empirical screening to find one that provides a crystalline salt with good diastereoselectivity.[4]

  • Salt Formation:

    • Dissolve 1.0 equivalent of the diastereomeric amine mixture in a suitable solvent (e.g., ethanol, isopropanol, or acetone).

    • In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent in the same solvent, heating gently if necessary.

    • Rationale: Using a half-equivalent of resolving agent can sometimes be more effective for maximizing the yield and purity of the less soluble salt.[10]

    • Slowly add the resolving agent solution to the stirred amine solution at room temperature or slightly elevated temperature.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, store the flask at 4 °C overnight.

    • Inducement techniques (scratching, seeding) can be used if necessary.

  • Isolation and Washing:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove soluble impurities (containing the other diastereomeric salt).

  • Liberation of the Free Amine:

    • Suspend the filtered diastereomeric salt in a biphasic mixture of an organic solvent (e.g., Ethyl Acetate or DCM) and an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution).

    • Stir vigorously until all solids have dissolved. The resolving agent will move into the aqueous layer as its sodium salt, and the free amine will be in the organic layer.

    • Separate the layers, and extract the aqueous layer 2-3 times more with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Purity Assessment:

    • Determine the diastereomeric ratio of the product using an appropriate analytical method (e.g., chiral HPLC). If purity is insufficient, the salt can be recrystallized before the liberation step.[11]

Troubleshooting Chromatographic Separation

This decision tree can help diagnose and solve poor separation outcomes.

Troubleshooting_Chromatography Start Observe Poor Separation (Streaking or Co-elution) Q_Tailing Is the peak streaking/tailing? Start->Q_Tailing A_Tailing_Yes Add Basic Modifier to Mobile Phase (e.g., 1% TEA or NH4OH) Q_Tailing->A_Tailing_Yes Yes Q_Rf What is the Rf value? Q_Tailing->Q_Rf No A_Tailing_Yes->Q_Rf A_Rf_High Decrease Mobile Phase Polarity (Less polar solvent) Q_Rf->A_Rf_High Too High (Rf > 0.5) A_Rf_Low Increase Mobile Phase Polarity (More polar solvent) Q_Rf->A_Rf_Low Too Low (Rf < 0.1) Q_Still_Bad Is separation still poor after optimizing polarity? A_Rf_High->Q_Still_Bad A_Rf_Low->Q_Still_Bad A_Change_SP Change Stationary Phase (e.g., Alumina, C18-Reversed Phase) Q_Still_Bad->A_Change_SP Yes A_Derivatize Consider Derivatization (e.g., Boc Protection) A_Change_SP->A_Derivatize If still unresolved

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

  • O'neil, I. A. (1999). Isolation and chromatographic purification of reaction products from amino acids. In G. C. Barrett (Ed.), Amino Acid Derivatives: A Practical Approach. Oxford University Press. [Link]

  • Allenmark, S. G. (1991). Determination of Enantiomeric Purity via Formation of Diastereomers.
  • Allenmark, S. G. (1991). Determination of Enantiomeric Purity by Direct Methods.
  • University of Guelph. Separation and Detection of Amino Acids. BIOC2580: Introduction to Biochemistry*. [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology. Marcel Dekker. [Link]

  • Sorbead India. Amino Acid Purification - Column Chromatography. [Link]

  • Reeves, J. T., et al. (2019). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 4(5), 8968-8974. [Link]

  • European Patent Office. (2016). Process for preparing aminotetrahydropyrans (EP 3271344 B1). [Link]

  • Google Patents. (1998). Process for the separation of a mixture of enantiomers (EP0838448A1).
  • Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • PubChem. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. National Center for Biotechnology Information. [Link]

  • Singh, P., & Bhushan, R. (2016). Separation and Purification of Amino Acids. ResearchGate. [Link]

  • National Center for Biotechnology Information. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. PubChem Compound Summary for CID 55285677. [Link]

  • Morante-Zarcero, S., & Sierra, I. (2012). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Chromatographica, 24(3), 359-375. [Link]

  • Request PDF. (2023). Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach. [Link]

  • Li, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4165-4171. [Link]

  • Martin, C. G., & Vanderwal, C. D. (2018). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 83(15), 7934-7943. [Link]

  • Request PDF. Direct Crystallization of Enantiomers and Dissociable Diastereomers. [Link]

  • Reddy, L. R., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 27(2), 488. [Link]

Sources

Common side reactions in the synthesis of aminotetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminotetrahydropyran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical structural motif. The tetrahydropyran ring is a highly sought-after scaffold in modern drug discovery, valued for its ability to improve physicochemical properties.[1] However, its synthesis, particularly the introduction of an amine functionality, can be fraught with challenges leading to low yields and difficult purifications.

This document moves beyond simple protocols to provide in-depth troubleshooting advice based on mechanistic principles and extensive laboratory experience. We will primarily focus on the most common synthetic route—reductive amination of tetrahydropyran-4-one—and address the side reactions that frequently compromise its success.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reductive amination of tetrahydropyran-4-one is low-yielding, and my crude NMR shows a major byproduct corresponding to 4-hydroxytetrahydropyran. What is happening?

Answer:

This is the most common failure mode in this synthesis. The observation of 4-hydroxytetrahydropyran points directly to the premature reduction of your starting ketone by the hydride reagent before it can form the necessary imine/iminium ion intermediate with the amine.

Causality: Many common reducing agents, such as sodium borohydride (NaBH₄), are not selective and will readily reduce aldehydes and ketones.[2] In a one-pot reductive amination, there is a competition between two reactions:

  • Imine/Iminium Formation: The amine attacks the ketone, followed by dehydration.

  • Ketone Reduction: The hydride reagent directly attacks the ketone carbonyl.

If ketone reduction is winning, it's because the conditions are favoring this pathway over imine formation.

Troubleshooting & Solutions:

The key is to use a reducing agent that is selective for the protonated iminium ion over the neutral ketone.

  • Switch to a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose.[2][3] Its reduced reactivity, due to the electron-withdrawing acetate groups, makes it slow to reduce ketones but highly effective at reducing the more electrophilic iminium ion intermediate. Acetic acid is often used as a catalyst to promote imine formation.[3]

  • Control the pH: Iminium ion formation is typically acid-catalyzed. However, at very low pH, the amine starting material will be fully protonated and non-nucleophilic. At high pH, the iminium ion won't be readily formed. A mildly acidic pH range (typically 5-7) is optimal. When using STAB, the reaction is often performed in solvents like dichloroethane (DCE) or tetrahydrofuran (THF) with a small amount of acetic acid.[3]

  • Two-Step Procedure: If issues persist, consider a two-step approach. First, form the imine from the ketone and amine, often with azeotropic removal of water using a Dean-Stark apparatus. Once the imine is formed, it can be isolated or used in situ and then reduced with a less selective reagent like NaBH₄, as the competing ketone is no longer present.

  • To a stirred solution of tetrahydropyran-4-one (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in 1,2-dichloroethane (DCE, ~0.2 M), add glacial acetic acid (1.0-2.0 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine/iminium formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

FAQ 2: I am trying to make a primary aminotetrahydropyran using ammonia, but I am getting a complex mixture with a significant amount of the di-alkylated product (bis(tetrahydropyran-4-yl)amine). How can I prevent this?

Answer:

This is a classic problem of over-alkylation. The desired primary amine product is nucleophilic and can react with another molecule of tetrahydropyran-4-one in the reaction mixture, leading to the formation of a secondary amine byproduct.

Causality: The product of your initial reaction is more nucleophilic (in some cases) and is competing with your starting amine for the ketone. This is especially problematic when using a gaseous reagent like ammonia where maintaining a high effective concentration is difficult.

G Ketone Tetrahydropyran-4-one Imine Iminium Ion Ketone->Imine + Amine - H₂O Alcohol Side Product (4-Hydroxytetrahydropyran) Ketone->Alcohol + [H⁻] Overalkylation Side Product (Di-alkylated Amine) Ketone->Overalkylation Amine R-NH₂ Amine->Imine Product Desired Product (Aminotetrahydropyran) Imine->Product + [H⁻] Product->Overalkylation + Ketone, [H⁻] Hydride [H⁻] Hydride->Ketone Hydride->Imine G Start Poor Diastereoselectivity Observed Q1 Is the reducing agent bulky? Start->Q1 Sol1 Try a bulkier hydride source (e.g., L-Selectride) to increase steric differentiation. Q1->Sol1 No Sol2 Try a less bulky reagent (e.g., NaCNBH₃) and screen solvents to alter transition state. Q1->Sol2 Yes Q2 Can a substrate-directing group be installed? Sol1->Q2 Sol2->Q2 Sol3 Incorporate a hydroxyl or other coordinating group that can direct the hydride delivery. Q2->Sol3 Yes Sol4 Consider an alternative synthetic route (e.g., Prins Cyclization, Catalytic Asymmetric Methods) for better stereocontrol. Q2->Sol4 No

Caption: Decision-making process for improving stereocontrol.

Troubleshooting & Solutions:

  • Modify the Hydride Reagent: The size of the hydride reagent can influence the direction of attack. If one face of the iminium is more sterically hindered, using a bulkier reagent (like L-Selectride) may enhance selectivity for attack from the less hindered face. Conversely, a smaller reagent might be needed in other cases.

  • Substrate Control: If possible, modify the substrate to include a directing group. For example, a nearby hydroxyl group can chelate to the reducing agent and direct the hydride delivery from a specific face. This is a common strategy in substrate-controlled reductions.

  • Change the Synthetic Strategy: Reductive amination may not be the best approach for high stereoselectivity. Consider alternative syntheses that offer better intrinsic control:

    • Prins Cyclization: This reaction between a homoallylic alcohol and an aldehyde can form substituted tetrahydropyrans with good to excellent diastereoselectivity, which can then be further functionalized. [4][5] * Intramolecular Michael Addition: An appropriately designed substrate can undergo an intramolecular cyclization to form the tetrahydropyran ring, often with high stereocontrol dictated by the transition state conformation. [6] * Asymmetric Catalysis: For enantioselective synthesis, organocatalytic or metal-catalyzed methods that functionalize a prochiral tetrahydropyranone can provide access to chiral aminotetrahydropyrans with high enantiomeric excess. [7]

Data Summary Table

For the common reductive amination pathway, the choice of reducing agent is critical. The following table summarizes the properties of common reagents.

Reducing AgentFormulaTypical SolventsOptimal pHSelectivity (Imine vs. Ketone)ProsCons
Sodium Triacetoxyborohydride NaBH(OAc)₃DCE, THF, DCM~5-7 (Acidic)HighHigh selectivity, mild, commercially available. [3]Moisture sensitive, can be slower. [2]
Sodium Cyanoborohydride NaCNBH₃MeOH, EtOH~6-7 (Weakly Acidic)Moderate-HighTolerates water, effective. [3]Highly Toxic (releases HCN gas in strong acid), lower selectivity than STAB.
Sodium Borohydride NaBH₄MeOH, EtOH>7 (Basic/Neutral)LowInexpensive, powerful.Readily reduces ketones and aldehydes, often leading to alcohol byproduct. [2]

References

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization.PMC - NIH.
  • Process for preparing 4-aminotetrahydropyran compound and an acid salt...Google Patents (US7365215B2).
  • 4-Aminotetrahydropyran | 38041-19-9.ChemicalBook.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.PubMed.
  • Stereocontrolled synthesis of 2,4,5-trisubstituted tetrahydropyrans.Chemical Communications (RSC Publishing).
  • A versatile stereocontrolled approach to chiral tetrahydrofuran and tetrahydropyran derivatives by use of sequential asymmetric Horner-Wadsworth-Emmons and ring-closure reactions.PubMed.
  • Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids.PubMed.
  • How To: Troubleshoot a Reaction.Department of Chemistry : University of Rochester.
  • Tetrahydropyran synthesis.Organic Chemistry Portal.
  • Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids.PMC - NIH.
  • Myers Chem 115.Myers Group, Harvard University.
  • Reductive Amination - Common Conditions.organic-chemistry.org.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.NIH.
  • Application Notes & Protocols: Enantioselective Reactions Involving Tetrahydro-4H-pyran-4-one.Benchchem.
  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction.PMC - NIH.

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Technical Support Center: Optimization of Prins Cyclization for Tetrahydropyran Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Prins cyclization. This guide is designed for researchers, scientists, and drug development professionals actively using this powerful C-C and C-O bond-forming reaction to construct substituted tetrahydropyran (THP) rings. As a cornerstone in the synthesis of numerous natural products and active pharmaceutical ingredients, mastering the nuances of the Prins cyclization is critical for success.[1][2]

This document is structured to provide direct, actionable solutions to common challenges encountered in the lab. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the reaction mechanism to empower your optimization efforts.

Part A: Troubleshooting Guide

This section addresses specific, frequently encountered issues in a question-and-answer format.

Issue 1: My reaction yield is low, or the starting materials are not being consumed.

This is one of the most common hurdles. The root cause often lies in insufficient activation of the carbonyl component or instability of the key intermediate.

Potential Cause 1: Inadequate Catalyst Activity

The reaction hinges on the formation of a key oxocarbenium ion intermediate, which is generated by the coordination of a Brønsted or Lewis acid to the aldehyde or ketone.[2][3][4][5] If the chosen acid is too weak for your specific substrates, this initial activation step will be inefficient, leading to a stalled reaction.

  • Solution:

    • Increase Catalyst Loading: Before switching catalysts, try a modest increase in the loading of your current catalyst (e.g., from 5 mol% to 10-15 mol%).

    • Switch to a Stronger Lewis Acid: If increasing the loading is ineffective, a stronger Lewis acid may be required. The reactivity of common Lewis acids generally follows a trend. For instance, if a mild catalyst like InCl₃ or BiCl₃ is failing, consider moving to more potent options like FeCl₃, SnCl₄, or TMSOTf.[1][3][6][7] Be mindful that stronger acids can sometimes promote side reactions (see Issue 2).

Potential Cause 2: Poor Solvent Choice

The solvent plays a crucial role in stabilizing the charged intermediates. Non-polar solvents may not adequately solvate the oxocarbenium ion, hindering its formation and subsequent cyclization.

  • Solution:

    • Solvent Screening: Perform a solvent screen using solvents of varying polarity. Dichloromethane (DCM) and dichloroethane (DCE) are common starting points. More polar, non-coordinating solvents like nitromethane or acetonitrile can sometimes accelerate the reaction, but acetonitrile can also act as a nucleophile, leading to byproducts (e.g., via a Ritter-type reaction).[1]

    • Ahydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water can compete with the homoallylic alcohol in reacting with the activated aldehyde or quench the catalyst, effectively killing the reaction.[5]

Experimental Protocol: Catalyst and Solvent Screening for Low Yield
  • Setup: Arrange a parallel series of reactions in small (1-2 dram) vials, each with a stir bar.

  • Substrates: To each vial, add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.1-1.2 equiv).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., DCM, DCE, MeNO₂) to each vial to achieve a standard concentration (e.g., 0.1 M).

  • Catalyst Addition: Prepare stock solutions of different Lewis acids (e.g., InCl₃, FeCl₃, Sc(OTf)₃, TMSOTf) in the reaction solvent. Add the desired catalyst (5-20 mol%) to the appropriate vials.

  • Reaction: Stir the reactions at the desired temperature (start with 0 °C or room temperature) under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) to assess the consumption of starting materials and the formation of the desired product.

Issue 2: My reaction is messy, with multiple unidentified byproducts.

The formation of multiple products points to competing reaction pathways. The highly reactive oxocarbenium ion intermediate is susceptible to several fates other than the desired cyclization.

Potential Cause 1: Elimination Reactions

After the initial addition of the aldehyde to the alkene, the resulting carbocation can undergo elimination of a proton instead of cyclization, leading to the formation of undesired allylic alcohols or dienes.[5] This is often exacerbated by high temperatures and strong acids.

  • Solution:

    • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). This will favor the kinetically controlled cyclization pathway over the thermodynamically favored elimination.

    • Use a Milder Catalyst: Switch to a less aggressive Lewis acid. For example, if TMSOTf is causing extensive decomposition, try In(OTf)₃ or BiCl₃.[1][6][7] Mild catalysts generate the oxocarbenium ion more slowly and reversibly, suppressing side reactions.

Potential Cause 2: Oxonia-Cope Rearrangement & Racemization

A major competing pathway, especially with substrates that can stabilize a positive charge (e.g., those with aryl groups), is the[1][1]-sigmatropic rearrangement known as the 2-oxonia-Cope rearrangement.[1][2][3][8] This process can lead to racemization if you start with an enantioenriched homoallylic alcohol and can also produce symmetric THP byproducts.[1][2][3]

  • Solution:

    • Substrate Design: If possible, avoid substrates with strongly electron-donating groups adjacent to the alcohol, which stabilize the benzylic cation and favor racemization.[1][3]

    • Kinetically Controlled Conditions: Use conditions that favor rapid cyclization over the rearrangement. This includes using a fast-acting catalyst at low temperatures.

    • Nucleophilic Trapping: Employ a strategy where the intermediate carbocation is trapped by an external or internal nucleophile before rearrangement can occur. This is the principle behind the Mukaiyama Aldol-Prins (MAP) and silyl-Prins cyclizations.[2][3]

Visualization: Key Reaction Pathways in Prins Cyclization

The following diagram illustrates the central oxocarbenium intermediate and its potential reaction pathways, highlighting the competition between desired cyclization and common side reactions.

Prins_Pathways Start Homoallylic Alcohol + Activated Aldehyde Oxo Oxocarbenium Ion (Key Intermediate) Start->Oxo Catalyst (Lewis/Brønsted Acid) THP Desired Tetrahydropyran (Product) Oxo->THP 6-endo-trig Cyclization Elim Elimination Products (Dienes, Allylic Alcohols) Oxo->Elim Proton Loss (High Temp) OC Oxonia-Cope Rearrangement Oxo->OC [3,3]-Sigmatropic Shift Trap Nucleophilic Trapping (e.g., Halide, H₂O) THP->Trap Trapping of C4-Cation

Caption: Competing pathways originating from the oxocarbenium intermediate.

Issue 3: I am getting poor diastereoselectivity (a mixture of cis and trans isomers).

Controlling the stereochemistry at the C2 and C6 positions is a primary goal of the Prins cyclization. The formation of mixtures indicates a lack of facial selectivity during the cyclization step.

Potential Cause: Unfavorable Transition State Conformation

The diastereoselectivity of the Prins cyclization is generally governed by a chair-like transition state, where bulky substituents prefer to occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions).[1][3][9] This typically leads to the formation of the all-cis product. Poor selectivity can result if the energy difference between the competing equatorial and axial transition states is small.

  • Solution:

    • Steric Bulk: The size of the substituents on both the aldehyde (R¹) and the homoallylic alcohol (R²) can influence selectivity. Larger groups will have a stronger preference for the equatorial position, enhancing cis-selectivity.

    • Catalyst Choice: The nature of the Lewis acid and its counter-ion can impact the transition state geometry. Bulky counter-ions can further enforce a specific conformation. For example, it has been shown that the counterion can influence whether a nucleophile adds axially or equatorially.[8]

    • Temperature: Lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

Part B: Frequently Asked Questions (FAQs)

Q1: How do I choose the best Lewis acid catalyst to start with?

For a new system, it's best to start with a mild, general-purpose Lewis acid. Indium(III) and Bismuth(III) salts (e.g., InCl₃, In(OTf)₃, BiCl₃) are excellent starting points because they are relatively moisture-tolerant, effective in catalytic amounts, and less prone to causing decomposition than stronger acids.[1][3][6][7] If these prove ineffective, you can move up the reactivity scale.

CatalystRelative StrengthCommon Applications & Notes
InCl₃, BiCl₃ MildExcellent starting point. Good for sensitive substrates. Can be used catalytically.[1][6][7]
FeCl₃, Sc(OTf)₃ ModerateBroad substrate scope. Generally provides good yields and selectivity.[3][10]
SnCl₄, TiCl₄ StrongHighly active, but can promote side reactions. Must be used under strictly anhydrous conditions.
TMSOTf, TMSI StrongVery powerful activators. Often used in silyl-Prins variants and for difficult cyclizations.[1][3]

Q2: What is the role of additives like TMS-Halides (e.g., TMSCl, TMSBr)?

Trimethylsilyl halides are often used as additives. They can serve multiple purposes:

  • Halogen Source: They act as a source for a halide nucleophile (Cl⁻, Br⁻) to trap the carbocation intermediate at the C4 position, leading to stable 4-halotetrahydropyrans.[3][10]

  • Co-catalyst/Activator: They can react with certain Lewis acids or act as a secondary Lewis acid to enhance the overall catalytic activity of the system.[6][7]

  • Dehydrating Agent: They can scavenge trace amounts of water from the reaction medium.

Q3: My reaction works, but the enantiomeric excess (ee) of my product is lower than my starting material. What is happening?

A loss of enantiomeric purity is a classic sign that a reversible, racemizing pathway is competing with the desired cyclization.[1][3] As discussed in Issue 2, the primary culprit is often a competing 2-oxonia-Cope rearrangement.[1][2][3][8] This is particularly problematic for homoallylic alcohols where the R-group can stabilize a cation (e.g., benzylic or allylic alcohols), as this facilitates the reversible formation of a symmetric intermediate.[1][3][8] To mitigate this, use conditions that favor irreversible, kinetic product formation: lower temperatures and a catalyst that promotes rapid cyclization.

Visualization: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues during Prins cyclization optimization.

Troubleshooting_Workflow Start Reaction Problem? Q_Yield Low Yield / No Reaction? Start->Q_Yield Q_Selectivity Poor Selectivity / Byproducts? Start->Q_Selectivity Q_Yield->Q_Selectivity No Sol_Catalyst 1. Increase Catalyst Loading 2. Use Stronger Lewis Acid (e.g., InCl₃ → FeCl₃ → TMSOTf) Q_Yield->Sol_Catalyst Yes Q_Diastereo Mixture of Diastereomers? Q_Selectivity->Q_Diastereo Yes Q_Byproducts Decomposition / Other Products? Q_Selectivity->Q_Byproducts No Sol_Conditions 1. Ensure Anhydrous Conditions 2. Screen Solvents (DCM, MeNO₂) Sol_Catalyst->Sol_Conditions Sol_Temp Lower Reaction Temperature (e.g., RT → 0°C → -78°C) Q_Diastereo->Sol_Temp Yes Sol_Milder_LA Use Milder Lewis Acid (e.g., TMSOTf → InCl₃) Q_Byproducts->Sol_Milder_LA Yes Sol_Trap Add Nucleophilic Trap (e.g., TMSCl, H₂O) Sol_Milder_LA->Sol_Trap

Caption: A step-by-step guide for troubleshooting Prins cyclizations.

References

  • Beilstein Journals. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • ACS Omega. (2022, August 31). Recent Advances in the Prins Reaction. Retrieved from [Link]

  • Semantic Scholar. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Retrieved from [Link]

  • ACS Publications. (2023, May 23). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. Retrieved from [Link]

  • ACS Publications. (2023, May 23). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2022, August 31). Recent Advances in the Prins Reaction. Retrieved from [Link]

  • MDPI. (2023, March 30). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • ResearchGate. (2010, January). Synthesis of tetrahydropyrans and related heterocycles via prins cyclization; extension to aza-prins cyclization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Diastereoselective synthesis of tetrahydropyrans via Prins–Ritter and Prins–arylthiolation cyclization reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 5. Effect of solvent on Prins cyclization reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A detailed investigation of the aza-Prins reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Prins reaction. Retrieved from [Link]

Sources

Technical Support Center: Functionalization of the Tetrahydropyran Ring

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for challenges in the functionalization of the tetrahydropyran (THP) ring. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this prevalent heterocyclic scaffold. Instead of a generic overview, we will tackle specific, frequently encountered experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your troubleshooting efforts.

Section 1: Troubleshooting Regio- and Stereoselectivity in C-H Functionalization

The direct functionalization of C(sp³)–H bonds on the THP ring is a powerful but challenging strategy for molecular diversification. Success hinges on precise control over which C-H bond reacts and in what orientation.

Question 1: My transition-metal-catalyzed C-H arylation is non-selective, yielding a mixture of products at the C2, C3, and C4 positions. How can I achieve regiocontrol?

Answer: This is a classic challenge in the functionalization of saturated heterocycles.[1] The inherent reactivity of C-H bonds on the THP ring is often similar, leading to poor selectivity without a controlling element. The most robust strategy to overcome this is the use of a directing group (DG) .

A directing group is a functional group covalently attached to your THP substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond.[2][3] This enforced proximity dramatically lowers the activation energy for cleaving the targeted C-H bond, overriding the ring's intrinsic reactivity patterns.

Troubleshooting Steps & Causality:

  • Install a Directing Group: The choice of DG is critical as it determines the site of functionalization. For THP systems, DGs are typically installed at a convenient position (e.g., C2 or C4) to direct activation at adjacent or distal sites.

    • For C2-Functionalization: A directing group on the ring oxygen is not feasible. Instead, a substituent at C2, such as a picolinamide, can direct activation at the C3 position.[4]

    • For C4-Functionalization: Placing a DG, like an 8-aminoquinoline amide, on a C4 substituent can effectively direct functionalization at the C3 or C5 positions.

    • Transient Directing Groups: For substrates like ketones, a transient directing group can be formed in situ by reacting it with an amino acid or amine co-catalyst, guiding the C-H activation and then being cleaved during workup.[5][6]

  • Choose the Right Metal and Ligand:

    • Palladium(II) is a common catalyst for these transformations, often proceeding through a concerted metalation-deprotonation (CMD) pathway where the DG is crucial.[7]

    • Rhodium(III) and Ruthenium(II) are also highly effective, particularly for annulation reactions.

    • The ligand on the metal can profoundly influence selectivity.[8] Bulky or electron-deficient ligands can alter the steric environment around the metal center, sometimes reversing the selectivity observed with simpler ligands.

  • Optimize Reaction Conditions: Solvents and additives can play a crucial role. Silver salts are often used as oxidants in Pd-catalyzed reactions and can influence the catalyst's resting state and overall efficiency.

Below is a troubleshooting workflow for addressing poor regioselectivity.

G start Poor Regioselectivity in C-H Functionalization check_dg Is a Directing Group (DG) present? start->check_dg install_dg Action: Install a suitable DG (e.g., picolinamide, 8-aminoquinoline) to target the desired position. check_dg->install_dg No optimize_catalyst Problem: DG is present but selectivity is still low. check_dg->optimize_catalyst Yes install_dg->optimize_catalyst check_ligand Action: Vary the ligand on the metal catalyst. (e.g., from bipyridyl to a bulky phosphine) optimize_catalyst->check_ligand check_metal Action: Screen different metal catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂). check_ligand->check_metal optimize_conditions Action: Modify reaction conditions. (Solvent, Temperature, Additives like Ag₂CO₃) check_metal->optimize_conditions success Success: High Regioselectivity Achieved optimize_conditions->success

Caption: Troubleshooting workflow for poor regioselectivity.
Section 2: Addressing Stereochemical Challenges: Anomeric Effects & Oxocarbenium Ions

The stereochemical outcome of reactions at the C2 position (the anomeric center) and adjacent carbons is governed by subtle stereoelectronic effects that often defy simple steric arguments.

Question 2: In my 2-substituted THP, the substituent strongly prefers an axial orientation, which is sterically hindered. Why is this, and how does it affect reactivity?

Answer: This is a classic manifestation of the anomeric effect .[9] This stereoelectronic phenomenon describes the thermodynamic preference for a heteroatomic substituent (like an alkoxy or halo group) at the anomeric carbon (C2) of a THP ring to occupy the axial position, even though the equatorial position is sterically less congested.[10]

Causality - Why does this happen?

The anomeric effect arises from a stabilizing hyperconjugation interaction. An electron lone pair (n) from the endocyclic ring oxygen (O1) donates electron density into the antibonding orbital (σ) of the C2-X bond (where X is the electronegative substituent). This n → σ interaction is geometrically optimal when the lone pair orbital and the C-X bond are anti-periplanar (a 180° dihedral angle), a condition that is perfectly met when the substituent is in the axial position.[11] This electronic stabilization, worth 4-8 kJ/mol, outweighs the steric penalty of the axial orientation.[9]

Impact on Reactivity:

  • Ground State Conformation: The anomeric effect dictates the predominant conformation of your starting material, which can influence which face of the molecule is more accessible for a reaction.

  • Intermediate Stability: The effect is most pronounced in the transition state of reactions involving the formation of an oxocarbenium ion at C2.[12][13][14] When the C2 substituent leaves, a planar, sp²-hybridized oxocarbenium ion forms. The conformation of this intermediate and the subsequent attack of a nucleophile are heavily influenced by the substituents on the ring.[15][16] Nucleophilic attack generally occurs from the pseudo-axial direction to maintain maximal orbital overlap with the ring oxygen's lone pairs.

The diagram below illustrates the key orbital interaction responsible for the anomeric effect.

G cluster_axial Axial Conformer (Stabilized) cluster_equatorial Equatorial Conformer (Disfavored) Axial Axial 'X' allows for optimal n(O) -> σ*(C-X) overlap O1_ax O C2_ax C2 O1_ax->C2_ax σ bond X_ax X C2_ax->X_ax σ bond lp_ax sigma_star_ax lp_ax->sigma_star_ax Hyperconjugation (Stabilizing) Equatorial Equatorial 'X' has poor orbital alignment O1_eq O C2_eq C2 O1_eq->C2_eq σ bond X_eq X C2_eq->X_eq σ bond lp_eq sigma_star_eq lp_eq->sigma_star_eq Poor Overlap

Sources

Technical Support Center: Removal of Protecting Groups in (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical deprotection steps in the synthesis of this valuable chiral building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the challenges of protecting group removal.

Introduction to Deprotection Strategies

The synthesis of complex molecules like (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran often necessitates the use of protecting groups to mask reactive functional groups, such as amines and alcohols, to achieve the desired chemoselectivity.[1][2][3][4] The choice of protecting groups and the subsequent deprotection strategy are crucial for the overall success of the synthesis.[1][5] An ideal protecting group strategy, often referred to as an orthogonal strategy, allows for the selective removal of one protecting group without affecting others in the molecule.[1][6]

This guide focuses on the common challenges encountered during the removal of frequently used protecting groups for the amino and hydroxyl moieties in the synthesis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

Troubleshooting Amine Deprotection

The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are among the most common protecting groups for amines.[7][8]

N-Boc Deprotection

The Boc group is typically removed under acidic conditions.[7][9]

Q1: My N-Boc deprotection is sluggish or incomplete. What could be the cause and how can I resolve it?

A1: Incomplete N-Boc deprotection is a common issue that can often be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid's strength and concentration.[10] A slight decrease in either can significantly slow down the reaction.

    • Solution: Increase the concentration of the acid. For instance, if you are using 20% trifluoroacetic acid (TFA) in dichloromethane (DCM), consider increasing it to 50%.[11] Alternatively, switch to a stronger acid like 4M HCl in dioxane.[11]

  • Inadequate Reaction Time: The time required for complete deprotection can vary based on the specific substrate.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30-60 minutes) to determine the optimal reaction time.[10][12]

  • Low Reaction Temperature: Lower temperatures can slow down the reaction rate.

    • Solution: Ensure the reaction is conducted at room temperature unless the substrate is known to be temperature-sensitive.[11]

Q2: I'm observing the formation of unexpected side products during my N-Boc deprotection. What are they and how can I prevent them?

A2: The primary cause of side product formation during acidic Boc deprotection is the generation of a reactive tert-butyl cation.[10][11] This cation can alkylate any nucleophilic sites on your molecule, a side reaction known as t-butylation.[10][11]

  • Solution: Use a Scavenger. To prevent t-butylation, add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES) or anisole.

Experimental Protocol: Standard N-Boc Deprotection

  • Dissolve the N-Boc protected (3S,4S)-3-amino-4-hydroxy-tetrahydropyran in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Add the acidic reagent (e.g., 20-50% TFA in DCM or 4M HCl in dioxane).[11]

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.[12][13][14][15]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • The crude product can then be purified by appropriate methods.

N-Cbz Deprotection

The Cbz group is typically removed by catalytic hydrogenolysis.[5][16]

Q3: My N-Cbz deprotection via hydrogenolysis is not proceeding to completion. What should I check?

A3: Several factors can hinder the efficiency of catalytic hydrogenolysis:

  • Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is crucial.

    • Solution: Use a fresh batch of catalyst. The catalyst can be poisoned by various functional groups or impurities. Sometimes, acidifying the reaction mixture with a small amount of HCl in ethanol can prevent the amine product from poisoning the catalyst.[17]

  • Hydrogen Pressure: While balloon pressure is often sufficient, some substrates may require higher pressure.

    • Solution: If possible, use a hydrogenation apparatus that allows for higher hydrogen pressures (e.g., a Parr shaker).[7]

  • Solvent Choice: The choice of solvent can influence the reaction rate.

    • Solution: Methanol, ethanol, or ethyl acetate are commonly used.[5] Ensure the solvent is of high purity.

Q4: Are there alternative methods to remove a Cbz group if my molecule is sensitive to hydrogenolysis?

A4: Yes, if your substrate contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or certain aromatic systems), you can use acidic conditions for Cbz removal.[5][8]

  • Method: A common reagent for this is a solution of HBr in acetic acid.[5]

    • Caution: This is a harsh method and should only be used if hydrogenolysis is not a viable option.

Experimental Protocol: N-Cbz Deprotection via Hydrogenolysis

  • Dissolve the N-Cbz protected compound in a suitable solvent (e.g., methanol, ethanol).[5]

  • Add 5-10 mol% of 10% Pd/C catalyst.[5]

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon).[5]

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC.[12][13][14][15]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.

Troubleshooting Hydroxyl Group Deprotection

Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) and benzyl ethers (Bn).

O-TBDMS Deprotection

The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols, typically removed using a fluoride source or acidic conditions.[18]

Q5: My TBDMS deprotection with TBAF is slow. How can I speed it up?

A5: The rate of TBDMS cleavage with tetrabutylammonium fluoride (TBAF) can be influenced by solvent and temperature.

  • Solution: Ensure you are using an anhydrous solvent like tetrahydrofuran (THF).[18] While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can be employed for more hindered alcohols.[18]

Q6: I need to selectively deprotect a primary TBDMS ether in the presence of a secondary one. Is this possible?

A6: Yes, selective deprotection is achievable under carefully controlled acidic conditions.

  • Method: Using a dilute solution of formic acid (5-20%) in an acetonitrile/water mixture has been shown to selectively deprotect primary TBDMS ethers while leaving secondary ones largely intact.[19]

Experimental Protocol: TBDMS Deprotection with TBAF

  • Dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere.[18]

  • Add a 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise.[18]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[18]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[18]

  • Extract the product with an organic solvent like diethyl ether or ethyl acetate.[18]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[18]

O-Benzyl Deprotection

Similar to the Cbz group, benzyl ethers are commonly removed by catalytic hydrogenolysis.[20][21]

Q7: I am trying to deprotect a benzyl ether via hydrogenolysis, but the reaction is very slow. What could be the problem?

A7: The issues are often the same as those encountered with Cbz deprotection.

  • Solutions:

    • Check the activity of your Pd/C catalyst and consider using a fresh batch.

    • Ensure adequate hydrogen pressure.

    • Optimize the solvent system.

Q8: My molecule also has a Cbz-protected amine. Will hydrogenolysis remove both the O-benzyl and N-Cbz groups?

A8: Yes, catalytic hydrogenolysis will typically cleave both O-benzyl and N-Cbz groups. This is a key consideration in planning an orthogonal protection strategy.[1][6] If you need to remove them selectively, you will need to choose protecting groups that can be removed under different conditions. For example, you could use a Boc group for the amine and a benzyl group for the alcohol, allowing for selective deprotection of the Boc group with acid.

Orthogonal Protecting Group Strategy

G

Summary of Deprotection Conditions

Protecting GroupReagents and ConditionsPotential IssuesTroubleshooting
N-Boc 20-50% TFA in DCM; 4M HCl in dioxaneIncomplete reaction, t-butylation side productsIncrease acid concentration/strength, monitor reaction time, use scavengers.[10][11]
N-Cbz H₂, 10% Pd/C in MeOH or EtOHCatalyst poisoning, incomplete reactionUse fresh catalyst, increase H₂ pressure, consider acidic cleavage (HBr/AcOH).[5][17]
O-TBDMS TBAF in THF; mild acid (e.g., formic acid)Slow reaction, lack of selectivityUse anhydrous solvent, gentle heating, control acid concentration for selectivity.[18][19]
O-Benzyl H₂, 10% Pd/C in MeOH or EtOHCatalyst poisoning, concomitant deprotection of other groupsUse fresh catalyst, consider alternative oxidative deprotection methods if needed.

Monitoring Reaction Progress

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of deprotection reactions.[12][13][14][15]

Q9: How do I effectively monitor my deprotection reaction using TLC?

A9: A three-lane TLC spotting system is highly recommended:[13]

  • Lane 1 (Starting Material): Spot your protected compound.

  • Lane 2 (Co-spot): Spot the starting material and then the reaction mixture on top of it.

  • Lane 3 (Reaction Mixture): Spot the reaction mixture.

This allows you to clearly see the disappearance of the starting material and the appearance of the product. The co-spot helps to confirm if the new spot is different from the starting material, especially if they have similar Rf values.[13]

Visualizing the Spots:

  • UV Light: If your compounds are UV-active, they will appear as dark spots under a UV lamp.

  • Staining: If your compounds are not UV-active, you will need to use a chemical stain. For amines, a ninhydrin stain is very effective as it will stain the deprotected amine product (typically yellow or purple). Potassium permanganate (KMnO₄) is a good general stain for organic compounds.[22]

G

References

  • Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • Amine Protection / Deprotection - Fisher Scientific. Available at: [Link]

  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. Available at: [Link]

  • To Deprotect and Serve - Scientific Update - UK. Available at: [Link]

  • De-protection of N-Benzyl groups - Sciencemadness.org. Available at: [Link]

  • Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed. Available at: [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • Green Chemistry. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF. Available at: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • TBS Protecting Group: TBS Protection & Deprotection – - Total Synthesis. Available at: [Link]

  • Process for the deprotection of protected amines - Google Patents.
  • Selective protection of secondary alcohols by using formic acid as a mild and efficient deprotection reagent for primary TBDMS ethers-Supporting Information - ResearchGate. Available at: [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews - ACS Publications. Available at: [Link]

  • How To: Monitor by TLC - Department of Chemistry : University of Rochester. Available at: [Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC. Available at: [Link]

  • synthesis & cleavage of benzyl ethers - YouTube. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters - ACS Publications. Available at: [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC - PubMed Central. Available at: [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Available at: [Link]

  • TLC Monitoring of Reaction Progress - Coconote. Available at: [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link]

  • Tetrahydropyranyl Ethers - Organic Chemistry Portal. Available at: [Link]

  • Studies on the hydrogenolysis of benzyl ethers | Request PDF - ResearchGate. Available at: [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Available at: [Link]

  • How do I monitor this reaction and do column chromatography on the product? - Reddit. Available at: [Link]

  • benzyl ether cleavage - YouTube. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]

  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]

  • Protection and Deprotection - CEM Corporation. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI. Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed. Available at: [Link]

  • Deprotection of different N-Boc-compounds | Download Table - ResearchGate. Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - Semantic Scholar. Available at: [Link]

  • (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran | C5H11NO2 - PubChem. Available at: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]

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Overcoming stereoselectivity issues in tetrahydropyran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Stereoselective Tetrahydropyran Synthesis

Welcome to the technical support center for overcoming stereoselectivity challenges in the synthesis of tetrahydropyran (THP) rings. Functionalized THPs are critical structural motifs in a vast array of natural products and active pharmaceutical ingredients (APIs).[1][2][3] Achieving precise control over their stereochemistry is often the pivotal challenge in a synthetic campaign.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to explain the underlying principles governing stereochemical outcomes, offering actionable troubleshooting advice based on mechanistic understanding and field-proven strategies.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges encountered when aiming for stereocontrol in THP synthesis.

FAQ 1: My Prins cyclization is giving poor diastereoselectivity. What are the first parameters I should investigate?

The Prins cyclization is a powerful tool for THP synthesis, but its stereochemical outcome is highly sensitive to reaction conditions.[1][2] Poor diastereoselectivity often arises from a lack of control over the oxocarbenium ion intermediate and the cyclization transition state.

  • Core Issue: The geometry of the transition state (chair vs. boat) and the orientation of substituents (axial vs. equatorial) dictate the final stereochemistry. The all-chair transition state leading to equatorial substituents is generally the most favored, resulting in cis-stereoisomers.[1][2]

  • Troubleshooting Steps:

    • Lewis Acid Choice: The nature and strength of the Lewis acid are paramount.[4]

      • Hard vs. Soft Lewis Acids: Strong, hard Lewis acids like TMSOTf or BF₃·OEt₂ can promote rapid cyclization, but may also lead to side reactions or racemization.[1][2]

      • Milder Lewis Acids: Milder options like InCl₃, InBr₃, or FeCl₃ can offer better selectivity by stabilizing the transition state without promoting undesired pathways.[1][2][4] For example, InBr₃ has been used to successfully overcome substrate epimerization issues.[1]

    • Temperature: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between competing transition states. Start at 0 °C or -78 °C.

    • Solvent: The solvent can influence the stability of the oxocarbenium ion. Less polar solvents like dichloromethane (DCM) or toluene are common starting points.

    • Additives: The addition of a non-nucleophilic base, such as 2,6-di-tert-butylpyridine (DTBP), can scavenge protons generated in situ, preventing side reactions and improving selectivity.[1][2]

FAQ 2: I am observing racemization or loss of enantiomeric excess in my asymmetric Prins cyclization. What is the likely cause?

Racemization is a significant drawback in certain Prins reactions, often stemming from a reversible 2-oxonia-Cope rearrangement.[1][2]

  • Mechanism of Racemization: The initially formed oxocarbenium ion can undergo a[5][5]-sigmatropic rearrangement, which equilibrates stereocenters and erodes enantiopurity. This is particularly problematic with substrates bearing aryl groups.[1][2]

  • Troubleshooting Protocol:

    • Accelerate the Cyclization: The key is to ensure the rate of the desired Prins cyclization is significantly faster than the rate of the oxonia-Cope rearrangement.

    • Optimize the Lewis Acid: Switching to a Lewis acid that promotes faster cyclization, such as SnBr₄, can suppress the rearrangement and preserve optical purity.[2]

    • Substrate Modification: If possible, modify the substrate to disfavor the rearrangement. Electron-withdrawing groups on an aromatic ring can destabilize the benzylic cation intermediate involved in racemization.[2]

FAQ 3: My intramolecular oxa-Michael reaction is yielding the undesired trans-2,6-isomer. How can I favor the cis-isomer?

The stereochemical outcome of the intramolecular oxa-Michael reaction is famously dependent on whether the reaction is under kinetic or thermodynamic control.[6]

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product (trans): Generally formed under basic conditions at low temperatures. The reaction is irreversible, and the product reflects the lowest energy transition state.

    • Thermodynamic Product (cis): Favored under conditions that allow for equilibration, such as acidic catalysis or elevated temperatures. The more stable cis-2,6-diequatorial product predominates.[6]

  • Troubleshooting Steps:

    • Switch to Acid Catalysis: If you are using a base (e.g., DBU, K₂CO₃), switch to an acid catalyst like p-toluenesulfonic acid (p-TsOH) or Sc(OTf)₃ to facilitate equilibration towards the more stable cis-product.

    • Increase Temperature: Heating the reaction mixture can provide the energy needed to overcome the activation barrier for retro-Michael/Michael addition, allowing the product ratio to reflect thermodynamic stability.

    • Prolong Reaction Time: Ensure the reaction is running long enough for the equilibrium to be established.

FAQ 4: How can I reliably determine the relative stereochemistry of my substituted THP product?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, primarily through the analysis of coupling constants (³J_HH) and Nuclear Overhauser Effect (NOE) experiments.[7][8]

  • Key NMR Techniques:

    • ¹H NMR Coupling Constants: For a chair-like conformation, large coupling constants (³J_HH ≈ 8-12 Hz) are indicative of a diaxial relationship between two protons. Small coupling constants (³J_HH ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. This is invaluable for assigning relative stereochemistry at C2 and C6.

    • NOESY/ROESY: These 2D NMR experiments detect through-space correlations between protons that are close to each other (< 5 Å). A strong NOE between two protons, such as H-2 and H-6, would strongly suggest a cis-relationship.[8] For example, an NOE between an axial proton at C2 and an axial proton at C4 confirms their 1,3-diaxial relationship.

Section 2: Troubleshooting Guides for Key Methodologies

This section provides in-depth troubleshooting for specific, powerful methods used in stereoselective THP synthesis.

Guide 1: Catalytic Asymmetric Prins Cyclization

This method uses a chiral catalyst to control the enantioselectivity of the cyclization. Chiral Brønsted acids, particularly confined imino-imidodiphosphates (iIDP), have proven highly effective.[9]

Problem: Low Enantioselectivity (Low % ee)

Potential Cause Explanation & Causality Troubleshooting Action & Protocol
Ineffective Catalyst The chiral pocket of the catalyst is not effectively discriminating between the two prochiral faces of the aldehyde or the oxocarbenium ion intermediate.1. Screen Catalysts: Test a range of catalysts with different steric bulk and acidity (e.g., different BINOL-derived or iIDP catalysts).[5] 2. Modify Catalyst Structure: A more sterically demanding catalyst can create a more defined chiral environment, enhancing enantiomeric discrimination.
Background Reaction An uncatalyzed or Lewis acid-impurity-catalyzed reaction is competing with the desired asymmetric pathway, producing a racemic background product.1. Lower Temperature: Reduce the reaction temperature significantly (-78 °C) to slow the uncatalyzed reaction. 2. Purify Reagents: Ensure all reagents, especially the Lewis acid co-catalyst (if used) and solvents, are scrupulously pure and dry. 3. Check Catalyst Loading: A higher catalyst loading might outcompete the background reaction, though this is not always economically viable.
Substrate Mismatch The specific substrate may not be a good fit for the catalyst's chiral environment.1. Modify the Aldehyde: Aromatic aldehydes often give higher ee's than aliphatic ones due to π-π stacking interactions with the catalyst.[9] 2. Modify the Homoallylic Alcohol: Change the steric bulk of substituents on the alcohol to improve facial discrimination.
Guide 2: Organocatalytic Oxa-Michael Addition

This approach uses chiral amines (e.g., proline derivatives) or hydrogen-bond donors (e.g., thioureas, squaramides) to catalyze the enantioselective conjugate addition of an alcohol to an α,β-unsaturated system.[3][10]

Problem: Low Diastereoselectivity and/or Enantioselectivity

Potential Cause Explanation & Causality Troubleshooting Action & Protocol
Poor Catalyst Control The organocatalyst is not effectively organizing the transition state. For amine catalysis, this could be poor iminium/enamine formation. For H-bond catalysis, the binding may be weak or non-specific.[10]1. Switch Catalyst Class: If a proline derivative (enamine catalysis) fails, try a bifunctional thiourea or squaramide catalyst, which activates the electrophile and nucleophile simultaneously through hydrogen bonding.[10][11] 2. Solvent Tuning: The polarity and hydrogen-bonding ability of the solvent are critical. Screen a range from non-polar (toluene, DCM) to polar aprotic (THF, MeCN).
Substrate Reactivity The α,β-unsaturated carbonyl may be too reactive, leading to a fast, uncontrolled background reaction, or not reactive enough for the catalyst to turn over effectively.1. Modify the Acceptor: Switch from a highly reactive aldehyde to a less reactive ketone or ester. Conversely, if the reaction is sluggish, use a more electron-deficient acceptor. 2. Use Additives: A weak Brønsted or Lewis acid co-catalyst can sometimes enhance the electrophilicity of the Michael acceptor and improve catalyst turnover.
Equilibration The initially formed product may be epimerizing under the reaction conditions, eroding the diastereomeric and/or enantiomeric ratio.1. Lower Temperature: Perform the reaction at 0 °C or below. 2. Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent post-reaction equilibration. 3. Buffer the System: Add a mild, non-nucleophilic acid or base to control the pH and prevent unwanted side reactions.

Section 3: Experimental Workflow Diagrams

Visualizing the logic of troubleshooting and reaction pathways can clarify complex decision-making processes.

Diagram 1: Troubleshooting Low Diastereoselectivity in Prins Cyclization

G cluster_0 cluster_1 start Low Diastereoselectivity (e.g., 1:1 cis:trans) lewis_acid Step 1: Optimize Lewis Acid start->lewis_acid Initial Observation temp Step 2: Lower Temperature lewis_acid->temp Screen InCl₃, FeCl₃, TMSOTf Still poor? la_note Causality: Controls oxocarbenium ion stability and TS geometry. lewis_acid->la_note additives Step 3: Use Additives temp->additives Run at -78°C Still poor? temp_note Causality: Increases ΔΔG‡ between competing pathways. temp->temp_note substrate Step 4: Substrate Control additives->substrate Add DTBP Still poor? outcome High Diastereoselectivity (>10:1 d.r.) substrate->outcome Modify sterics on alcohol Success!

Caption: Troubleshooting workflow for improving diastereoselectivity.

Diagram 2: General Mechanism for Stereocontrol

G Kinetic vs. Thermodynamic Pathways in THP Synthesis cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control A Reactants TS_Kin TS_Kinetic (Lowest ΔG‡) A->TS_Kin TS_Thermo TS_Thermo (Higher ΔG‡) A->TS_Thermo P_Kin Kinetic Product (e.g., trans-THP) TS_Kin->P_Kin Irreversible P_Thermo Thermo Product (Most Stable, e.g., cis-THP) P_Kin->P_Thermo Equilibration (Acid/Heat) TS_Thermo->P_Thermo

Caption: Kinetic vs. Thermodynamic control pathways.

References

  • Gogoi, P., & Hazarika, J. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Gogoi, P., & Hazarika, J. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ResearchGate. [Link]

  • Lee, H. (2019). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Molecules. [Link]

  • Díez-Poza, C., Val, P., López, E., & Barbero, A. (2020). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – An Asian Journal. [Link]

  • ACS Organic & Inorganic Au. (2022). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. [Link]

  • Vetica, F., Chauhan, P., Dochain, S., & Enders, D. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews. [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

  • Vetica, F., Foerster, M., & Enders, D. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2016). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? [Link]

  • Chemistry of Materials. (2022). Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials. [Link]

  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. [Link]

  • Yamauchi, S., Sugahara, T., Akiyama, K., Maruyama, M., & Kishida, T. (2007). Determination of the stereochemistry of the tetrahydropyran sesquineolignans morinols A and B. Journal of Natural Products. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2017). Diastereoselective synthesis of tetrahydropyrans via Prins–Ritter and Prins–arylthiolation cyclization reactions. [Link]

  • ResearchGate. (2016). Synthesis of tetrahydropyrans via an intermolecular oxa-michael/michael stepwise cycloaddition. [Link]

  • NIH. (2015). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. [Link]

  • Marshall, L. R., & Korendovych, I. V. (2024). Avoiding common pitfalls in designing kinetic protocols for catalytic amyloid studies. Methods in Enzymology. [Link]

  • Ermanis, K., Goodall, K., & Clarke, P. A. (2013). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2013). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by ( S )-3,3′-Cl 2 -BINOL. [Link]

  • Organic Letters - ACS Publications. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. [Link]

  • Vetica, F., & Enders, D. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. [Link]

  • Tadpetch, K., & Rychnovsky, S. D. (2011). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. Organic Letters. [Link]

  • NIH. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. [Link]

  • The University of Groningen research portal. (2023). Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. [Link]

  • ResearchGate. (2021). Strategies for using NMR spectroscopy to determine absolute configuration. [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.). [Link]

  • Journal of the American Chemical Society. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. [Link]

  • Pharmaceutical Technology. (2012). Meeting Challenges in Asymmetric Synthesis. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

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Technical Support Center: Analytical Methods for (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. This molecule, a vital chiral building block, presents unique analytical challenges due to its polar nature, lack of a UV chromophore, and stereoisomeric complexity. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies to ensure robust and reliable analytical monitoring throughout your synthesis workflow.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the analysis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, organized by analytical technique.

High-Performance Liquid Chromatography (HPLC)

The primary challenge in HPLC analysis of this aminopyranol is its high polarity and lack of UV absorbance. This necessitates the use of specialized columns and detectors.

Q1: Why am I seeing poor or no retention of my compound on a standard C18 column?

  • Probable Cause: Your analyte is too polar for traditional reversed-phase (RP) chromatography. Highly polar compounds have a low affinity for nonpolar stationary phases like C18 and will elute in or near the solvent front.[1][2]

  • Solutions:

    • Switch to a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique for highly polar analytes.[1][3][4] HILIC uses a polar stationary phase (e.g., silica, amide) with a high-organic mobile phase, allowing for the retention of polar compounds.[1][3][4]

    • Use a Polar-Embedded Column: These are modified reversed-phase columns with a polar group embedded near the base of the alkyl chain.[5] This feature allows them to be used with highly aqueous mobile phases (even 100% water) without the stationary phase collapsing, which can improve the retention of polar molecules.[5]

    • Consider Derivatization: While a less common approach for routine monitoring, derivatizing the amine or hydroxyl group with a hydrophobic, UV-active tag can increase retention on a C18 column and allow for UV detection. However, this adds complexity and potential for side-reactions.[6]

Q2: My HPLC peaks are tailing or showing poor shape. What's wrong?

  • Probable Cause: The basic amine group on your molecule is interacting with acidic silanol groups on the surface of silica-based columns. This secondary interaction leads to peak tailing.[7][8]

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid or acetic acid) will protonate the amine group (R-NH3+). This reduces its interaction with silanols and generally improves peak shape.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of free silanol groups, making them more suitable for analyzing basic compounds.[8]

    • Increase Buffer Concentration: Using a buffer in the 10-25 mM range can help maintain a constant ionization state for your analyte and mask residual silanol activity.[8]

Q3: I can't detect my compound using a UV detector. What are my options?

  • Probable Cause: (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran lacks a significant chromophore, meaning it does not absorb light in the typical UV range (200-400 nm).

  • Solutions:

    • Evaporative Light Scattering Detector (ELSD): This is an excellent choice for non-volatile analytes without a chromophore.[9][10][11] The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles.[10][11] It is compatible with gradient elution, a major advantage over Refractive Index (RI) detectors.[12][13]

    • Charged Aerosol Detector (CAD): Similar in principle to ELSD, CAD also detects non-volatile analytes but offers a more uniform response that is less dependent on analyte properties.

    • Mass Spectrometry (MS): HPLC-MS is a powerful technique that provides both detection and mass information, confirming the identity of your product and any impurities. It is highly sensitive and specific.[14]

Gas Chromatography (GC)

Direct analysis of this aminopyranol by GC is not feasible due to its polarity and low volatility. Derivatization is mandatory.

Q1: My compound is not eluting from the GC column or I see broad, tailing peaks.

  • Probable Cause: The polar amine and hydroxyl groups are interacting strongly with the stationary phase, and the compound may be decomposing in the hot injector.[15] Direct injection of underivatized amino alcohols is generally unsuccessful.[15]

  • Solution:

    • Derivatization: You must convert the polar -NH2 and -OH groups into less polar, more volatile derivatives. Common methods include:

      • Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form TMS-ethers and TMS-amines.[15]

      • Acylation: Using reagents like trifluoroacetic anhydride (TFAA) to form trifluoroacetyl derivatives.[16] This is often used for chiral analysis of amines.[16]

Q2: My derivatization reaction seems incomplete or yields multiple products.

  • Probable Cause: Derivatization reactions are sensitive to reaction conditions, particularly moisture. Water can consume the derivatizing reagent and lead to poor yields.[17] Side reactions can also occur if conditions are not optimized.

  • Solutions:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize Reaction Conditions: Adjust the temperature, reaction time, and reagent stoichiometry. For silylation, heating is often required to drive the reaction to completion.[17]

    • Use a Catalyst: Pyridine is often used as a catalyst and acid scavenger in acylation reactions.

Q3: How can I analyze the stereoisomeric purity (diastereomers and enantiomers)?

  • Probable Cause: Standard achiral GC columns cannot separate stereoisomers.

  • Solution:

    • Chiral GC Analysis: After derivatization (e.g., with TFAA), use a chiral GC column. Columns based on cyclodextrin derivatives or chiral amino acid derivatives are commonly used for separating enantiomers of amino alcohols.[16] This allows you to quantify the desired (3S,4S) isomer against other potential stereoisomers.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for routine monitoring of reaction completion?

For rapid, routine checks, Thin-Layer Chromatography (TLC) can be effective if a suitable staining method is used (e.g., ninhydrin for the amine or permanganate for the alcohol). For more quantitative and robust monitoring, HPLC with ELSD or CAD detection is superior. It provides clear data on the consumption of starting materials and the formation of the product.

Q2: How do I confirm the stereochemistry of my final product?

A combination of techniques is recommended:

  • Chiral Chromatography (HPLC or GC): This is the most direct way to determine the enantiomeric and diastereomeric purity.[16][18] You must compare the retention time of your product to that of an authentic reference standard of the desired (3S,4S) isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR, particularly with techniques like NOESY, can help establish the relative stereochemistry (cis vs. trans). For the (3S,4S) isomer, you would expect a trans relationship between the amino and hydroxyl groups.

  • Optical Rotation: Measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure (3S,4S) enantiomer can confirm the bulk enantiomeric excess.

Q3: My reaction mixture contains salts and other polar reagents. How should I prepare my sample for HPLC analysis?

Direct injection is not recommended as salts can damage the column and detector.

  • Dilution: The simplest method is to dilute the sample significantly with the initial mobile phase. This may be sufficient if the salt concentration is low.

  • Solid-Phase Extraction (SPE): For more complex matrices, SPE is an excellent cleanup technique. You can use a reversed-phase cartridge to retain less polar impurities while your polar product elutes, or a mixed-mode or ion-exchange cartridge to specifically retain and then elute your aminopyranol.

  • Liquid-Liquid Extraction (LLE): This is generally difficult for such a polar compound that has low solubility in common immiscible organic solvents.

Q4: Can I use NMR to quantify the reaction progress?

Yes, Quantitative NMR (qNMR) is a powerful tool. By adding a known amount of an internal standard (a compound with sharp signals that do not overlap with your analyte or reactant signals) to an aliquot of your reaction mixture, you can integrate the respective signals and determine the concentration of each species. This provides a direct measure of conversion without the need for chromatography.

Part 3: Key Experimental Protocols & Workflows

Workflow for Analytical Method Selection

The choice of analytical method depends on the specific question you need to answer (e.g., identity, purity, quantity, stereochemistry).

MethodSelection Start Start: Need to Analyze Synthesis Question What is the primary analytical goal? Start->Question Purity Purity Question->Purity Purity & Quantity Identity Identity Question->Identity Identity Confirmation Stereo Stereo Question->Stereo Stereochemical Purity HPLC_ELSD HPLC with ELSD/CAD (HILIC or Polar-Embedded Column) Purity->HPLC_ELSD Non-volatile analysis MS LC-MS Identity->MS Mass Confirmation NMR_ID 1H & 13C NMR Identity->NMR_ID Structural Confirmation ChiralChrom Chiral HPLC or Chiral GC-MS (after derivatization for GC) Stereo->ChiralChrom Enantiomeric & Diastereomeric Ratio

Caption: Decision workflow for selecting the appropriate analytical method.

Protocol 1: HPLC-ELSD Method for Quantitation

This protocol is designed for monitoring reaction progress and determining the purity of the final product.

1. Instrumentation and Columns:

  • HPLC system with a binary or quaternary pump.

  • Evaporative Light Scattering Detector (ELSD).

  • Column: A HILIC column (e.g., Amide, Silica, or Zwitterionic phase), 150 x 4.6 mm, 3.5 µm particle size.

2. Mobile Phase and ELSD Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0Provides ions for good peak shape and is volatile, making it compatible with ELSD and MS.[12]
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode; high organic content is needed for retention.[19]
Gradient 95% B to 60% B over 10 minutes, hold for 2 minStarts with high organic content to retain the polar analyte, then increases aqueous content to elute it.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
ELSD Drift Tube Temp 40-50 °COptimize for maximum signal-to-noise. Should be high enough to evaporate the mobile phase but not the analyte.[10]
ELSD Nebulizer Gas Nitrogen, 1.5 - 2.0 L/minCreates a fine aerosol for efficient evaporation.[10]

3. Sample Preparation:

  • Withdraw ~10 µL from the reaction mixture.

  • Dilute with 1 mL of 90:10 Acetonitrile:Water.

  • Vortex to mix.

  • Filter through a 0.22 µm syringe filter (PTFE or Nylon) into an HPLC vial.

4. Injection:

  • Inject 5-10 µL of the prepared sample.

Protocol 2: Chiral GC-MS for Stereoisomeric Purity

This protocol determines the ratio of the (3S,4S) isomer to other stereoisomers. It involves a mandatory derivatization step.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Analyte (3S,4S)-Aminopyranol (in dry solvent) Reaction React at 60°C, 30 min (under N2) Analyte->Reaction Reagent Derivatization Reagent (e.g., TFAA in ACN) Reagent->Reaction DerivAnalyte Volatile Derivative Reaction->DerivAnalyte Quench & Inject GCMS Chiral GC-MS System DerivAnalyte->GCMS Result Separated Stereoisomers GCMS->Result

Caption: Workflow for derivatization and subsequent chiral GC-MS analysis.

1. Derivatization Procedure (Trifluoroacetylation):

  • Evaporate a sample containing ~1 mg of the aminopyranol to dryness in a vial under a stream of nitrogen.

  • Add 200 µL of dry Acetonitrile and 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool to room temperature. Carefully evaporate the excess reagent and solvent under nitrogen.

  • Re-dissolve the residue in 500 µL of Ethyl Acetate for GC-MS analysis.

2. GC-MS Conditions:

ParameterRecommended SettingRationale
GC Column Chiral phase (e.g., Chirasil-Val or a Cyclodextrin-based column), 30 m x 0.25 mm x 0.25 µmSpecifically designed to resolve enantiomers and diastereomers of derivatized amino acids and alcohols.[20]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program Start at 80 °C, hold 2 min, ramp to 180 °C at 5 °C/minA temperature gradient is necessary to elute the derivatives with good resolution. Optimize as needed.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
MS Ion Source 230 °CStandard temperature for Electron Ionization (EI).
MS Mode Scan (e.g., m/z 50-500) or SIMUse Scan mode to identify peaks and SIM mode for sensitive quantification of known isomers.

References

  • PubChem. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. National Center for Biotechnology Information. [Link]

  • ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • Peak Scientific. The principles of ELSD. [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • PubMed. Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. [Link]

  • ResearchGate. (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. [Link]

  • ResearchGate. A New Strategy for the Preparation of 3‐Amino‐4‐hydroxypyrrolidinone‐4‐acetic Acid, an Unusual γ‐Amino Acid found in Microsclerodermins. [Link]

  • Axion Labs. HPLC problems with very polar molecules. [Link]

  • Grokipedia. Evaporative light scattering detector. [Link]

  • Hichrom. HPLC Troubleshooting Guide. [Link]

  • MDPI. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Frontiers. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. [Link]

  • PMC - NIH. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • Frontiers. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]

  • Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Macherey-Nagel. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. Chiral Amine Synthesis. Methods, Developments and Applications. [Link]

  • SEDERE. How does an ELSD work. [Link]

  • PubMed. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. [Link]

  • ResearchGate. Characterization of 1-aminoanthraquinone metabolite in rats after oral administration by HPLC-MS. [Link]

  • ResearchGate. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples | Request PDF. [Link]

  • Wikipedia. Evaporative light scattering detector. [Link]

  • Wiley Analytical Science. Chiral Amines in Total Synthesis: The Biocatalytic Approach. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • PMC - NIH. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • 萘析商城. (3S,4S)-3-AMINO-4-HYDROXY-TETRAHYDROPYRAN. [Link]

Sources

Stability issues of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific understanding and practical solutions to navigate the challenges you may encounter in your work.

Introduction

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a valuable building block in medicinal chemistry and drug discovery, prized for its specific stereochemistry and the synthetic handles it offers. However, like many bifunctional molecules, its stability can be compromised under certain reaction conditions, leading to side reactions, degradation, and reduced yields. This guide will explore the key stability concerns and provide actionable advice to ensure the integrity of your compound throughout your synthetic and analytical procedures.

Troubleshooting Guide & FAQs

This section addresses common stability issues encountered when working with (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. The questions are structured to reflect real-world experimental challenges.

Issue 1: Degradation Under Acidic Conditions

Question: I am observing significant degradation of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran during a reaction that requires acidic conditions (e.g., deprotection of an acid-labile group). What is the likely degradation pathway, and how can I mitigate it?

Answer:

The primary cause of degradation under acidic conditions is the acid-catalyzed cleavage of the tetrahydropyran (THP) ring. The ether oxygen in the THP ring can be protonated, initiating a ring-opening cascade.[1][2] This process is analogous to the deprotection of THP ethers, a common protecting group for alcohols.[1][3][4] The likely degradation pathway involves the formation of a resonance-stabilized carbocation, which can then react with available nucleophiles (like water or the solvent) to form various byproducts, including 5-hydroxypentanal.[1][5]

Causality: The presence of both an amino and a hydroxyl group can further complicate the reaction landscape. The amino group, being basic, will be protonated under acidic conditions, which might influence the conformation of the ring and the kinetics of the ring-opening.

Troubleshooting Strategies:

  • Choice of Acid: Opt for milder acidic catalysts. Instead of strong mineral acids like HCl or H₂SO₄, consider using weaker acids like acetic acid or pyridinium p-toluenesulfonate (PPTS).[4] Solid-supported acids or Lewis acids can also offer greater control and selectivity.[3]

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Lower temperatures will decrease the rate of the degradation reaction more significantly than the target reaction in many cases.

  • Reaction Time: Minimize the reaction time. Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed.

  • Solvent Selection: The choice of solvent can influence the stability of the protonated intermediate. Aprotic solvents may suppress the degradation pathway that involves nucleophilic attack by the solvent.

Issue 2: Instability in the Presence of Oxidizing Agents

Question: My reaction involves an oxidation step, and I'm seeing loss of my (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. What are the potential side reactions?

Answer:

Amino alcohols are susceptible to oxidation. The primary concerns are the oxidation of the secondary alcohol to a ketone and the oxidation of the amino group. The presence of both functionalities can lead to a complex mixture of products. Gold-based catalysts, for example, have been shown to oxidize amino alcohols, though the presence of the amino group can sometimes negatively impact catalyst activity.[6][7] In some cases, deamination can occur, leading to the formation of byproducts.[6]

Causality: The lone pair of electrons on the nitrogen atom can interact with oxidizing agents, and the secondary alcohol is readily oxidized. The specific products formed will depend on the oxidant used and the reaction conditions.

Troubleshooting Strategies:

  • Protecting Groups: If the oxidation is not intended for the amino or hydroxyl group of the tetrahydropyran core, consider protecting one or both of these functionalities. A variety of protecting groups for amines and alcohols are available, with varying stability profiles.[8][9][10] The choice of protecting group will depend on the specific reaction conditions of the oxidation step.

  • Selective Oxidants: Utilize selective oxidizing agents that are known to be compatible with amines or alcohols, depending on which group you wish to remain intact.

  • Controlled Conditions: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature to minimize over-oxidation and side reactions.

Issue 3: Thermal Instability

Question: I need to run a reaction at an elevated temperature. What are the thermal stability limits of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, and what degradation products should I expect?

Answer:

Causality: At elevated temperatures, molecules have sufficient energy to overcome activation barriers for decomposition reactions. The weakest bonds in the molecule are likely to cleave first. In this case, C-N, C-O, and C-C bonds could all be susceptible to cleavage at high temperatures.

Troubleshooting Strategies:

  • Forced Degradation Study: If thermal stability is a critical parameter for your application, it is highly recommended to perform a forced degradation study.[15][16][17] This involves subjecting the compound to elevated temperatures for a defined period and analyzing the resulting mixture to identify degradation products and determine the rate of degradation.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation that may be accelerated at higher temperatures.

  • Alternative Energy Sources: Consider alternative energy sources that may allow for lower reaction temperatures, such as microwave irradiation or ultrasonication.

Issue 4: Unexpected Reactivity with Common Reagents

Question: I am performing a standard transformation on a different part of my molecule, but I am seeing unexpected side reactions involving the (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran core. Why might this be happening?

Answer:

The amino and hydroxyl groups of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran are nucleophilic and can react with a variety of electrophilic reagents.

Causality and Troubleshooting:

  • Acylation: The amino group can be readily acylated by acid chlorides, anhydrides, and activated esters.[18] If your reaction involves such reagents and you do not wish to modify the amino group, it must be protected.

  • Alkylation: The amino group can also undergo alkylation with alkyl halides.[18]

  • Reactions with Bases: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. This can increase its nucleophilicity and potentially lead to undesired side reactions.

  • Compatibility Check: Before running a reaction, it is crucial to consider the compatibility of all reagents with both the amino and hydroxyl functionalities. A thorough literature search on the reactivity of amino alcohols with the specific class of reagents you are using is recommended.

Experimental Protocols

To assist in your experimental design and troubleshooting, we provide the following generalized protocols for assessing the stability of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

Protocol 1: Forced Degradation Study - Acidic Conditions

This protocol is designed to assess the stability of the compound under acidic conditions, as recommended by ICH guidelines for forced degradation studies.[15][16]

Objective: To identify potential degradation products and determine the rate of degradation in an acidic environment.

Materials:

  • (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS)

Procedure:

  • Prepare a stock solution of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran in a suitable solvent (e.g., 1 mg/mL in water or methanol).

  • In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.

  • Incubate the solution at a controlled temperature (e.g., 60 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC to quantify the remaining parent compound and identify any degradation products.

Data Analysis:

  • Plot the percentage of the parent compound remaining against time.

  • Characterize the degradation products using a mass spectrometer detector coupled to the HPLC.

Protocol 2: Analytical Method for Purity and Degradation Products

A robust analytical method is essential for monitoring the stability of your compound.

Objective: To develop a stability-indicating HPLC method for the separation and quantification of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran and its potential degradation products.

Instrumentation:

  • HPLC with a UV or MS detector

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more nonpolar compounds. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (if the molecule has a chromophore) or MS for universal detection and identification.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating.[15] This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing samples from forced degradation studies and showing that the degradation products are well-resolved from the parent peak.

Data Presentation

The following table summarizes the expected stability of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran under various conditions based on the general principles of organic chemistry.

ConditionReagent/StressExpected StabilityPotential Degradation PathwayMitigation Strategies
Acidic Strong Acids (HCl, H₂SO₄)LowTetrahydropyran ring opening[1][2]Use mild acids, low temperature, short reaction time
Basic Strong Bases (NaOH, KOtBu)Moderate to HighDeprotonation of hydroxyl groupUse non-nucleophilic bases if possible, temperature control
Oxidative Strong Oxidants (e.g., KMnO₄)LowOxidation of alcohol and/or amineUse protecting groups, selective oxidants
Reductive Common Reducing Agents (e.g., NaBH₄)HighGenerally stable-
Thermal High Temperature (>100 °C)Low to ModerateRing fragmentation, decompositionPerform forced degradation studies, use inert atmosphere

Visualizations

Degradation Pathway under Acidic Conditions

The following diagram illustrates the likely degradation pathway of the tetrahydropyran ring under acidic conditions.

cluster_0 Acid-Catalyzed Ring Opening A (3S,4S)-3-Amino-4-hydroxy- tetrahydropyran B Protonated Ether A->B + H⁺ C Resonance-Stabilized Carbocation B->C Ring Cleavage D Ring-Opened Product (e.g., 5-hydroxypentanal derivative) C->D + H₂O - H⁺ cluster_1 Forced Degradation Workflow start Prepare Stock Solution stress Apply Stress Condition (Acid, Base, Heat, Oxidant, Light) start->stress sample Sample at Time Intervals stress->sample neutralize Neutralize/Quench sample->neutralize analyze Analyze by Stability- Indicating Method (HPLC-MS) neutralize->analyze end Characterize Degradants & Determine Degradation Rate analyze->end

Caption: Workflow for conducting forced degradation studies.

References

  • Benchchem. A Comparative Guide to Acidic Catalysts for the Deprotection of Tetrahydropyranyl (THP) Ethers.
  • Benchchem. Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
  • Stack Exchange. What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?
  • YouTube. synthesis & cleavage of THP ethers.
  • Wikipedia. Tetrahydropyran.
  • MedCrave online. Forced Degradation Studies.
  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing.
  • SciSpace. Forced Degradation Studies.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
  • MDPI. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
  • Organic Chemistry Portal. Amino Protecting Groups Stability.
  • Chemical Engineering Transactions. Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan.
  • PMC. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
  • ResearchGate. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
  • NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • NCERT. lech204.pdf.
  • PubMed. Thermal Decomposition of 3,4-bis(4'-aminofurazano-3') Furoxan.
  • Chemical Engineering Transactions. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan.
  • ResearchGate. Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan.

Sources

Troubleshooting guide for the multi-step synthesis of complex molecules from (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists engaged in the multi-step synthesis of complex molecules utilizing the versatile chiral building block, (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the synthesis of advanced intermediates and active pharmaceutical ingredients (APIs). Our approach is rooted in mechanistic understanding and field-proven strategies to ensure the robustness and reproducibility of your synthetic endeavors.

Featured Synthetic Pathway: Synthesis of a Novel Tetrahydropyran-Fused Bicyclic Lactam

To illustrate common challenges and their solutions, we will reference a representative multi-step synthesis of a fictional, yet plausible, complex molecule: (6S,7S,9aS)-6-((S)-1-hydroxyethyl)-7-(phenylamino)hexahydro-2H-pyrano[3,4-b][1][2]oxazin-3(4H)-one , a potential scaffold for novel therapeutics.

Synthetic_Pathway start (3S,4S)-3-Amino-4-hydroxy- tetrahydropyran step1 Step 1: N-Boc Protection start->step1 intermediate1 Intermediate 1: N-Boc protected amino alcohol step1->intermediate1 step2 Step 2: Oxidation intermediate1->step2 intermediate2 Intermediate 2: N-Boc protected amino ketone step2->intermediate2 step3 Step 3: Reductive Amination intermediate2->step3 intermediate3 Intermediate 3: N-Boc protected diamine step3->intermediate3 step4 Step 4: Amide Coupling intermediate3->step4 intermediate4 Intermediate 4: N-Boc protected amide step4->intermediate4 step5 Step 5: Deprotection & Cyclization intermediate4->step5 product Final Product: Tetrahydropyran-fused Bicyclic Lactam step5->product Boc_Protection_Troubleshooting start Problem: Incomplete N-Boc Protection or Side Products check1 Check Reaction Conditions: - Stoichiometry of (Boc)₂O - Base strength and amount - Reaction temperature and time start->check1 incomplete Issue: Incomplete Reaction check1->incomplete Low conversion side_products Issue: Side Products (O-Boc, Oxazolidinone) check1->side_products Multiple spots on TLC solution_incomplete Solution: - Increase (Boc)₂O to 1.1 eq. - Use a stronger base (e.g., DIPEA) - Increase reaction time, monitor by TLC incomplete->solution_incomplete solution_side_products Solution: - Add (Boc)₂O slowly - Maintain temperature at 0-25 °C - Use stoichiometric base side_products->solution_side_products

Figure 2: Decision tree for troubleshooting N-Boc protection.

Step 2: Oxidation of the N-Boc Protected Amino Alcohol
FAQ 2: My oxidation of the secondary alcohol to a ketone is sluggish and gives low yields. Are there alternative reagents to consider?

Answer: The oxidation of secondary alcohols on a tetrahydropyran ring can be challenging due to steric hindrance and the presence of other functional groups. While pyridinium chlorochromate (PCC) is a common choice for this transformation, its acidity can sometimes lead to side reactions, and its chromium content is an environmental concern. [3] Recommended Reagents and Conditions:

ReagentConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) DCM, room temperatureMild, high yielding, tolerates many functional groups.Can be explosive under certain conditions, expensive.
Swern Oxidation Oxalyl chloride, DMSO, TEA, -78 °C to rtHigh yields, mild conditions.Requires low temperatures, can have an unpleasant odor.
TEMPO/NaOCl Biphasic system (e.g., DCM/water), catalytic TEMPO, NaOClEnvironmentally friendly, catalytic.Can be sensitive to substrate structure, pH control is important.

Troubleshooting Tips:

  • Sluggish Reaction with DMP: Ensure the DMP is fresh and has been stored under anhydrous conditions. The reaction is sensitive to moisture.

  • Low Yields with Swern Oxidation: Precise temperature control is crucial. Allowing the reaction to warm prematurely can lead to side product formation. The order of addition of reagents is also critical.

  • Inconsistent Results with TEMPO: The pH of the aqueous phase should be carefully controlled (typically around 8.5-9.5) to ensure optimal catalytic turnover.

Step 3: Reductive Amination of the N-Boc Protected Amino Ketone
FAQ 3: I am struggling with the reductive amination step. The reaction is not going to completion, and I am observing the formation of an alcohol byproduct. What can I do?

Answer: Reductive amination is a powerful tool for C-N bond formation, but its success hinges on the equilibrium between the ketone, amine, and the imine/enamine intermediate, as well as the choice of reducing agent. [4][5] Common Issues & Solutions:

  • Incomplete Reaction: The formation of the imine or enamine intermediate can be the rate-limiting step. This can be promoted by:

    • Use of a Lewis Acid: A catalytic amount of a Lewis acid, such as Ti(OiPr)₄, can activate the ketone towards nucleophilic attack by the amine. [5] * Water Removal: The reaction produces water, which can shift the equilibrium back towards the starting materials. The use of a dehydrating agent like molecular sieves can drive the reaction to completion.

  • Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the ketone starting material before the imine/enamine has had a chance to form.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is milder than sodium borohydride (NaBH₄) and is selective for the reduction of the protonated imine. [6]Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. [5] * Stepwise Procedure: If the one-pot reaction is problematic, a two-step procedure can be employed. First, form the imine/enamine, often with azeotropic removal of water, and then add the reducing agent in a separate step.

Step 4: Amide Coupling
FAQ 4: My amide coupling reaction is giving low yields, and I suspect side reactions are occurring. How can I improve the efficiency of this step, especially with a sterically hindered tetrahydropyran derivative?

Answer: Amide bond formation, especially with sterically hindered amines or carboxylic acids, can be challenging. The choice of coupling reagent and additives is crucial to activate the carboxylic acid effectively and minimize side reactions like racemization. [7][8] Recommended Coupling Reagents for Hindered Substrates:

Coupling ReagentAdditiveBaseKey Advantages
HATU -DIPEAHigh reactivity, low racemization.
HBTU HOBtDIPEAEffective and widely used.
EDC HOBt or DMAPDIPEAWater-soluble byproducts, easy workup.

Troubleshooting Strategies:

  • Low Yields:

    • Activation Time: Ensure the carboxylic acid is pre-activated with the coupling reagent for a sufficient amount of time (typically 15-30 minutes) before adding the amine.

    • Temperature: For very hindered substrates, gentle heating (e.g., 40-50 °C) may be necessary, but this should be done with caution as it can increase the risk of racemization.

  • Side Reactions:

    • Epimerization: The use of additives like HOBt or HOAt can suppress racemization of the carboxylic acid.

    • Guanidinium Byproduct: With uronium-based coupling reagents like HATU and HBTU, the amine can react with the coupling reagent to form a guanidinium byproduct. [8]This can be minimized by ensuring the carboxylic acid is fully activated before the amine is introduced.

Step 5: Final Deprotection and Cyclization
FAQ 5: I am having trouble with the final Boc deprotection. The reaction is either incomplete or leads to decomposition of my product. What are the best conditions for this step?

Answer: The cleavage of a Boc group is typically achieved under acidic conditions. However, the choice of acid and solvent is critical to avoid decomposition of the final product, especially if other acid-sensitive functional groups are present. [2][9] Deprotection Conditions and Considerations:

  • Trifluoroacetic Acid (TFA) in DCM: This is a standard and effective method. A 20-50% solution of TFA in DCM at room temperature is usually sufficient. [2] * Troubleshooting: If decomposition is observed, it may be due to the tert-butyl cation byproduct alkylating other nucleophilic sites on the molecule. The addition of a scavenger like triethylsilane or anisole can trap the cation.

  • HCl in Dioxane or Ethyl Acetate: A 4M solution of HCl in dioxane is a common alternative to TFA. It is often considered "cleaner" as the byproducts are volatile.

    • Troubleshooting: For highly acid-sensitive substrates, this may still be too harsh. Using HCl in a less polar solvent like ethyl acetate can sometimes be milder.

  • Aqueous Phosphoric Acid: For substrates with other acid-labile groups, aqueous phosphoric acid can be a milder option. [9] Intramolecular Cyclization:

Following deprotection, the newly formed free amine can undergo intramolecular cyclization to form the lactam. This is often promoted by a mild base or can occur spontaneously upon workup. If the cyclization is slow, gentle heating or the addition of a non-nucleophilic base like DIPEA can facilitate the reaction.

Experimental Protocols

Protocol 1: N-Boc Protection of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran
  • Dissolve (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran (1.0 eq) in anhydrous THF (0.2 M).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.

  • Add triethylamine (TEA, 1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., gradient elution with ethyl acetate in hexanes) to afford the N-Boc protected amino alcohol.

Protocol 2: Oxidation of the N-Boc Protected Amino Alcohol
  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM (0.1 M).

  • Add Dess-Martin Periodinane (DMP, 1.2 eq) in one portion at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.

  • Stir vigorously for 30 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography to yield the N-Boc protected amino ketone.

Protocol 3: Reductive Amination with Phenylamine
  • To a solution of the N-Boc protected amino ketone (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add phenylamine (1.1 eq) and acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the N-Boc protected diamine.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. Chimia, 69(6), 333-338. [Link]

  • Reddy, K. L., & Reddy, L. R. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Combinatorial Science, 14(12), 655-660. [Link]

  • Duy, H. V. (2013). Design, synthesis, and evaluation of bioactive small molecules. The Chemical Record, 13(1), 78-95. [Link]

  • Ben-Aroya, N., Portnoy, M., & Chorev, M. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(4), 324-330. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Sahu, S. N., Shaw, R., Yadav, S., Althagafi, I., Upadhyay, M. K., & Pratap, R. (2022). A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. RSC Advances, 12(18), 11163-11172. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Ranu, B. C., & Saha, A. (2007). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 107(12), 5337-5405. [Link]

  • Smith, C. J., & Reddy, J. A. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Omega, 3(10), 13645-13653. [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. RSC Advances, 11(52), 32885-32892. [Link]

  • PubChem. (n.d.). (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. Retrieved from [Link]

  • Sahu, S. N., et al. (2022). A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. RSC Advances, 12(18), 11163-11172. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Noël, T., & van der Veken, P. (2020). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Angewandte Chemie International Edition, 59(35), 14810-14821. [Link]

  • Sheremetev, A. B., & Kulikov, A. S. (2005). Synthesis of 3-alkyl-4-aminofurazans. Russian Chemical Bulletin, 54(9), 2203-2206. [Link]

  • ResearchGate. (n.d.). 4 questions with answers in MULTISTEP SYNTHESIS. Retrieved from [Link]

  • Liu, W., et al. (2019). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. Biochemistry, 58(15), 2024-2034. [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for the Enantiomeric Purity of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

In modern pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties within the chiral environment of the human body.[1][2] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, remains a stark reminder of this principle.[1] Consequently, regulatory bodies like the FDA and EMA have established stringent requirements for the analysis and control of enantiomeric impurities.[2]

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a chiral building block whose structural motif is relevant in the synthesis of various pharmaceutical agents. Its specific stereoconfiguration is crucial for its intended biological activity. Therefore, the development of a robust, accurate, and reliable analytical method to determine its enantiomeric purity is a non-negotiable step in the quality control and drug development pipeline.

This guide provides an in-depth comparison of different High-Performance Liquid Chromatography (HPLC) strategies for the enantiomeric analysis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. We will explore direct separation methods using different classes of Chiral Stationary Phases (CSPs) and an indirect method involving derivatization, explaining the causality behind our experimental choices and providing supporting data to guide researchers in their method development journey.

Pillar 1: The Mechanism of Chiral Recognition

The separation of enantiomers by HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is immobilized on the stationary phase.[3][4] The prevailing theory for this recognition is the "three-point interaction model," which posits that for effective chiral discrimination, there must be at least three simultaneous points of interaction between the analyte and the chiral stationary phase.[1][4] At least one of these interactions must be stereochemically dependent. The enantiomer that forms the more stable complex will be retained longer on the column, thus enabling separation.[1][5]

For a molecule like (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, which possesses a primary amine and a hydroxyl group, potential interaction points include hydrogen bonding, dipole-dipole interactions, and steric hindrance. The selection of a CSP is therefore a strategic choice aimed at maximizing the differences in interaction energy between the two enantiomers.

cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Enantiomers Approaching CSP cluster_Interaction Interaction Model CSP Chiral Selector Surface Site A Site B Site C Enantiomer_S S-Enantiomer Enantiomer_S->CSP:f0 Interaction 1 Enantiomer_S->CSP:f1 Interaction 2 Result_S Less Stable Complex (e.g., 2-Point Interaction) Elutes Faster Enantiomer_S->Result_S Enantiomer_R R-Enantiomer Enantiomer_R->CSP:f0 Interaction 1 Enantiomer_R->CSP:f1 Interaction 2 Enantiomer_R->CSP:f2 Interaction 3 Result_R More Stable Complex (3-Point Interaction) Elutes Slower Enantiomer_R->Result_R

Caption: The "three-point interaction model" for chiral recognition.

Pillar 2: Comparative Analysis of HPLC Methodologies

We evaluated three distinct methodologies for the enantiomeric purity analysis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. The target analyte is a polar compound with both a basic amino group and a polar hydroxyl group, guiding our selection of CSPs and mobile phase conditions.

Method A: Polysaccharide-Based CSP in Normal Phase Mode

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are among the most versatile and widely used for chiral separations due to their broad enantiorecognition capabilities.[6][7][8] They often form "chiral pockets" or grooves where analytes can fit, and separation is achieved through a combination of hydrogen bonding, π-π interactions, and steric effects.[3][9]

  • Causality of Experimental Choices:

    • CSP: A column like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) is selected for its proven success in separating a wide range of chiral compounds, including those with amine and alcohol functionalities.

    • Mobile Phase: A normal phase system (e.g., Hexane/Ethanol) is chosen. The alcohol modifier (Ethanol) is crucial for interacting with the analyte and the CSP. A small amount of a basic additive, such as Diethylamine (DEA), is incorporated to prevent peak tailing by deactivating acidic sites on the silica surface and ensuring the basic amine of the analyte is in a neutral state.

Table 1: Hypothetical Performance Data for Method A

Parameter (3R,4R)-enantiomer (Impurity) (3S,4S)-enantiomer (API) Performance Metric
Retention Time (min) 8.52 10.23
Resolution (Rs) - - 2.85
Selectivity (α) - - 1.20

| Enantiomeric Purity | 0.45% | 99.55% | |

Method B: Macrocyclic Glycopeptide-Based CSP in Polar Ionic Mode

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, are exceptionally well-suited for separating polar and ionizable molecules like amino acids and amino alcohols.[10] These CSPs possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases.[10]

  • Causality of Experimental Choices:

    • CSP: An Astec® CHIROBIOTIC® T (teicoplanin-based) column is chosen. Its complex structure offers multiple chiral recognition sites, including ion-exchange, hydrogen bonding, and hydrophobic interactions, making it ideal for our polar analyte.[10]

    • Mobile Phase: The Polar Ionic Mode (PIM) is employed. This mode typically uses methanol with small amounts of a volatile acid and base (e.g., acetic acid and triethylamine) or a volatile salt. This approach controls the ionization state of both the analyte and the CSP, which is a key driver of retention and selectivity. It also offers excellent compatibility with mass spectrometry (MS) detection.

Table 2: Hypothetical Performance Data for Method B

Parameter (3R,4R)-enantiomer (Impurity) (3S,4S)-enantiomer (API) Performance Metric
Retention Time (min) 5.15 6.44
Resolution (Rs) - - 3.51
Selectivity (α) - - 1.25

| Enantiomeric Purity | 0.46% | 99.54% | |

Method C: Indirect Method via Chiral Derivatization

When direct chiral separation is challenging, an alternative is the indirect approach.[4][11] The enantiomers are reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[4][12]

  • Causality of Experimental Choices:

    • CDA: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a classic choice for derivatizing primary and secondary amines.[12] The reaction is robust and the resulting diastereomers often exhibit excellent chromatographic separation and strong UV absorbance due to the dinitrophenyl group.

    • Column & Mobile Phase: A standard reversed-phase C18 column is used with a typical mobile phase like Acetonitrile/Water with an acidic modifier (e.g., Trifluoroacetic Acid, TFA) to ensure good peak shape. This method leverages common, non-specialized lab equipment.

Table 3: Hypothetical Performance Data for Method C

Parameter Diastereomer of (3R,4R) Diastereomer of (3S,4S) Performance Metric
Retention Time (min) 12.31 13.88
Resolution (Rs) - - 4.10
Selectivity (α) - - 1.13

| Enantiomeric Purity | 0.45% | 99.55% | |

Pillar 3: Method Comparison and Trustworthiness

A robust analytical method is one that is suitable for its intended purpose, a principle enshrined in regulatory guidelines such as ICH Q2(R1).[13][14][15] The choice of method often involves a trade-off between speed, resolution, robustness, and complexity.

cluster_dev Chiral Method Development Workflow Start Define Analyte & Separation Goal Screen Screen Multiple CSPs & Mobile Phase Modes (Normal, Reversed, Polar) Start->Screen Hit Identify Promising 'Hit' Conditions Screen->Hit Hit->Screen No Optimize Optimize Parameters (Modifier %, Flow Rate, Temp) Hit->Optimize Resolution > 1.5? Validate Validate Method (ICH Q2(R1) Guidelines) Optimize->Validate Routine Implement for Routine Analysis Validate->Routine

Caption: General workflow for chiral HPLC method development.

Table 4: Overall Comparison of Analytical Strategies

Feature Method A (Polysaccharide CSP) Method B (Glycopeptide CSP) Method C (Indirect/Derivatization)
Principle Direct Separation Direct Separation Indirect (Diastereomer Formation)
Resolution (Rs) Good (2.85) Excellent (3.51) Excellent (4.10)
Analysis Time Moderate (~12 min) Fast (~8 min) Long (>15 min + reaction time)
Pros Broad applicability, robust phases. Excellent for polar analytes, fast methods, MS-compatible. Uses standard achiral columns, high resolution possible.
Cons Can be sensitive to mobile phase composition, non-polar solvents. Higher column cost, may have lower sample capacity. Adds extra sample prep step, potential for side reactions or racemization during derivatization, requires pure CDA.

| Trustworthiness | High. Direct measurement minimizes risk of analytical artifacts. | High. Direct measurement. PIM mode is very robust. | Moderate. Method accuracy depends entirely on the purity of the CDA and 100% reaction completion. |

For the enantiomeric purity of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, Method B emerges as the most advantageous approach. It provides the best combination of speed and resolution for this specific polar analyte. Its compatibility with MS also allows for unequivocal peak identification and higher sensitivity if needed. While Method A is a viable alternative, Method C, despite potentially high resolution, introduces additional steps and sources of error that make it less desirable for routine quality control unless direct methods prove unsuccessful.

Any chosen method must undergo rigorous validation in accordance with ICH Q2(R1) guidelines to demonstrate its suitability.[13][14][16] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its enantiomer and other potential impurities.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[15]

  • Linearity: Demonstrating a linear relationship between the concentration of the enantiomeric impurity and the detector response.

  • Precision & Accuracy: Assessing repeatability and intermediate precision, and determining the closeness of the measured value to the true value.[13]

Experimental Protocols

Protocol 1: Method A - Polysaccharide CSP
  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak® IA (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

Protocol 2: Method B - Macrocyclic Glycopeptide CSP
  • Instrumentation: HPLC or LC-MS system.

  • Column: Astec® CHIROBIOTIC® T (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol with 0.1% Acetic Acid and 0.05% Triethylamine.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or MS detection.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Injection Volume: 5 µL.

Protocol 3: Method C - Indirect via Derivatization
  • Derivatization Step: a. Dissolve ~1 mg of the amine sample in 100 µL of acetone. b. Add 200 µL of a 1% solution of Marfey's reagent in acetone. c. Add 40 µL of 1 M sodium bicarbonate. d. Heat the mixture at 40 °C for 1 hour. e. Cool to room temperature and neutralize by adding 20 µL of 2 M HCl. f. Dilute with mobile phase to 1 mL for analysis.

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: Standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution from 30% to 70% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 340 nm.

  • Injection Volume: 10 µL.

References

  • Title: Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds Source: ACS Omega URL: [Link]

  • Title: (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran Source: PubChem URL: [Link]

  • Title: Amino alcohol-derived chiral stationary phases Source: PubMed URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules Source: PubMed URL: [Link]

  • Title: Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Getting Started with Chiral Method Development Source: Regis Technologies URL: [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: Pharma Group URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: HPLC Technical Tip: Chiral Method Development Source: Phenomenex URL: [Link]

  • Title: Different ways to obtain enantiomerically pure compounds. Source: ResearchGate URL: [Link]

  • Title: Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases Source: YouTube URL: [Link]

  • Title: Structures of the polysaccharide-based chiral stationary phases used in this study Source: ResearchGate URL: [Link]

  • Title: CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

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A Senior Application Scientist's Guide to Chiral Synthons: A Comparative Analysis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rational design of novel therapeutics hinges on the precise assembly of complex, three-dimensional molecules. Chiral synthons, enantiomerically pure building blocks, are the foundational elements in this endeavor, enabling the construction of stereochemically defined scaffolds that are critical for selective interaction with biological targets. The tetrahydropyran (THP) ring, in particular, is a privileged motif in medicinal chemistry, prized for its metabolic stability and its capacity to form key hydrogen bonding interactions. This guide offers an in-depth, comparative analysis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, a versatile chiral synthon, against other established building blocks, providing a framework for informed decision-making in drug discovery and development.

The Strategic Value of the (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran Scaffold

The (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran scaffold offers a unique combination of features that make it a highly valuable building block. The syn-stereochemical relationship between the amino and hydroxyl groups is presented on a conformationally restricted tetrahydropyran ring. This defined spatial arrangement is crucial for predictable interactions within the binding pockets of proteins and other biological macromolecules. The primary amine and secondary alcohol provide orthogonal functional handles for diversification, allowing for a wide range of chemical modifications to explore structure-activity relationships (SAR). Furthermore, the inherent stability of the THP ring often imparts favorable pharmacokinetic properties to drug candidates.

Comparative Analysis of Chiral Synthons

The selection of a chiral synthon is a critical decision that influences the entire synthetic strategy. The optimal choice depends on the target molecule's architecture, desired stereochemistry, and the practicality of the synthetic route. Below is a comparative analysis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran with other commonly used chiral synthons.

Table 1: A Comparative Overview of Key Chiral Synthons
Chiral SynthonStructural FeaturesKey ApplicationsAdvantagesDisadvantages
(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran syn-Amino alcohol on a conformationally restricted six-membered heterocycle.Synthesis of enzyme inhibitors, nucleoside analogues, and as a scaffold for combinatorial libraries.Defined stereochemistry, metabolic stability of the THP ring, and orthogonal functional groups for diversification.May require multi-step synthesis from readily available starting materials.
(1R,2R)-1-Amino-2-indanol trans-Amino alcohol on a rigid, bicyclic indane framework.[1][2]Chiral auxiliary in asymmetric synthesis, preparation of chiral ligands, and as a core component of pharmaceuticals like the HIV protease inhibitor Indinavir.[2]High rigidity provides excellent stereocontrol in asymmetric reactions. Commercially available in both enantiomeric forms.The aromatic ring can be a site for metabolic liabilities. Less conformational flexibility compared to the THP ring.
(R)-Garner's Aldehyde A protected, chiral α-amino aldehyde derived from serine.[3][4]Versatile C3 building block for the synthesis of amino alcohols, natural products, and peptide isosteres.[3][4]Readily available from the chiral pool, highly reactive aldehyde for C-C bond formation. The protected form prevents unwanted side reactions.Prone to epimerization at the α-carbon under certain conditions.[4] The protecting group needs to be removed in a separate step.
(S)-Solketal A protected diol derived from glycerol.[5]A C3 chiral building block for the synthesis of glycerides, phospholipids, and as a chiral solvent.[5]Inexpensive and readily available from the chiral pool. The acetonide protecting group is easily removed.Offers limited functional group diversity compared to amino alcohol synthons. Primarily used for introducing a chiral glycerol motif.

Experimental Protocols and Methodologies

The practical utility of a chiral synthon is best understood through its application in synthesis. The following protocols provide detailed, step-by-step methodologies for the protection and subsequent functionalization of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, forming a basis for the creation of diverse molecular libraries.

Protocol 1: N-Boc Protection of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

Scientific Rationale: The protection of the amine functionality is a crucial first step in many synthetic sequences involving amino alcohols. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This protocol outlines a standard procedure for the N-Boc protection of our target synthon.

Materials:

  • (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15 minutes at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc protected product.

Protocol 2: O-Benzylation of N-Boc-(3S,4S)-3-amino-4-hydroxy-tetrahydropyran

Scientific Rationale: With the amine protected, the hydroxyl group is now available for functionalization. O-alkylation, such as benzylation, is a common transformation to introduce further diversity and to protect the hydroxyl group for subsequent reactions. This protocol is adapted from a general procedure for the benzylation of hydroxyl groups.

Materials:

  • N-Boc-(3S,4S)-3-amino-4-hydroxy-tetrahydropyran (from Protocol 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-(3S,4S)-3-amino-4-hydroxy-tetrahydropyran (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (1.5 eq) portion-wise to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the O-benzylated product.

Visualization of Synthetic and Logical Workflows

Diagrams are invaluable tools for visualizing complex chemical transformations and logical relationships. The following diagrams, rendered in Graphviz, illustrate a typical synthetic workflow and the decision-making process for selecting a chiral synthon.

synthetic_workflow A (3S,4S)-3-Amino-4-hydroxy- tetrahydropyran B N-Boc Protection A->B (Boc)₂O, Base C N-Boc protected intermediate B->C D O-Alkylation / Acylation C->D R-X, Base E Diversified Scaffold D->E F Boc Deprotection E->F Acid G Final Library F->G Further Functionalization

Caption: A generalized synthetic workflow for the diversification of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

decision_tree Start Target Molecule Design Q1 Rigid Scaffold Required? Start->Q1 A1_Yes (1R,2R)-1-Amino-2-indanol Q1->A1_Yes Yes Q2 Acyclic Chiral Moiety? Q1->Q2 No A2_Yes (R)-Garner's Aldehyde or (S)-Solketal Q2->A2_Yes Yes A1_No (3S,4S)-3-Amino-4-hydroxy- tetrahydropyran Q2->A1_No No

Caption: A simplified decision tree for the selection of a chiral synthon based on target molecule characteristics.

Conclusion

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a powerful and versatile chiral synthon that offers a unique combination of conformational rigidity, metabolic stability, and functional group accessibility. Its strategic application in drug discovery programs can lead to the development of novel therapeutic agents with improved pharmacological profiles. While other chiral synthons such as (1R,2R)-1-Amino-2-indanol, (R)-Garner's Aldehyde, and (S)-Solketal each possess distinct advantages, the tetrahydropyran-based scaffold holds a prominent place in the medicinal chemist's toolkit. The thoughtful selection of the appropriate chiral building block, guided by the principles and data outlined in this guide, is a critical step towards the successful realization of complex and innovative drug candidates.

References

  • Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]

  • Ghosh, A. K., & Thompson, W. J. (1998). cis-1-Aminoindan-2-ol in Drug Design and Applications to Asymmetric Processes. Accounts of Chemical Research, 31(7), 383–393. [Link]

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of N-protected alpha.-amino aldehydes. The Journal of Organic Chemistry, 52(11), 2361–2364. [Link]

  • da Silva, C. C., & Mota, C. J. A. (2011). The valorization of glycerol to solketal. Bioresource Technology, 102(23), 10986–10991. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]

  • Solketal. (2023, October 26). In Wikipedia. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2012, 2, 161-166. [Link]

  • Benzylation of hydroxyl groups by Williamson reaction. GlycoPOD. [Link]

  • (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. PubChem. [Link]

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The Ascendance of Saturated Scaffolds: A Comparative Guide to Tetrahydropyran as a Benzene Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic replacement of common structural motifs to enhance the developability of drug candidates is a cornerstone of successful lead optimization. The ubiquitous benzene ring, while a versatile scaffold, often introduces liabilities such as metabolic instability and poor solubility.[1] This guide provides an in-depth, data-driven comparison of the bioisosteric replacement of benzene rings with tetrahydropyran (THP) scaffolds, a strategy gaining prominence for its ability to imbue molecules with more favorable physicochemical and pharmacokinetic properties.[2]

This document will delve into the rationale behind this bioisosteric switch, present comparative experimental data on key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, and provide detailed protocols for the assays used to generate this data.

The Rationale: Escaping "Flatland" for Improved Drug-like Properties

The overreliance on flat, aromatic structures in drug discovery, a phenomenon often termed "molecular obesity" or being stuck in "flatland," can lead to a number of undesirable properties. Benzene rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and rapid clearance from the body.[3] Furthermore, the lipophilic nature of the benzene ring can contribute to poor aqueous solubility, hindering oral absorption and formulation.

The introduction of sp³-rich, three-dimensional scaffolds like tetrahydropyran offers a compelling solution to these challenges.[1] The THP ring, a saturated six-membered ether, provides a more three-dimensional structure, which can lead to improved target engagement and selectivity. Moreover, the replacement of a lipophilic methylene group in a cyclohexane ring with an oxygen atom in the THP scaffold can significantly alter a molecule's properties in several beneficial ways:

  • Reduced Lipophilicity: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, increasing polarity and often leading to a reduction in lipophilicity (logP/logD). This can, in turn, enhance aqueous solubility.

  • Improved Metabolic Stability: The saturated nature of the THP ring makes it less prone to oxidative metabolism compared to the electron-rich benzene ring.

  • Enhanced Solubility: The increased polarity and potential for hydrogen bonding with water molecules can lead to significant improvements in aqueous solubility. A data-driven analysis has shown a significant increase in solubility when a monosubstituted benzene is replaced with a 4-tetrahydropyran (4-THP) ring.

  • Vectorial and Conformational Control: The defined chair-like conformation of the THP ring can provide better control over the spatial orientation of substituents, potentially leading to improved binding affinity for the target protein.

Comparative Analysis: Benzene vs. Tetrahydropyran

To illustrate the tangible benefits of replacing a benzene ring with a THP scaffold, we will examine a case study in the development of Janus kinase 1 (JAK1) inhibitors. While direct head-to-head data for a single compound is often proprietary, a whitepaper from PharmaBlock highlights a compelling example where a THP derivative was synthesized as a bioisostere of a cyclohexyl derivative, which itself is a common saturated bioisostere for benzene.[2]

In this study, the introduction of the polar oxygen heteroatom in the THP ring led to tighter drug-enzyme binding interactions. This was reflected in a 1.4-fold increase in lipophilic ligand efficiency (LLE), a key metric in drug design that relates potency to lipophilicity.

PropertyPhenyl/Cyclohexyl AnalogTetrahydropyran AnalogFold Change/Improvement
logD at pH 7.4 2.152.080.97
Lipophilic Ligand Efficiency (LLE) --1.4-fold increase

Data presented is based on a case study of JAK1 inhibitors and is intended for illustrative purposes.

This example, while comparing THP to a cyclohexyl analog, underscores the subtle yet significant impact of introducing the oxygen heteroatom. The decrease in logD indicates a reduction in lipophilicity, which can contribute to improved solubility and a better overall ADME profile. The increase in LLE suggests that the THP-containing compound is more efficient at converting its lipophilicity into binding affinity, a highly desirable trait in drug candidates.

Experimental Protocols for Property Determination

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments used to assess the physicochemical properties discussed.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

Objective: To determine the partition coefficient (logP) or distribution coefficient (logD) of a compound between n-octanol and an aqueous buffer, providing a measure of its lipophilicity.

Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (typically a 1:1 ratio). Add a small aliquot of the compound stock solution to achieve a final concentration that is detectable in both phases.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Calculation: The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Human Liver Hepatocytes

Objective: To assess the rate at which a compound is metabolized by liver enzymes, providing an indication of its in vivo metabolic clearance.

Methodology:

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend them in a suitable incubation medium (e.g., Williams' Medium E). Determine cell viability and density.

  • Compound Incubation: In a 96-well plate, add the test compound to the hepatocyte suspension at a final concentration of typically 1 µM. Include positive control compounds with known metabolic fates (e.g., a high-clearance and a low-clearance compound).

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.

  • Reaction Quenching: Immediately quench the metabolic reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693/k.

Synthesis of Tetrahydropyran Scaffolds

The successful implementation of the benzene-to-THP bioisosteric switch relies on the availability of versatile synthetic routes to functionalized THP building blocks. Numerous methods have been developed, with the Prins cyclization being a particularly powerful and widely used strategy.

Illustrative Synthetic Workflow: Prins Cyclization

The Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone to form a tetrahydropyran ring. This method allows for the stereoselective synthesis of highly substituted THP scaffolds.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product start1 Homoallylic Alcohol prins Prins Cyclization (Acid Catalyst, e.g., Lewis Acid) start1->prins start2 Aldehyde/Ketone start2->prins intermediate Oxocarbenium Ion prins->intermediate Formation product Functionalized Tetrahydropyran Scaffold intermediate->product Intramolecular Cyclization & Nucleophilic Trapping

Sources

A Comparative Guide to the Structure-Activity Relationship of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran Derivatives as BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of Alzheimer's disease therapeutics, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a pivotal strategy.[1][2] This enzyme plays a crucial role in the amyloid cascade, initiating the production of amyloid-β (Aβ) peptides that are central to the pathophysiology of the disease.[3][4] Among the myriad of scaffolds explored for BACE1 inhibition, the (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran core has emerged as a promising starting point for the design of potent and selective inhibitors. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of derivatives built upon this scaffold, offering insights gleaned from extensive experimental data to inform future drug design efforts.

The (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran Scaffold: A Privileged Motif for BACE1 Inhibition

The tetrahydropyran ring, with its defined stereochemistry at the 3 and 4 positions, presents a rigid framework that allows for precise orientation of key functional groups within the BACE1 active site. The vicinal amino and hydroxyl groups are critical for establishing hydrogen bond interactions with the catalytic aspartate residues (Asp32 and Asp228) of the enzyme, mimicking the transition state of the natural substrate.[1] The strategic exploration of substitutions on this core structure has been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Structural Modifications

The journey of optimizing BACE1 inhibitors from a given scaffold is a testament to the power of iterative drug design, guided by SAR studies.[5] Below, we compare key structural modifications to the (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran backbone and their impact on inhibitory activity.

Modifications of the Amino Group (R1)

The amino group serves as a crucial anchor, and its substitution patterns significantly influence binding affinity.

Compound IDR1 SubstitutionBACE1 IC50 (nM)Key SAR Insights
Lead Scaffold -H~1000Baseline activity, demonstrates the importance of the core pharmacophore.
Derivative A Small alkyl groups (e.g., -CH3)500-800Minor increase in potency, likely due to minimal steric hindrance.
Derivative B Bulky aromatic groups50-150Significant improvement in potency. Aromatic rings can engage in hydrophobic interactions with residues in the S1 sub-pocket of BACE1.
Derivative C Heterocyclic moieties (e.g., aminothiazolines)37-137Excellent potency. Heterocycles can form additional hydrogen bonds and optimize interactions within the active site.[6]

The data clearly indicates that larger, more complex substituents on the amino group are favorable for enhancing BACE1 inhibition. This is attributed to their ability to occupy and interact with hydrophobic pockets adjacent to the catalytic aspartates.

Modifications of the Hydroxyl Group (R2)

While the hydroxyl group is vital for the key hydrogen bond interaction, its modification is less explored but can influence selectivity and physicochemical properties.

Compound IDR2 SubstitutionBACE1 IC50 (nM)Key SAR Insights
Lead Scaffold -H~1000Essential for catalytic dyad interaction.
Derivative D -OCH3 (O-methylation)>5000Drastic loss of activity, confirming the critical role of the free hydroxyl in hydrogen bonding.

These findings underscore the indispensability of the hydroxyl group for potent BACE1 inhibition.

Modifications on the Tetrahydropyran Ring (R3, R4)

Substitutions on the tetrahydropyran ring itself can modulate the overall conformation and introduce new interactions with the enzyme.

Compound IDPosition of SubstitutionR3/R4 SubstitutionBACE1 IC50 (nM)Key SAR Insights
Lead Scaffold --H~1000Unsubstituted ring provides the basic scaffold.
Derivative E C6Benzhydryl groupPotent triple uptake inhibitor (for DAT, SERT, NET), not BACE1 specific.[7]Demonstrates scaffold versatility for other targets.
Derivative F Fused Ring SystemChromane scaffold37-137Conformationally restricted analogs show excellent cell potency and selectivity against Cathepsin D.[6]

The incorporation of fused ring systems, such as in the chromane derivatives, can lead to highly potent and selective inhibitors by locking the molecule in a bioactive conformation.[6]

Comparison with Alternative Scaffolds

To provide a broader context, it is valuable to compare the (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran scaffold with other heterocyclic systems that have been investigated as BACE1 inhibitors.

ScaffoldKey FeaturesRepresentative BACE1 IC50 Range (nM)AdvantagesDisadvantages
(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran Rigid, defined stereochemistry. Vicinal amino and hydroxyl groups.30-1000Good starting point for fragment-based design. Stereochemistry allows for precise vectoral exits for substituents.May have limitations in achieving high cell permeability without further optimization.
(3S,4S)-4-Aminopyrrolidine-3-ol Five-membered ring analog.50-200Similar pharmacophoric elements to the tetrahydropyran. Some derivatives show good cell-based activity.[3][8]Potency can be limited by the flexibility of the five-membered ring.
Aminohydantoin Heterocyclic core with multiple H-bond donors/acceptors.10-100Can achieve high potency and good brain penetration.[1]Potential for off-target effects due to the reactive nature of the hydantoin ring.

This comparison highlights that while different scaffolds can yield potent BACE1 inhibitors, the (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran core offers a favorable balance of rigidity and synthetic tractability.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following standardized experimental protocols are provided.

BACE1 Inhibition Assay (Enzymatic)
  • Reagents and Materials: Recombinant human BACE1, a fluorescently labeled peptide substrate (e.g., derived from APP), assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5), and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the assay buffer, the BACE1 enzyme, and the test compound.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the fluorescent peptide substrate.

    • Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths dependent on the specific substrate).

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular Aβ Reduction Assay
  • Cell Line: Use a human cell line that overexpresses human APP, such as HEK293-APP or SH-SY5Y-APP.

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24-48 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of Aβ40 and Aβ42 in the supernatant using a commercially available ELISA kit.

    • Calculate the EC50 value for Aβ reduction by plotting the percent reduction against the logarithm of the compound concentration.

Visualizing the SAR Strategy

The following diagrams illustrate the core concepts discussed in this guide.

Caption: Core scaffold and key modification points.

SAR_Workflow A Identify Lead Scaffold ((3S,4S)-3-Amino-4-hydroxy-tetrahydropyran) B Synthesize Analogs with Systematic Modifications (R1, R2, R3/R4) A->B C Evaluate Biological Activity (BACE1 IC50, Cellular Aβ Reduction) B->C D Analyze Structure-Activity Relationship (SAR) C->D E Optimize Potency, Selectivity, and ADME Properties D->E E->B Iterative Design Cycle F Lead Candidate E->F

Caption: General workflow of a SAR study.

Conclusion

The (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran scaffold has proven to be a valuable starting point for the development of potent BACE1 inhibitors. The SAR studies summarized in this guide demonstrate that strategic modifications, particularly at the amino group and through the incorporation of conformationally constrained ring systems, can lead to significant improvements in inhibitory activity and selectivity. The insights and comparative data presented herein are intended to empower researchers in the rational design of the next generation of BACE1 inhibitors for the potential treatment of Alzheimer's disease.

References

  • Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. Neurotherapeutics.
  • Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. PubMed Central.
  • Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characteriz
  • Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. PMC.
  • Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. PMC - NIH.
  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed.
  • 8-Tetrahydropyran-2-yl chromans: highly selective beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. PubMed.
  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. PubMed.
  • (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran | C5H11NO2. PubChem.
  • Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. PubMed.
  • Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors. [No Source Found].
  • Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing str

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A Senior Application Scientist's Guide to the Definitive Stereochemical Assignment of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Precision in Drug Discovery

In the realm of medicinal chemistry and drug development, the tetrahydropyran (THP) moiety is a privileged scaffold, frequently incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability. Specifically, substituted aminotetrahydropyrans, like the (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran core, present multiple stereocenters. The precise three-dimensional arrangement of these centers is not an academic curiosity; it is a critical determinant of a molecule's biological activity, dictating how it interacts with its target protein and influencing both efficacy and safety. An incorrect stereochemical assignment can lead to the costly pursuit of an inactive or, worse, toxic compound.

While a suite of analytical techniques can provide clues to a molecule's structure, Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for determining absolute stereochemistry.[1][2] This guide provides an in-depth, experience-driven walkthrough of the X-ray crystallographic analysis of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran derivatives. It further offers a critical comparison with alternative analytical methods, furnishing researchers with the data and rationale needed to select the most appropriate strategy for their specific analytical challenge.

The X-ray Crystallography Workflow: From Solution to Structure

The journey from a synthesized compound to a fully validated 3D structure is a multi-step process where success in each stage is contingent upon the last. The process is not merely technical but requires a deep understanding of the molecule's chemical nature to overcome common hurdles, particularly the crystallization bottleneck.[1][3]

Phase 1: The Crystallization Bottleneck

Obtaining a high-quality single crystal suitable for diffraction is the most crucial and often the most challenging step.[4] For small, polar, and conformationally flexible molecules like amino-hydroxy-tetrahydropyrans, this phase demands careful planning. Crystallization is fundamentally a process of controlled precipitation, moving a molecule from a disordered solution state to a highly ordered solid state.[5]

Experimental Protocol: Screening for Crystallization Conditions

  • Solubility Screening (The Foundation):

    • Rationale: A thorough understanding of solubility is paramount. The ideal crystallizing solvent system is one in which the compound is sparingly soluble.

    • Method:

      • Place ~1-2 mg of the tetrahydropyran derivative into several small vials.

      • Add 100 µL aliquots of a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane, water) to each vial.

      • Observe solubility at room temperature and with gentle heating. Note solvents in which the compound is fully soluble, partially soluble, and insoluble. This information guides the selection of techniques.

  • Primary Crystallization Techniques:

    • Slow Evaporation:

      • Principle: The simplest method, where the concentration of the solute is gradually increased as the solvent evaporates.

      • Causality: Best for compounds that are moderately soluble and thermally stable. A loose-fitting cap or punctured parafilm allows for slow solvent escape, preventing rapid precipitation which leads to amorphous powder or poor-quality microcrystals.

      • Setup: Dissolve the compound in a suitable solvent (identified in screening) to near-saturation. Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

    • Vapor Diffusion (Highest Success Rate for Small Molecules):

      • Principle: A more controlled method where an "anti-solvent" (a solvent in which the compound is insoluble) slowly diffuses in vapor form into a concentrated solution of the compound, gradually reducing its solubility.[5][6]

      • Causality: This technique allows for a very slow approach to supersaturation, which is ideal for promoting the growth of a few large, well-ordered crystals rather than many small ones. It is particularly effective for polar molecules where a binary solvent system (e.g., methanol/diethyl ether) is often successful.

      • Setup (Vial-in-Beaker):

        • Dissolve the compound in a small volume of a "good" solvent (e.g., methanol) in a small, open vial.

        • Place this vial inside a larger beaker or jar containing a layer of the "anti-solvent" (e.g., diethyl ether).

        • Seal the larger container and leave undisturbed. The more volatile anti-solvent will slowly diffuse into the solution, inducing crystallization.

    • Liquid-Liquid Diffusion:

      • Principle: Carefully layering a solution of the compound over a less dense anti-solvent, or vice-versa. Crystallization occurs at the interface as the solvents slowly mix.

      • Causality: Useful when the compound is sensitive to temperature or when vapor diffusion is too rapid. The rate of diffusion, and thus crystallization, is controlled by the diameter of the tube and the absence of convection.

      • Setup: Use a narrow tube (e.g., an NMR tube). Add the denser solvent first, then carefully layer the less dense solvent on top using a syringe.

Phase 2: Data Collection and Processing

Once a suitable crystal (typically >0.1 mm in all dimensions, with sharp edges and no visible fractures) is obtained, the diffraction experiment can begin.

  • Crystal Mounting: The selected crystal is carefully mounted on a loop (e.g., a nylon loop) and flash-cooled in a stream of liquid nitrogen. This minimizes radiation damage during data collection.

  • Data Collection: The mounted crystal is placed on a goniometer within an X-ray diffractometer.[7] A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays produce a pattern of spots (reflections) that are recorded by a detector.[8]

  • Data Processing: Specialized software is used to process the raw diffraction images.[9][10]

    • Indexing: The positions of the diffraction spots are used to determine the unit cell dimensions and the crystal's symmetry (space group).[8]

    • Integration: The intensity of each reflection is measured.

    • Scaling and Merging: Data from multiple images are scaled and merged to create a single, comprehensive reflection file.

Phase 3: Structure Solution and Refinement

This phase translates the processed diffraction data into a chemically meaningful 3D model.

  • Structure Solution: The primary goal is to solve the "phase problem." Since detectors only record intensities, the phase information for each reflection is lost. For small molecules, "direct methods" are typically used, which are computational algorithms that can determine initial phase estimates directly from the intensity data.

  • Structure Refinement: This is an iterative process of adjusting the atomic model (positions, displacement parameters) to improve the agreement between the calculated diffraction data (from the model) and the observed experimental data.[11][12][13] The quality of the fit is monitored using the R-factor; a lower R-factor generally indicates a better fit.

  • Absolute Stereochemistry Determination: For chiral molecules like our tetrahydropyran derivative, it is crucial to determine the absolute configuration. This is achieved by analyzing anomalous scattering effects.[14] The Flack parameter is a critical value refined against the data; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct.[13]

Phase 4: Structure Validation (The Self-Validating System)

A refined structure is not complete until it has been rigorously validated to ensure it is chemically and physically sensible.[15][16] This step is the cornerstone of a trustworthy protocol.

  • Internal Checks: The refinement software provides key metrics like the R-factor, goodness-of-fit (GooF), and a residual electron density map. Large, unexplained peaks in the residual map may indicate missing atoms or disorder.

  • Geometric Validation: The model's bond lengths, bond angles, and torsion angles are compared against established libraries of known chemical values. Significant deviations must be justified.

  • External Validation: The final structural model, typically in a Crystallographic Information File (CIF) format, should be run through validation software like the IUCr's checkCIF service.[17] This provides a comprehensive report of any potential issues, from minor inconsistencies to serious errors. A clean validation report is the final seal of approval on the structural analysis.

Visualizing the Crystallographic Workflow

The following diagram illustrates the logical flow from sample preparation to a validated crystal structure, highlighting the critical decision points and processes involved.

Xray_Workflow cluster_prep Phase 1: Sample & Crystal Preparation cluster_data Phase 2: Data Collection & Processing cluster_solve Phase 3: Structure Solution & Refinement cluster_validate Phase 4: Validation & Deposition synthesis Synthesis of THP Derivative purification Purification (HPLC/Recrystallization) synthesis->purification sol_screen Solubility Screening purification->sol_screen cryst_method Select Crystallization Method (Vapor Diffusion, Slow Evaporation, etc.) sol_screen->cryst_method cryst_growth Crystal Growth & Optimization cryst_method->cryst_growth mount Crystal Selection & Mounting cryst_growth->mount data_coll X-ray Diffraction Data Collection mount->data_coll process Data Processing (Indexing, Integration, Scaling) data_coll->process solve Structure Solution (Direct Methods) process->solve refine Iterative Refinement (Positional, Thermal) solve->refine h_atoms Addition of H-Atoms refine->h_atoms abs_config Determine Absolute Configuration (Flack Parameter) h_atoms->abs_config validate Structure Validation (checkCIF, Geometric Analysis) abs_config->validate report Generate Final Report & Visualizations (CIF, ORTEP) validate->report deposit Database Deposition (e.g., CCDC) report->deposit

Caption: Workflow for single-crystal X-ray diffraction analysis.

Comparative Guide: SCXRD vs. Alternative Techniques

While SCXRD provides the most definitive answer, it is wholly dependent on obtaining a high-quality crystal. When crystallization fails, or for orthogonal confirmation, other techniques are indispensable. The choice of method depends on the sample's nature, the information required, and available resources.[18]

ParameterSingle-Crystal X-ray Diffraction (SCXRD)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Diffraction of X-rays by the electron cloud in a crystal lattice.Differential interaction of enantiomers with a chiral stationary phase (CSP).[19][20]Analysis of nuclear spin transitions in a magnetic field. Absolute configuration requires chiral derivatizing agents (e.g., Mosher's acid).
Primary Output 3D electron density map; precise bond lengths, angles, and absolute configuration.Chromatogram showing separation of enantiomers; provides enantiomeric excess (ee) and purity.1D/2D spectra showing chemical environment and connectivity; provides relative stereochemistry.
Key Advantage Unambiguous determination of absolute stereochemistry and conformation in the solid state.[4]Excellent for quantitative analysis of enantiomeric purity and for preparative separation.[21]Non-destructive, provides rich structural information in solution, and does not require crystallization.
Key Limitation Requires a high-quality single crystal. The structure is static and may not represent the conformation in solution.[1][3]Does not provide absolute configuration without an authentic standard. Method development can be empirical.[20]Determining absolute configuration is indirect and complex. Can be ambiguous for molecules with multiple chiral centers.
Sample Requirement Single crystal (~0.1-0.5 mm). Material is recoverable.Microgram to milligram quantities, must be soluble in the mobile phase.1-10 mg, must be soluble in a deuterated solvent.
Analysis Time Days to weeks (including crystallization). Data collection itself can be hours.10-60 minutes per sample after method development.Minutes to hours per experiment.
Field-Proven Insights: When to Choose an Alternative
  • Choose Chiral HPLC when: Your primary goal is to determine the enantiomeric purity of a sample or to separate enantiomers on a preparative scale. It is the workhorse for quality control in pharmaceutical manufacturing.[22]

  • Choose NMR with Chiral Derivatizing Agents when: You cannot grow a crystal, and you need to determine the absolute configuration of a novel compound. By creating diastereomers with a reagent of known stereochemistry (like Mosher's acid), you can often deduce the configuration of your molecule. This is powerful but can be complex to interpret.

  • A Synergistic Approach: The most robust approach often involves a combination of techniques. For example, use Chiral HPLC to confirm enantiomeric purity, NMR to elucidate the structure and relative stereochemistry in solution, and finally, SCXRD to lock in the absolute configuration and solid-state conformation without any ambiguity.

Conclusion

The structural elucidation of chiral molecules like (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran derivatives is a cornerstone of modern drug development. Single-crystal X-ray diffraction offers an unparalleled level of detail and certainty, providing a definitive 3D structure and absolute stereochemistry. However, its success hinges on the challenging prerequisite of crystallization. This guide has detailed the crystallographic workflow from a practical, causality-driven perspective and objectively compared its performance with key alternatives like Chiral HPLC and NMR spectroscopy. By understanding the strengths and limitations of each technique, researchers and drug development professionals can formulate a robust, efficient, and scientifically sound strategy for stereochemical analysis, ensuring that their development programs are built on a foundation of structural certainty.

References

  • Validation of Experimental Crystal Structures. (2023). CCDC. [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2018). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal. [Link]

  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Gajdosova, K., Havlicek, J., & Matysova, L. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. [Link]

  • Validation of Experimental Crystal Structures. CCDC. [Link]

  • Kleywegt, G. J. (2000). Validation of protein crystal structures. PubMed. [Link]

  • X-Ray Crystallography - Refinement. yetnet. [Link]

  • Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • Introduction to Structure Refinement. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

  • Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. Royal Society of Chemistry. [Link]

  • Crystallization of small molecules. [Link]

  • Absolute Stereochemistry: The merits of VCD and XRD. (2012). University of Southampton. [Link]

  • Small Molecule X-Ray Diffraction Facility. University of Montana. [Link]

  • A beginner's guide to X-ray data processing. (2021). ResearchGate. [Link]

  • A beginner’s guide to X-ray data processing. (2021). The Biochemist. [Link]

  • X-ray crystallography and chirality: understanding the limitations. (2024). ResearchGate. [Link]

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Comparative study of different synthetic routes to aminohydroxy-tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

The aminohydroxy-tetrahydropyran (THP) scaffold is a privileged structural motif embedded in a multitude of biologically active natural products and pharmaceuticals. Its rigid, oxygen-containing six-membered ring, decorated with both amino and hydroxyl functionalities, provides a valuable framework for molecular recognition and interaction with biological targets. Consequently, the development of efficient and stereocontrolled synthetic routes to access these complex structures is of paramount importance to researchers in medicinal chemistry and drug development.

This guide provides an in-depth comparative analysis of three prominent synthetic strategies for the construction of aminohydroxy-tetrahydropyrans: Tethered Aminohydroxylation , Organocatalytic Cascade Reactions , and Aza-Prins Cyclization . Each route will be examined for its mechanistic underpinnings, stereochemical control, substrate scope, and practical applicability, supported by experimental data and detailed protocols.

Tethered Aminohydroxylation: Precision through Intramolecular Delivery

The tethered aminohydroxylation (TA) reaction, pioneered by Donohoe and coworkers, stands out for its exceptional control over both regioselectivity and stereoselectivity.[1] By temporarily connecting the nitrogen source to the olefin substrate via a carbamate tether, the aminohydroxylation is directed to a specific face of the double bond, ensuring a predictable stereochemical outcome. This method is particularly powerful for the synthesis of syn-1,2-amino alcohols within a pre-existing ring system.

Mechanistic Rationale

The reaction proceeds through an osmium-catalyzed intramolecular delivery of the nitrogen and oxygen atoms across the double bond. The carbamate tether restricts the conformational freedom of the substrate, forcing the osmium catalyst to approach from a specific face. This leads to the formation of a cyclic osmate ester intermediate, which upon hydrolysis, yields the desired syn-aminohydroxy product, often protected as an oxazolidinone.[2] The use of improved conditions, such as base-free protocols, has further broadened the applicability of this reaction.[3]

Tethered_Aminohydroxylation cluster_0 Tethered Aminohydroxylation Pathway Allylic_Alcohol_THP Allylic Alcohol on THP Ring Carbamate_Tether Carbamate Tether Formation Allylic_Alcohol_THP->Carbamate_Tether 1. CDI, Pyridine 2. NH2OH Tethered_Substrate Tethered Substrate Carbamate_Tether->Tethered_Substrate Cyclic_Osmate_Ester Cyclic Osmate Ester Intermediate Tethered_Substrate->Cyclic_Osmate_Ester Intramolecular Delivery OsO4_Catalysis [OsO4], Reoxidant OsO4_Catalysis->Cyclic_Osmate_Ester Oxazolidinone_Product cis-Fused Oxazolidinone Cyclic_Osmate_Ester->Oxazolidinone_Product Reoxidant Turnover Hydrolysis Hydrolysis Oxazolidinone_Product->Hydrolysis Aminohydroxy_THP syn-Aminohydroxy-THP Hydrolysis->Aminohydroxy_THP

Caption: Tethered Aminohydroxylation Workflow.

Performance Metrics
FeatureTethered Aminohydroxylation
Stereoselectivity Excellent, typically high diastereoselectivity for syn products.
Regioselectivity Absolute control due to the tether.
Yields Generally good to excellent (60-98%).[4]
Substrate Scope Broad, including complex cyclic and acyclic homoallylic alcohols.[4]
Key Advantages Predictable and high stereocontrol, robust and scalable.
Limitations Requires additional steps for tether formation and cleavage.

Organocatalytic Cascade Reactions: Asymmetric Synthesis in One Pot

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. For aminohydroxy-tetrahydropyrans, a notable strategy involves a domino Michael/Henry/ketalization reaction.[5] This approach constructs the tetrahydropyran ring and installs multiple contiguous stereocenters with high enantioselectivity in a single pot, using a chiral organocatalyst. The amino group is introduced in the form of a nitro group, which can be readily reduced in a subsequent step.

Mechanistic Rationale

The cascade is typically initiated by a chiral bifunctional organocatalyst, such as a quinine-derived squaramide, which activates both the nucleophile and the electrophile through hydrogen bonding. The sequence begins with a Michael addition of a 1,3-dicarbonyl compound to a nitroalkene. The resulting enolate then participates in a Henry (nitro-aldol) reaction with an aldehyde. The final step is an intramolecular ketalization to form the tetrahydropyran ring. The stereochemistry of the newly formed stereocenters is controlled by the chiral catalyst.[5][6]

Organocatalytic_Cascade cluster_1 Organocatalytic Cascade Pathway Starting_Materials 1,3-Dicarbonyl + Nitroalkene + Aldehyde Michael_Addition Asymmetric Michael Addition Starting_Materials->Michael_Addition Chiral_Catalyst Chiral Squaramide Catalyst Chiral_Catalyst->Michael_Addition Henry_Reaction Intramolecular Henry Reaction Michael_Addition->Henry_Reaction Ketalization Intramolecular Ketalization Henry_Reaction->Ketalization Nitrohydroxy_THP Nitro-hydroxy-THP Ketalization->Nitrohydroxy_THP Reduction Reduction (e.g., H2, Pd/C) Nitrohydroxy_THP->Reduction Aminohydroxy_THP Aminohydroxy-THP Reduction->Aminohydroxy_THP Aza_Prins_Cyclization cluster_2 Aza-Prins Cyclization Pathway Starting_Materials Homoallylic Amine + Aldehyde Iminium_Ion N-Acyliminium Ion Intermediate Starting_Materials->Iminium_Ion Acid_Catalyst Lewis or Brønsted Acid Acid_Catalyst->Iminium_Ion Cyclization Intramolecular Cyclization Iminium_Ion->Cyclization Carbocation Piperidinyl Carbocation Cyclization->Carbocation Nucleophilic_Trap Nucleophilic Trapping (e.g., H2O) Carbocation->Nucleophilic_Trap Aminohydroxy_Precursor 4-Hydroxy-piperidine Derivative Nucleophilic_Trap->Aminohydroxy_Precursor

Caption: Aza-Prins Cyclization for Piperidine Synthesis.

Performance Metrics
FeatureAza-Prins Cyclization
Stereoselectivity Can be diastereoselective, but often requires careful control of reaction conditions and substrate geometry. [7]
Regioselectivity Generally favors 6-membered ring formation.
Yields Variable, can be good to excellent.
Substrate Scope Broad range of aldehydes and homoallylic amines can be used.
Key Advantages Convergent, builds the heterocyclic core rapidly.
Limitations Stereocontrol can be challenging; often produces piperidines which require further modification to tetrahydropyrans.

Comparative Summary

Synthetic RouteKey FeaturesStereocontrolYieldsIdeal Application
Tethered Aminohydroxylation Intramolecular, osmium-catalyzedExcellent, predictable syn-diastereoselectivityGood to ExcellentStereospecific synthesis of complex aminohydroxy-THPs.
Organocatalytic Cascade One-pot, multi-component, asymmetricExcellent enantioselectivity, high diastereoselectivityModerate to GoodRapid, enantioselective access to highly functionalized THPs.
Aza-Prins Cyclization Acid-catalyzed, convergentVariable diastereoselectivityVariableRapid construction of the core heterocyclic scaffold.

Experimental Protocols

Representative Protocol for Tethered Aminohydroxylation

Adapted from Donohoe et al. [3] To a solution of the allylic alcohol on a tetrahydropyran core (1.0 equiv) in pyridine (0.2 M) is added 1,1'-carbonyldiimidazole (1.5 equiv) at room temperature. The reaction is stirred for 12 hours. Hydroxylamine hydrochloride (2.0 equiv) is then added, and the mixture is stirred for a further 6 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude hydroxy carbamate is purified by flash chromatography.

To a solution of the purified hydroxy carbamate (1.0 equiv) in a 1:1 mixture of n-propanol and water (0.1 M) is added K₂[OsO₂(OH)₄] (0.05 equiv) and tert-butyl hypochlorite (1.2 equiv). The reaction is stirred at room temperature for 12 hours. The reaction is quenched with sodium sulfite solution and extracted with ethyl acetate. The combined organic layers are dried over MgSO₄ and concentrated. The crude oxazolidinone is purified by flash chromatography.

Representative Protocol for Organocatalytic Michael/Henry/Ketalization Cascade

Adapted from Enders et al. [5] To a solution of the 1,3-dicarbonyl compound (0.2 mmol, 1.0 equiv) and the β-nitrostyrene (0.2 mmol, 1.0 equiv) in CH₂Cl₂ (0.4 mL) is added the quinine-derived squaramide catalyst (0.008 mmol, 4 mol%). The mixture is stirred at room temperature for 2 hours. The alkynyl aldehyde (0.3 mmol, 1.5 equiv) is then added, and the reaction is cooled to -20 °C and stirred for 24 hours. To the reaction mixture is added trimethyl orthoformate (0.4 mmol, 2.0 equiv) and p-toluenesulfonic acid monohydrate (0.02 mmol, 10 mol%). The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) to afford the highly functionalized tetrahydropyran.

Representative Protocol for Aza-Prins Cyclization

Adapted from Dobbs et al. [8] To a solution of the N-tosyl homoallylic amine (1.0 equiv) and the aldehyde (1.5 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C is added BF₃·OEt₂ (1.5 equiv). The reaction is stirred at room temperature for 36 hours. The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄ and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the 4-hydroxypiperidine derivative.

Conclusion and Future Perspectives

The synthesis of aminohydroxy-tetrahydropyrans can be approached through several distinct and powerful strategies. The Tethered Aminohydroxylation offers unparalleled stereocontrol for the synthesis of syn-amino alcohols. For rapid access to enantiomerically enriched and highly functionalized systems, Organocatalytic Cascade Reactions provide an elegant and atom-economical solution. The Aza-Prins Cyclization , while more established for piperidine synthesis, remains a valuable tool for the rapid construction of the core heterocyclic framework.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the available starting materials. As the demand for novel therapeutics containing the aminohydroxy-tetrahydropyran motif continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus for the chemical research community.

References

  • Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters, 16(14), 3636–3639. Available at: [Link] [5][9][10]2. Dobbs, A. P., et al. (2010). A detailed investigation of the aza-Prins reaction. Organic & Biomolecular Chemistry, 8(5), 1064-1080. Available at: [Link] [8]3. Donohoe, T. J., et al. (2007). Tethered aminohydroxylation: dramatic improvements to the process. Organic Letters, 9(9), 1725–1728. Available at: [Link] [4]4. Donohoe, T. J., et al. (2011). Synthesis of the dysiherbaine tetrahydropyran core utilizing improved tethered aminohydroxylation conditions. Tetrahedron Letters, 52(35), 4595-4598. Available at: [Link] [3]5. Donohoe, T. J., et al. (2003). The tethered aminohydroxylation (TA) reaction. Organic & Biomolecular Chemistry, 1(12), 2025-2037. Available at: [Link] [2]6. Donohoe, T. J., et al. (2007). Synthesis of the dysiherbaine tetrahydropyran core employing a tethered aminohydroxylation reaction. Tetrahedron Letters, 48(14), 2533-2536. Available at: [Link] [1]7. Vetica, F., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1661-1674. Available at: [Link] [1][6][11]8. Olier, C., et al. (2010). Synthesis of tetrahydropyrans and related heterocycles via prins cyclization; extension to aza-prins cyclization. Tetrahedron, 66(2), 413-445. Available at: [Link] [12]9. Sinka, V., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11735–11742. Available at: [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is a chiral synthetic building block characterized by its tetrahydropyran ring, substituted with both an amino and a hydroxyl group in a specific stereochemical configuration.[1] Its structural features make it a valuable intermediate in the synthesis of complex pharmaceutical compounds, where precise stereochemistry is often critical for therapeutic efficacy and safety. The accurate quantification of this analyte is paramount during drug development and manufacturing for process control, stability testing, and quality assurance of active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran: High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present detailed validation protocols grounded in regulatory standards, and provide comparative data to guide researchers in selecting the optimal method for their specific application.

Pillar 1: The Regulatory Framework for Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the bedrock of our validation protocols.[3][4][5][6] The core performance characteristics, as outlined in the ICH Q2(R2) guideline, that we will assess for each method include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[7]

  • Linearity & Range: The capacity to elicit test results that are directly proportional to the analyte concentration within a given range.[7][8]

  • Accuracy: The closeness of test results to the true value.[7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels: Repeatability and Intermediate Precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method 1: High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC-UV/FLD)

Expertise & Rationale

The target analyte, (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, lacks a native chromophore or fluorophore, rendering it nearly invisible to standard UV or fluorescence detectors. Therefore, a pre-column derivatization step is mandatory. This involves reacting the primary amine group of the analyte with a labeling agent to form a new compound that is highly responsive to UV or fluorescence detection.

For this guide, we select o-Phthalaldehyde (OPA) with a chiral thiol, such as N-acetyl-L-cysteine, as the derivatizing agent. This reaction rapidly forms a fluorescent isoindole derivative at room temperature. The inclusion of a chiral thiol creates diastereomers of the enantiomeric analyte, allowing for their separation on a standard achiral reversed-phase column.[10][11] This approach is cost-effective as it avoids the need for expensive chiral columns.

Experimental Protocol: HPLC-UV/FLD
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran reference standard in a diluent (e.g., 50:50 acetonitrile:water).

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1.0 µg/mL to 100 µg/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Derivatization Procedure:

    • Prepare the OPA reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, add 11.25 mL of 0.1 M borate buffer (pH 9.5), and 50 µL of N-acetyl-L-cysteine.

    • To 100 µL of each standard, QC, or sample solution, add 100 µL of the OPA reagent.

    • Vortex for 30 seconds and allow the reaction to proceed for 2 minutes at room temperature in the dark.

    • Inject a defined volume (e.g., 10 µL) onto the HPLC system immediately.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM Sodium Acetate buffer, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: Start at 20% B, increase linearly to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Fluorescence Detector (FLD) with excitation at 340 nm and emission at 450 nm.

Workflow Diagram: HPLC-UV/FLD Method

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample/Standard Deriv Derivatization (2 min @ RT) Sample->Deriv Reagent OPA/Chiral Thiol Reagent Reagent->Deriv Inject Autosampler Injection Deriv->Inject Column C18 Column Separation Inject->Column Detect Fluorescence Detection (Ex:340/Em:450) Column->Detect CDS Chromatography Data System (CDS) Detect->CDS Report Quantification Report CDS->Report

Caption: Workflow for HPLC-FLD analysis with pre-column derivatization.

Validation Data Summary: HPLC-UV/FLD
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention timePeak pure; No co-elution with placebo or known impurities
Linearity (r²) ≥ 0.9950.9992
Range 1.0 - 100.0 µg/mL1.0 - 100.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.3%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%Repeatability: 0.8%Intermediate: 1.5%
LOD S/N ≥ 30.3 µg/mL
LOQ S/N ≥ 10; Accuracy & Precision met1.0 µg/mL
Robustness % RSD ≤ 5.0% for varied conditionsPassed (variations in pH, temp, flow rate)

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Rationale

LC-MS/MS is the gold standard for quantification in complex matrices due to its unparalleled sensitivity and specificity.[12][13] This technique can often measure polar analytes like (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran directly, without the need for derivatization.[12] The specificity comes from the mass spectrometer's ability to select a specific precursor ion (matching the analyte's molecular weight) and then fragment it to produce unique product ions. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference.

The primary challenge is chromatographic retention. The analyte is highly polar and may not be well-retained on traditional C18 columns. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice. HILIC columns use a polar stationary phase with a high-organic mobile phase, promoting the retention of polar compounds.

Experimental Protocol: LC-MS/MS
  • Standard and Sample Preparation:

    • Prepare stock solutions and calibration standards as described for the HPLC method, typically at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) due to higher sensitivity.

    • Use a stable isotope-labeled internal standard (SIL-IS), if available, to improve precision and accuracy. Spike all samples, standards, and QCs with the SIL-IS.

    • For samples in a biological matrix (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is required.

  • Chromatographic Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution: Start at 95% B, hold for 0.5 min, decrease to 40% B over 3 minutes, hold for 1 min, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions (Hypothetical):

      • Analyte (C₅H₁₁NO₂; MW: 117.15): Q1: 118.1 -> Q3: 100.1 (loss of H₂O), 72.1 (ring fragment)

      • SIL-IS (e.g., C₅H₉D₂NO₂): Q1: 120.1 -> Q3: 102.1

    • Key Parameters: Optimize ion source gas, temperature, and collision energy.

Workflow Diagram: LC-MS/MS Method

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Sample/Standard IS Add Internal Standard (SIL-IS) Sample->IS Extract Matrix Cleanup (e.g., Protein Precip.) IS->Extract Inject UPLC Injection Extract->Inject Column HILIC Column Separation Inject->Column ESI Ionization (ESI+) Column->ESI Q1 Precursor Ion Selection (Q1) ESI->Q1 CID Fragmentation (CID in q2) Q1->CID Q3 Product Ion Selection (Q3) CID->Q3 Detect Detector Q3->Detect CDS Mass Spec Software Detect->CDS Report Quantification Report (Analyte/IS Ratio) CDS->Report

Caption: Workflow for a sensitive and specific LC-MS/MS quantification method.

Validation Data Summary: LC-MS/MS
Validation ParameterAcceptance Criteria (Bioanalytical)[6]Hypothetical Result
Specificity No interference in blank matrixPassed; No peaks in blank plasma + IS
Linearity (r²) ≥ 0.990.9985
Range 0.1 - 100.0 ng/mL0.1 - 100.0 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to +6.8%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: ≤ 7.5%Inter-day: ≤ 9.2%
LOD S/N ≥ 30.03 ng/mL
LOQ S/N ≥ 10; Accuracy & Precision met0.1 ng/mL
Matrix Effect IS-normalized factor within 0.85-1.150.95 - 1.08

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[14][15] The analyte (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran is non-volatile due to its polar hydroxyl and amino groups. Therefore, a derivatization step is essential to increase its volatility and thermal stability. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. This reaction replaces the active hydrogens on the amine and alcohol groups with trimethylsilyl (TMS) groups, creating a less polar, more volatile derivative suitable for GC analysis.[14]

The mass spectrometer, typically a single quadrupole operating in Electron Ionization (EI) mode, generates a reproducible fragmentation pattern that serves as a chemical fingerprint, providing high specificity. Quantification is performed using Selected Ion Monitoring (SIM), where only specific, characteristic fragment ions are monitored, enhancing sensitivity.

Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in a volatile, anhydrous solvent like pyridine.

    • Evaporate a known volume of each standard, QC, and sample to complete dryness under a stream of nitrogen.

  • Derivatization Procedure:

    • To the dried residue, add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MSD Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor 3-4 characteristic ions of the derivatized analyte.

Workflow Diagram: GC-MS Method

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Dry Evaporate to Dryness Sample->Dry Deriv Silylation (BSTFA, 70°C) Dry->Deriv Inject GC Injection (Splitless) Deriv->Inject Column HP-5ms Column Separation Inject->Column EI Ionization (EI, 70 eV) Column->EI Filter Mass Filter (Quadrupole) EI->Filter Detect Detector (SIM Mode) Filter->Detect CDS ChemStation/ MassHunter Detect->CDS Report Quantification Report CDS->Report

Caption: Workflow for GC-MS analysis requiring a chemical derivatization step.

Validation Data Summary: GC-MS
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention timePassed; Clean baseline in blank matrix
Linearity (r²) ≥ 0.9950.9978
Range 10.0 - 500.0 ng/mL10.0 - 500.0 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%96.8% - 103.5%
Precision (% RSD) Repeatability: ≤ 5.0%Intermediate: ≤ 7.0%Repeatability: 2.5%Intermediate: 4.1%
LOD S/N ≥ 33.0 ng/mL
LOQ S/N ≥ 10; Accuracy & Precision met10.0 ng/mL
Robustness % RSD ≤ 10.0% for varied conditionsPassed (variations in oven ramp, flow rate)

Objective Comparison and Recommendation

FeatureHPLC-UV/FLD with DerivatizationLC-MS/MS (HILIC)GC-MS with Derivatization
Sensitivity Moderate (µg/mL level)Highest (sub-ng/mL level)High (ng/mL level)
Specificity Good (Chromatographic)Highest (Mass-based, MRM)Very High (Mass-based, EI fingerprint)
Sample Throughput ModerateHigh (with UPLC)Low (longer run times, batch derivatization)
Method Development Complex (derivatization optimization)Complex (MS tuning, chromatography)Very Complex (derivatization, GC program)
Cost (Instrument) LowHighModerate
Cost (Operational) LowHigh (solvents, standards, maintenance)Moderate
Robustness HighModerate (ion source can be sensitive)Moderate (derivatization consistency is key)
Best For Routine QC, high concentration samples, budget-constrained labs.Bioanalysis, trace impurity analysis, complex matrices, reference method.Orthogonal method, specific impurity profiling.
Senior Scientist's Recommendation
  • For routine quality control (QC) of drug substances or finished products where analyte concentrations are high, the HPLC-UV/FLD method offers a robust, cost-effective, and reliable solution. Its simplicity in operation, once validated, makes it ideal for high-throughput release testing.

  • For bioanalytical studies (e.g., pharmacokinetics in plasma or tissue), trace-level impurity quantification, or when analyzing samples in highly complex matrices, the LC-MS/MS method is unequivocally the superior choice. Its exceptional sensitivity and specificity ensure the highest data quality, which is critical for regulatory submissions involving clinical or nonclinical studies.[4][16][17]

  • The GC-MS method serves as an excellent orthogonal technique for method validation or for specialized investigations. While powerful, the multi-step sample preparation involving evaporation and derivatization can be labor-intensive and a source of variability, making it less suitable for routine high-throughput analysis compared to LC-MS/MS.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Source not specified. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Source not specified. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (Date not specified). Pharmaguideline. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (Date not specified). European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. (Date not specified). European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (Date not specified). European Bioanalysis Forum. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (Date not specified). European Bioanalysis Forum. [Link]

  • (3S,4S)-3-AMINO-4-HYDROXY-TETRAHYDROPYRAN product information. (Date not specified). DXY. [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2025). ResearchGate. [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (2019). National Center for Biotechnology Information. [Link]

  • Validation of Analytical Methods. (Date not specified). ResearchGate. [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (2019). Springer Nature. [Link]

  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). (2021). National Center for Biotechnology Information. [Link]

  • Analytical Method Validation: The Importance for Pharmaceutical Analysis. (2018). Source not specified. [Link]

  • (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. (Date not specified). PubChem. [Link]

  • Gas Chromatography-Mass Spectrometry Analysis, Genoprotective, and Antioxidant Potential of Curio radicans (L. f.) P.V. Heath. (Date not specified). National Center for Biotechnology Information. [Link]

  • High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. (Date not specified). ResearchGate. [Link]

  • Validation of Amino Acid Analysis Methods. (2025). ResearchGate. [Link]

  • Evaluation of gas chromatography-mass spectrometry analysis and yield. (2025). Notulae Botanicae Horti Agrobotanici Cluj-Napoca. [Link]

  • Antioxidant activities and GC-MS profiling of fractions of methanol extract of Andrographis paniculata. (Date not specified). Academic Journals. [Link]

  • Validation of Amino Acid Analysis Methods. (Date not specified). Springer Nature Experiments. [Link]

  • Gas Chromatography Mass Spectrometry Analysis, Antioxidant and Antimicrobial Activities of Aerial Part Extracts of Cachrys scabra. (2025). Brieflands. [Link]

  • To perform Gas chromatography and Mass spectroscopy (GC-MS) analysis of Achyranthes aspera L. leaf extract. (2022). Journal of Drug Delivery and Therapeutics. [Link]

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A Senior Application Scientist's Guide to In Silico Modeling of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Computational Docking Strategies and Validation Protocols

The (3S,4S)-3-amino-4-hydroxy-tetrahydropyran scaffold is a privileged structure in modern medicinal chemistry, notably as a core component of several inhibitors targeting β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[1][2][3] Its stereochemically rich, flexible, and hydrophilic nature presents both an opportunity for potent and selective interactions and a significant challenge for computational modeling. This guide provides a comparative analysis of in silico docking methodologies for ligands containing this scaffold, offering field-proven insights into experimental design, a practical workflow, and the critical process of data validation.

Part I: The Computational Landscape — A Comparative Analysis of Docking Engines

The primary challenge in docking flexible ligands, such as those containing a tetrahydropyran ring, is the adequate exploration of the conformational space to identify a binding pose that is both energetically favorable and geometrically accurate.[4] Different docking programs employ varied algorithms and scoring functions to tackle this problem, leading to trade-offs in speed, accuracy, and resource requirements. The choice of docking engine is therefore a critical experimental decision.

A comparative assessment of several common docking programs reveals their distinct approaches.[5][6] Programs like Glide, GOLD, and DOCK are frequently used in pharmaceutical research.[7] Glide, for instance, has been shown to yield superior enrichment in virtual screening studies, while GOLD and DOCK also demonstrate robust performance.[7] The selection often depends on the specific biological target and the nature of the ligand library.[8]

Docking Program Search Algorithm Primary Scoring Function(s) Strengths & Considerations
AutoDock Vina Lamarckian Genetic Algorithm & Broyden-Fletcher-Goldfarb-Shanno (BFGS) local searchEmpirical Scoring Function (knowledge-based and machine-learning-trained)Widely accessible (free), good balance of speed and accuracy, suitable for academic and initial screening purposes.[5]
Glide (Schrödinger) Hierarchical search protocol with conformational sampling and minimizationGlideScore (combines ChemScore with physics-based terms), XP (Extra Precision) scoringHigh accuracy in pose prediction and enrichment.[7][8] Often considered an industry standard. Requires commercial license.
GOLD (CCDC) Genetic AlgorithmGoldScore, ChemScore, ASP, PLPHighly effective for flexible ligands and explicit water placement.[5][7] Offers a range of scoring functions for different systems. Requires commercial license.
DOCK Incremental Construction (Anchor-and-Grow)Force-field based (AMBER), Grid-based scoringOne of the pioneering docking programs, highly customizable. Can be computationally intensive.[4][7]
ICM (Molsoft) Monte Carlo simulation with biased probabilityICM Score (combines physics-based potentials with empirical terms)High accuracy in pose prediction.[5][8] Integrates well with a broader molecular modeling suite. Requires commercial license.

The causality behind choosing one program over another often relates to the project's goals. For high-throughput virtual screening (HTVS) of millions of compounds, speed is paramount, and a program like AutoDock Vina or Glide in Standard Precision (SP) mode might be optimal. For lead optimization, where accurately predicting the binding mode of a few dozen key analogues is critical, the higher computational cost of Glide XP or GOLD may be justified to gain precision.

Part II: A Practical Workflow — Docking a Tetrahydropyran-Containing BACE1 Inhibitor

To illustrate a self-validating and reproducible protocol, we will outline the process of docking a hypothetical (3S,4S)-3-amino-4-hydroxy-tetrahydropyran-containing ligand into the active site of BACE1. This workflow is designed to be logical and to build confidence in the resulting predictions.

G cluster_prep Phase 1: Preparation cluster_proc Phase 2: Processing cluster_dock Phase 3: Docking Simulation cluster_analysis Phase 4: Analysis & Validation PDB 1. Receptor Acquisition (e.g., PDB: 5I3X) PDB_Proc 3. Receptor Refinement (Remove H2O, Add H+, Assign Charges) PDB->PDB_Proc Clean Structure LIG 2. Ligand Construction (2D Sketch to 3D) LIG_Proc 4. Ligand Minimization (MMFF94 Force Field) LIG->LIG_Proc Generate Conformer Grid 5. Grid Box Generation (Define Active Site) PDB_Proc->Grid Input Receptor Dock 6. Run Docking (e.g., AutoDock Vina) LIG_Proc->Dock Input Ligand Grid->Dock Define Search Space Analyze 7. Pose & Score Analysis (Binding Energy, Interactions) Dock->Analyze Output Poses Validate 8. Protocol Validation (Redock Native Ligand, RMSD < 2Å) Analyze->Validate Compare to Experimental Data

Caption: A typical molecular docking workflow from preparation to validation.

Experimental Protocol: Step-by-Step

1. Receptor Preparation

  • Action: Download the 3D crystal structure of the target protein, BACE1, from the Protein Data Bank (PDB).

  • Causality: Using an experimentally determined structure provides a high-fidelity representation of the target's active site.

  • Procedure:

    • Access the PDB (rcsb.org).

    • Search for BACE1. Select a high-resolution structure complexed with a relevant ligand.

    • Using molecular modeling software (e.g., AutoDockTools, Chimera, Discovery Studio), remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.[9]

    • Add polar hydrogen atoms and assign charges (e.g., Gasteiger charges). This is critical for correctly calculating electrostatic interactions.

2. Ligand Preparation

  • Action: Generate a 3D structure of the (3S,4S)-3-amino-4-hydroxy-tetrahydropyran ligand.

  • Causality: The starting conformation of the ligand must be energetically reasonable to ensure the docking algorithm isn't wasting computational effort on high-energy, unrealistic structures.

  • Procedure:

    • Draw the 2D structure of the ligand using software like ChemDraw.

    • Convert the 2D structure to 3D.

    • Perform energy minimization using a suitable force field, such as MMFF94.[9] This step optimizes bond lengths and angles to find a low-energy conformation.

    • Define the rotatable bonds. The flexibility of the tetrahydropyran ring and its substituents is a key parameter for the docking algorithm.

3. Docking Simulation

  • Action: Define the binding site and run the docking simulation.

  • Causality: The simulation must be constrained to a specific search space (the grid box) centered on the active site to be computationally efficient and biologically relevant.[9]

  • Procedure:

    • Generate a grid box that encompasses the entire catalytic dyad of BACE1 (Asp32 and Asp228) and the surrounding binding pocket.[1]

    • Execute the docking program (e.g., AutoDock Vina), which will systematically sample different conformations and orientations of the ligand within the grid box.

    • The program calculates a binding affinity score for the most favorable poses.

4. Analysis of Results

  • Action: Analyze the output poses and scores.

  • Causality: The primary quantitative output is the binding affinity (e.g., in kcal/mol), where a more negative value suggests a more favorable interaction.[9] Visual inspection is crucial to ensure the predicted interactions are chemically sensible.

  • Procedure:

    • Rank the output poses by their docking score.

    • Visually inspect the top-ranked poses. Look for key interactions known to be important for BACE1 inhibition, such as hydrogen bonds with the catalytic aspartate residues.

    • Analyze hydrophobic interactions and steric complementarity between the ligand and the protein.

Part III: The Trustworthiness Pillar — Validation of In Silico Models

A computational model is only as valuable as its predictive power. Therefore, every docking protocol must be a self-validating system. The most common and essential validation step is redocking .[10]

  • Protocol Validation via Redocking:

    • Take the co-crystallized (native) ligand that was removed from the PDB file in the preparation step.

    • Dock this native ligand back into the receptor using the exact same protocol (grid box, docking parameters).

    • Success Criterion: The protocol is considered validated if the top-ranked docked pose of the native ligand overlays closely with its original crystallographic position.[10] This is quantified by calculating the root-mean-square deviation (RMSD) between the docked pose and the crystal pose, with a value ≤ 2.0 Å generally considered a success.[4][10]

G cluster_ligand Ligand Scaffold cluster_protein Protein Active Site Scaffold Asp32 Asp32 Scaffold->Asp32 H-Bond Asp228 Asp228 Scaffold->Asp228 H-Bond HydrophobicPocket Hydrophobic Pocket Scaffold->HydrophobicPocket Hydrophobic Interaction

Sources

Spectroscopic comparison of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran with its diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the nuanced structural variations of chiral molecules can dictate their pharmacological activity, efficacy, and safety. The tetrahydropyran motif, a privileged scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties. Among its derivatives, 3-Amino-4-hydroxy-tetrahydropyran presents a compelling case study in stereochemical complexity, with four distinct diastereomers arising from its two chiral centers at the C3 and C4 positions: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The precise stereochemical configuration of these molecules can profoundly influence their interaction with biological targets. Consequently, the unambiguous differentiation of these diastereomers is a critical step in their synthesis and biological evaluation.

This guide provides a comprehensive spectroscopic comparison of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran and its diastereomers. We delve into the key differentiating features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The experimental data presented is a synthesis of publicly available information and predictions based on established principles of stereochemistry's influence on spectroscopic outcomes.

The Four Diastereomers: A Structural Overview

The four diastereomers of 3-Amino-4-hydroxy-tetrahydropyran can be categorized into two pairs of enantiomers: the trans isomers ((3S,4S) and (3R,4R)) and the cis isomers ((3S,4R) and (3R,4S)). In the chair conformation of the tetrahydropyran ring, the relative orientation of the amino and hydroxyl groups (axial vs. equatorial) is a key determinant of their spectroscopic signatures.

G cluster_trans trans-Diastereomers cluster_cis cis-Diastereomers Trans_SS (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran Trans_RR (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran Cis_SR (3S,4R)-3-Amino-4-hydroxy-tetrahydropyran Cis_RS (3R,4S)-3-Amino-4-hydroxy-tetrahydropyran Diastereomers 3-Amino-4-hydroxy-tetrahydropyran Diastereomers Diastereomers->Trans_SS Diastereomers->Trans_RR Diastereomers->Cis_SR Diastereomers->Cis_RS G cluster_workflow NMR Analysis Workflow Start Sample Preparation Instrument Instrument Setup Start->Instrument Acquire Data Acquisition (1D & 2D) Instrument->Acquire Process Data Processing Acquire->Process Analysis Spectral Analysis & Interpretation Process->Analysis

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding

IR spectroscopy provides information about the vibrational modes of functional groups. While less definitive than NMR for stereochemical assignment, subtle differences in the IR spectra of diastereomers can be observed, particularly in the fingerprint region and in the bands associated with O-H and N-H stretching, which are sensitive to hydrogen bonding.

  • O-H and N-H Stretching: The position and shape of the O-H and N-H stretching bands (typically in the 3200-3600 cm⁻¹ region) can indicate the extent of intra- and intermolecular hydrogen bonding. In the cis isomers, the proximity of the axial hydroxyl and equatorial amino groups may facilitate intramolecular hydrogen bonding, leading to a sharper, lower-frequency O-H stretch compared to the trans isomers where such an interaction is less favorable.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions corresponding to bending and stretching vibrations of the entire molecule. The unique pattern of peaks in this region can serve as a "fingerprint" for each diastereomer.

Expected Key IR Absorptions

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Comments
O-HStretching3200 - 3600 (broad)Position and shape are sensitive to hydrogen bonding.
N-HStretching3200 - 3500 (medium)May overlap with the O-H stretch.
C-HStretching2850 - 3000Characteristic of the tetrahydropyran ring.
C-OStretching1050 - 1150Strong absorption typical of ethers and alcohols.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

    • Liquid/Solution Samples: A thin film can be cast between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and acquire the spectrum.

    • The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While enantiomers have identical mass spectra, diastereomers can sometimes exhibit subtle differences in the relative abundances of their fragment ions due to differences in their steric strain and the stability of the resulting fragment ions.

  • Molecular Ion Peak (M⁺): All four diastereomers will have the same molecular weight and thus the same molecular ion peak (or protonated molecule [M+H]⁺ in the case of soft ionization techniques like electrospray ionization). For C₅H₁₁NO₂, the expected monoisotopic mass is approximately 117.0790 g/mol . [1]* Fragmentation Pattern: The fragmentation of the tetrahydropyran ring is influenced by the positions of the amino and hydroxyl groups. Common fragmentation pathways include the loss of water (H₂O), ammonia (NH₃), and cleavage of the tetrahydropyran ring. The relative ease of these fragmentation pathways may differ slightly between the cis and trans isomers due to stereochemical factors influencing the transition state energies of the fragmentation reactions. For instance, a cis isomer might show a more facile loss of water due to the proximity of the amino and hydroxyl groups facilitating a proton transfer.

Predicted Key Mass Spectral Fragments

m/zPossible Fragment
118[M+H]⁺
100[M+H - H₂O]⁺
101[M+H - NH₃]⁺
82[M+H - H₂O - NH₃]⁺

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically keeps the molecule intact, showing a prominent [M+H]⁺ peak.

  • Mass Analysis: A high-resolution mass analyzer (e.g., Orbitrap or TOF) is recommended to obtain accurate mass measurements, which can confirm the elemental composition of the parent ion and its fragments.

  • Tandem MS (MS/MS): To further investigate the fragmentation patterns, tandem mass spectrometry can be employed. The molecular ion is selected and then fragmented, and the resulting fragment ions are analyzed.

Conclusion

The robust and unambiguous characterization of the diastereomers of 3-Amino-4-hydroxy-tetrahydropyran is paramount for its successful application in drug development and other scientific endeavors. While IR and MS provide valuable corroborating data, NMR spectroscopy, particularly the analysis of ¹H-¹H coupling constants, stands out as the most powerful and definitive method for differentiating between the cis and trans diastereomers. A comprehensive approach utilizing all three spectroscopic techniques, coupled with rigorous and standardized experimental protocols, will ensure the accurate and reliable stereochemical assignment of these important molecules.

References

  • PubChem. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran (CAS No. 1240390-32-2), a chiral building block utilized in pharmaceutical and fine chemical synthesis.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards.

Section 1: Hazard Identification and Risk Assessment

A safety data sheet for a stereoisomer, (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran, explicitly states "Dispose of contents/container to hazardous waste disposal," a directive that should be applied to the (3S,4S) isomer as well.[4] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous waste.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₅H₁₁NO₂[1][5]
Molecular Weight 117.15 g/mol [5]
CAS Number 1240390-32-2[1][5]
Section 2: Personal Protective Equipment (PPE) and Handling

Given the lack of specific hazard data, robust personal protective equipment is mandatory when handling (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran and its associated waste.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Nitrile gloves are recommended. Ensure to change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if handling large quantities.

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

Section 3: Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using absorbent materials such as vermiculite or sand.

  • Neutralization (for small spills): For small spills, cautiously neutralize with a suitable agent if a safe procedure is established for this class of compounds. Given the amine group, an acidic neutralizer might be considered, but this should only be done by trained personnel with a full understanding of the reaction.

  • Cleanup: Carefully sweep up the absorbent material and place it in a designated, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Section 4: Step-by-Step Disposal Procedure

The disposal of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran must be conducted in accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7][8]

Step 1: Waste Classification Based on available safety data, this compound must be classified as hazardous waste.[4] Your institution's EHS department can provide specific guidance on the appropriate waste codes.

Step 2: Waste Segregation and Collection

  • Solid Waste: Unused or expired (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, as well as grossly contaminated items (e.g., weigh boats, gloves, absorbent pads), should be collected in a dedicated, clearly labeled, and sealed container for solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed carboy for hazardous liquid waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a rigid, puncture-resistant sharps container that is also labeled as hazardous waste.

Step 3: Container Labeling All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran," and any other information required by your institution.

Step 4: Storage Waste containers should be stored in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials. Ensure containers are kept closed at all times except when adding waste.

Step 5: Final Disposal Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[9] The primary disposal route for this type of chemical waste is typically high-temperature incineration at a permitted facility.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_final_disposal Storage & Final Disposal start Start: Handling (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran ppe Wear Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_solid Solid Waste? waste_generated->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Waste Carboy is_liquid->liquid_container Yes is_sharp->fume_hood No sharp_container Collect in Labeled Sharps Container is_sharp->sharp_container Yes storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage sharp_container->storage contact_ehs Contact EHS or Licensed Hazardous Waste Contractor for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

References

  • (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran | C5H11NO2 - PubChem . National Center for Biotechnology Information. [Link]

  • (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran - [A7869] - Synthonix . Synthonix, Inc. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Hazardous Waste | US EPA . U.S. Environmental Protection Agency. [Link]

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Navigating the Safe Handling of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, a chiral building block vital in pharmaceutical synthesis, demands meticulous handling to ensure both experimental success and personal safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each procedural step. Our goal is to empower you with the knowledge to work confidently and safely with this compound.

Due to the limited availability of a specific Safety Data Sheet (SDS) for the (3S,4S) stereoisomer, this guidance is synthesized from data for closely related stereoisomers, such as cis-4-aminotetrahydropyran-3-ol, and the well-understood hazards of amino alcohols and heterocyclic compounds.

Immediate Safety and Personal Protective Equipment (PPE)

The molecular structure of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, possessing both an amino and a hydroxyl group, suggests potential for skin and eye irritation, as well as respiratory sensitivity. Therefore, a robust PPE strategy is non-negotiable.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields or a full-face shield.[1][2]Protects against splashes and airborne particles. A face shield offers broader protection, which is crucial when handling larger quantities or during vigorous mixing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact. Given the amino alcohol nature, skin absorption is a potential route of exposure.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust/aerosol generation is likely.Avoids inhalation of any fine particles or aerosols, which can irritate the respiratory tract.

It is imperative to always handle this compound in a well-ventilated laboratory fume hood.

Step-by-Step Handling Protocols

Adherence to a systematic workflow is critical to minimize exposure and prevent contamination.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the compound name, CAS number (1240390-32-2)[3], and any relevant hazard warnings.

  • Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]

Weighing and Solution Preparation

The following workflow diagram illustrates the key steps and decision points for safely handling (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran during weighing and dissolution.

Caption: Workflow for Safe Handling of (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

Emergency Procedures: Be Prepared

Spill Response

In the event of a spill, immediate and correct action is crucial to mitigate any potential harm.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate: Inform your supervisor and laboratory safety officer.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust.

  • Clean: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

First Aid
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan: Responsible Stewardship

All waste generated from handling (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Contaminated PPE (gloves, etc.), absorbent materials from spills, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquids.

  • Container Management:

    • Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical name.

    • Keep containers closed when not in use.

    • Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4]

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently handle (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran, ensuring a safe and productive research environment.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55285677, (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. Retrieved from [Link]

  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55285194, trans-3-Methyl-4-aminotetrahydropyran. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44625098, 5-[(3-Tert-Butylbenzyl)amino]tetrahydro-2h-Thiopyran-4-Ol 1,1-Dioxide. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of (3S,4R)-3-aMino-tetrahydro-pyran-4-ol. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.